Leucylleucine methyl ester
Beschreibung
L-Leucyl-L-Leucine Methyl Ester is a 2-amino acid compound with immunomodulatory activity. L-leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent entering cells via receptor-mediated endocytosis. LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. Condensation of LLME leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T-cells and natural killer cells. Therefore, this agent may be able to decrease the incidence of graft versus host disease (GVHD) via cytotoxic T-cell depletion. Furthermore, LLME has the potential in augmenting antibody production when used in pretreatment of peripheral blood mononuclear cells (PBMCs), possibly via interfering gene expressions of inflammatory factors.
RN given refers to all L-isome
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
13022-42-9 |
|---|---|
Molekularformel |
C13H26N2O3 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1 |
InChI-Schlüssel |
AJMOLNFDYWTVQW-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leu-Leu-OMe leucyl-leucine-methyl este |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Leucylleucine Methyl Ester (LLME): A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of Leucylleucine methyl ester (LLME), a lysosomotropic dipeptide ester known for its selective cytotoxicity against specific immune and cancer cell populations. We will explore the molecular cascade initiated by LLME, from cellular uptake to the induction of programmed cell death, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a cell-permeable compound that acts as a prodrug, becoming activated within the acidic environment of the lysosome. Its mechanism is a multi-step process that culminates in the physical disruption of the lysosomal membrane, leading to catastrophic cellular consequences.
-
Cellular Uptake and Lysosomal Accumulation : LLME enters the cell, likely via a dipeptide-specific facilitated transport system, and subsequently accumulates in the lysosomes.[1][2] This accumulation is a hallmark of lysosomotropic agents.
-
Enzymatic Conversion : Inside the lysosome, the acidic pH provides the optimal environment for the resident thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.[2] DPPI catalyzes the polymerization of LLME into larger, insoluble (Leu-Leu)n-OMe polymers, where 'n' is typically three or more.[2] The sensitivity of a cell to LLME is directly correlated with its intracellular concentration of active DPPI, explaining the compound's selective toxicity.[2]
-
Lysosomal Membrane Permeabilization (LMP) : The generated (Leu-Leu)n-OMe polymers are membranolytic.[2] They are believed to act as surfactants that disrupt the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[3] This results in the leakage of the lysosome's acidic contents and potent hydrolases into the neutral pH of the cytosol.[1][3]
Downstream Signaling Pathways
The release of lysosomal proteases, particularly cathepsins, into the cytosol initiates downstream signaling cascades that commit the cell to apoptosis or trigger an inflammatory response.
Induction of Caspase-Dependent Apoptosis
LLME is a potent inducer of apoptosis. The primary mechanism involves the cytosolic release of cathepsins, which can activate the mitochondrial (intrinsic) pathway of apoptosis. This process bypasses the need for external death receptor signaling and directly engages the core apoptotic machinery. The released cathepsins can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the oligomerization of Bak and Bax, which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, formation of the apoptosome, and subsequent activation of the caspase cascade, prominently featuring the executioner, caspase-3.[1]
NLRP3 Inflammasome Activation
Lysosomal disruption is a well-established trigger for the activation of the NLRP3 inflammasome. The leakage of lysosomal contents, such as cathepsins, and the associated ionic flux (e.g., K+ efflux) are recognized as danger signals by the cell. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.
Data Presentation: Cytotoxicity
The cytotoxic efficacy of LLME varies significantly across different cell lines, largely dependent on their intrinsic DPPI/Cathepsin C expression levels. Monocytic and cytotoxic lymphocyte cell lines are generally highly sensitive, whereas many adherent cancer cell lines require higher concentrations to induce cell death.
| Cell Line | Cell Type | Effective Concentration for Apoptosis | Time Point | Reference |
| U-937 | Human Histiocytic Lymphoma | ~0.25 - 0.5 mM | 4 hours | [1] |
| THP-1 | Human Acute Monocytic Leukemia | ~0.25 - 0.5 mM | 4 hours | [1] |
| U-87 MG | Human Glioblastoma | ~1.0 mM | 18 hours | [1] |
| HeLa | Human Cervical Cancer | ~5.0 mM | 18 hours | [1] |
| HEK293 | Human Embryonic Kidney | ~3.0 mM | 24 hours | [1] |
Note: The values presented are effective concentrations that induced significant apoptosis as determined by Annexin V/PI staining in the cited study. They are not formal IC50 values but provide a strong indication of relative sensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of LLME.
Lysosomal Membrane Permeabilization (LMP) Assay: Galectin-3 Puncta Staining
This immunofluorescence-based assay detects LMP by monitoring the translocation of the cytosolic protein Galectin-3 to the lumen of damaged lysosomes.
Methodology
-
Cell Culture : Plate cells (e.g., HeLa) onto 12-well glass-bottom dishes and grow to 50-70% confluency.
-
LLME Treatment : Treat cells with 500 µM to 1 mM LLME in complete culture medium for 1 hour. Include an untreated control.
-
Recovery : Remove LLME-containing media, wash gently with PBS, and replace with fresh media. Incubate for a recovery period (e.g., 2-10 hours) to allow for the formation of galectin puncta.
-
Fixation : Wash cells once with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash once with PBS and permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Blocking : Wash once with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
Primary Antibody Staining : Incubate with an anti-Galectin-3 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining : Wash three times with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Imaging : Wash three times with PBS, add mounting medium (with DAPI for nuclear counterstain if desired), and image using a confocal fluorescence microscope. Analyze for the presence of distinct fluorescent puncta.
Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology
-
Cell Culture and Treatment : Seed cells (e.g., U-937) in a suspension culture. Treat with the desired concentrations of LLME for the appropriate time (e.g., 0.25 mM for 4 hours). Include positive and negative controls.
-
Harvest Cells : Collect cells by centrifugation at 300-500 x g for 5 minutes. For adherent cells, collect the supernatant (containing floating dead cells) and gently detach the remaining cells before combining and pelleting.
-
Washing : Wash the cell pellet twice with cold PBS.
-
Resuspension : Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Viable cells : Annexin V-negative, PI-negative.
-
Early apoptotic cells : Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, as a direct measure of apoptosis execution.
Methodology
-
Cell Culture and Treatment : Plate cells in a 96-well white-walled plate suitable for luminescence readings. Treat cells with LLME at various concentrations and time points.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow it to equilibrate to room temperature.
-
Assay : Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mixing gently on a plate shaker for 30-60 seconds.
-
Incubation : Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.
-
Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis : Background luminescence (from wells with no cells) is subtracted from all experimental values. Caspase activity is reported as Relative Luminescence Units (RLU) and can be normalized to untreated controls.
References
The Core Function of Leucylleucine Methyl Ester: A Technical Guide to a Lysosomotropic Agent
For Researchers, Scientists, and Drug Development Professionals
Leucylleucine methyl ester (LLME), also known as Leu-Leu-OMe, is a lysosomotropic agent with potent cytotoxic effects, particularly on immune cells. Its ability to selectively induce cell death has made it a valuable tool in immunology research and a potential candidate for therapeutic applications, such as the depletion of cytotoxic T-cells to prevent graft-versus-host disease (GVHD).[1][2] This technical guide provides an in-depth analysis of LLME's primary function in cells, its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Primary Function: Induction of Lysosomal Membrane Permeabilization
The principal function of this compound is to induce lysosomal membrane permeabilization (LMP), a catastrophic event for the cell that ultimately leads to programmed cell death.[3][4] LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates within the acidic environment of lysosomes.[1]
Mechanism of Action
Once inside the lysosome, LLME is not directly membranolytic. Instead, it serves as a substrate for the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[5][6] DPPI catalyzes the polymerization of LLME into a larger, insoluble (Leu-Leu)n-OMe polymer.[6][7] This polymer accumulates within the lysosome, leading to osmotic swelling and the eventual rupture of the lysosomal membrane.[1][7]
The disruption of the lysosomal membrane releases a host of hydrolytic enzymes, including cathepsins, into the cytoplasm.[7][8] This release of lysosomal contents into the cytosol initiates a cascade of events that culminate in apoptosis.[7][8]
References
- 1. Facebook [cancer.gov]
- 2. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MiT/TFE family members suppress L-leucyl-L-leucine methyl ester-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Mechanism of L-Leucyl-L-Leucine Methyl Ester-Mediated [research.amanote.com]
- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Dipeptidyl Peptidase I in Leucylleucine Methyl Ester-Induced Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) is a lysosomotropic agent with selective cytotoxicity towards specific immune cell populations. Its mechanism of action is critically dependent on the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. This technical guide provides an in-depth exploration of the function of DPPI in Leu-Leu-OMe activity, detailing the molecular pathways, experimental protocols for its study, and quantitative data on its effects. This document is intended to serve as a comprehensive resource for researchers in immunology, oncology, and drug development investigating lysosomal cell death pathways and targeted therapeutics.
Introduction
L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) is a dipeptide derivative that exhibits potent cytotoxic effects, particularly against cells of the immune system such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Its selective toxicity is attributed to its unique mechanism of activation within the lysosomal compartment of sensitive cells. The central enzyme in this process is Dipeptidyl Peptidase I (DPPI), a lysosomal cysteine protease.
DPPI's primary physiological role is the removal of dipeptides from the N-terminus of proteins and peptides. It is particularly abundant in the lysosomes of cytotoxic lymphocytes and myeloid cells.[1] This guide elucidates the critical role of DPPI in converting the relatively benign Leu-Leu-OMe into a potent cytotoxic agent, leading to lysosomal membrane permeabilization and subsequent apoptotic cell death. Understanding this pathway is crucial for the development of novel immunomodulatory and anti-cancer therapies.
The Molecular Mechanism of Leu-Leu-OMe Activity
The cytotoxic action of Leu-Leu-OMe is a multi-step process initiated by its uptake into the cell and culminating in apoptosis. The entire process is contingent on the enzymatic activity of DPPI.
-
Cellular Uptake: Leu-Leu-OMe enters the cell, likely through endocytosis, and is transported to the lysosome.
-
DPPI-mediated Polymerization: Inside the acidic environment of the lysosome, DPPI enzymatically cleaves the dipeptide, but more importantly, it catalyzes a condensation reaction. This results in the formation of membranolytic polymers of (Leu-Leu)n-OMe, where 'n' is greater than or equal to 3.[1]
-
Lysosomal Membrane Permeabilization (LMP): The (Leu-Leu)n-OMe polymers are insoluble and accumulate within the lysosome, leading to the disruption and permeabilization of the lysosomal membrane.[2]
-
Release of Lysosomal Hydrolases: LMP results in the release of various lysosomal enzymes, including cathepsins, into the cytosol.
-
Induction of Apoptosis: The release of these hydrolases and other lysosomal contents triggers the apoptotic cascade, characterized by the activation of caspases, such as caspase-3, and subsequent DNA fragmentation.[2]
The sensitivity of a cell to Leu-Leu-OMe-induced cytotoxicity is directly correlated with its intracellular concentration of active DPPI.[1]
Signaling Pathway Diagram
Caption: The signaling pathway of Leu-Leu-OMe induced apoptosis.
Quantitative Data
The cytotoxic effect of Leu-Leu-OMe is cell-type dependent, which is primarily attributed to the differential expression of DPPI. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Leu-Leu-OMe and the corresponding DPPI activity for various cell lines, compiled from multiple studies.
| Cell Line/Type | Cell Origin | Leu-Leu-OMe IC50 (µM) | Relative DPPI Activity | Reference |
| Jurkat | Human T lymphocyte | 4.72 (24h), 2.39 (48h) | High | [3] |
| U937 | Human monocytic | ~50 | High | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Varies (sensitive) | High in cytotoxic subsets | [5] |
| HL-60 | Human promyelocytic leukemia | ~100 | Moderate | [2] |
| RPE cells | Retinal Pigment Epithelial | >1000 | Low | [4] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The relative DPPI activity is a qualitative assessment based on literature reports.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of DPPI in Leu-Leu-OMe activity.
Dipeptidyl Peptidase I (DPPI) Activity Assay
This protocol describes a fluorometric assay to measure DPPI activity in cell lysates using the substrate H-Gly-Phe-7-amino-4-trifluoromethylcoumarin (H-Gly-Phe-AFC).
Materials:
-
Cell lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% CHAPS, pH 5.5)
-
DPPI substrate: H-Gly-Phe-AFC (stock solution in DMSO)
-
DPPI assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of DPPI assay buffer to each well.
-
Add 10-20 µg of cell lysate to the appropriate wells.
-
Add DPPI assay buffer to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of H-Gly-Phe-AFC substrate (final concentration of 50-100 µM).
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Measurement:
-
Immediately measure the fluorescence at 37°C in kinetic mode for 30-60 minutes, reading every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the DPPI activity.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve (fluorescence units/minute).
-
Normalize the activity to the protein concentration of the cell lysate (e.g., RFU/min/µg protein).
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability following treatment with Leu-Leu-OMe.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Leu-Leu-OMe (stock solution in a suitable solvent, e.g., sterile water or PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Leu-Leu-OMe Treatment:
-
Prepare serial dilutions of Leu-Leu-OMe in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared Leu-Leu-OMe dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of Leu-Leu-OMe concentration to determine the IC50 value.
-
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This protocol uses the lysosomotropic dye Acridine Orange (AO) to visualize and quantify LMP. In healthy cells, AO accumulates in acidic lysosomes and fluoresces red, while in the cytoplasm and nucleus it fluoresces green. Upon LMP, AO leaks into the cytosol, resulting in a decrease in red fluorescence and an increase in green fluorescence.[2][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Leu-Leu-OMe
-
Acridine Orange (AO) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells on glass coverslips (for microscopy) or in suspension.
-
Treat cells with the desired concentration of Leu-Leu-OMe for the appropriate time. Include an untreated control.
-
-
Acridine Orange Staining:
-
Wash the cells once with PBS.
-
Incubate the cells with AO solution (final concentration 1-5 µg/mL in serum-free medium) for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Visualization and Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using appropriate filters for red (lysosomes) and green (cytosol/nucleus) fluorescence. Healthy cells will show punctate red fluorescence, while cells with LMP will exhibit diffuse green fluorescence and reduced red fluorescence.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the intensity of red fluorescence (e.g., in the FL3 channel) indicates LMP.
-
Caspase-3 Activation Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 405 nm)
-
Protein quantification assay kit
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with Leu-Leu-OMe.
-
Prepare cell lysates as described in the DPPI activity assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of cell lysate to each well.
-
Add assay buffer to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of Ac-DEVD-pNA substrate (final concentration 200 µM).
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The increase in absorbance at 405 nm is proportional to the caspase-3 activity.
-
Results can be expressed as fold-increase in activity compared to the untreated control.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for studying Leu-Leu-OMe cytotoxicity.
Logical Relationship: DPPI Activity and Leu-Leu-OMe Sensitivity
Caption: The relationship between DPPI activity and cell sensitivity.
Conclusion
The enzymatic activity of Dipeptidyl Peptidase I is the lynchpin in the cytotoxic mechanism of Leucylleucine methyl ester. The selective expression of high levels of DPPI in certain immune cells renders them exquisitely sensitive to Leu-Leu-OMe, a property that has been exploited for immunological research and holds potential for therapeutic applications. The methodologies and data presented in this guide provide a robust framework for researchers to investigate this fascinating pathway of lysosomal cell death. Further exploration of the interplay between DPPI, lysosomal stability, and apoptosis will undoubtedly uncover new avenues for the development of targeted therapies for a range of diseases, including cancer and autoimmune disorders.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Double-Edged Sword: A Technical Guide to Leucylleucine Methyl Ester's Impact on Cytotoxic Lymphocytes
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Leucylleucine Methyl Ester on Cytotoxic T-Lymphocytes and Natural Killer Cells.
This whitepaper provides a comprehensive analysis of this compound (LLME), a lysosomotropic agent with profound effects on cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells. This document summarizes key quantitative data, details experimental protocols, and elucidates the underlying signaling pathways, offering a critical resource for researchers in immunology and drug development.
Executive Summary
This compound is a dipeptide methyl ester that selectively induces apoptosis in cytotoxic lymphocytes, including CTLs and NK cells. Its mechanism of action hinges on its entry into cellular lysosomes, where it is converted by the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, into a membranolytic polymer. This polymer disrupts the lysosomal membrane, leading to the release of cathepsins into the cytosol and subsequent activation of a caspase-independent apoptotic pathway. While LLME has been explored as a tool for depleting cytotoxic lymphocytes in research settings, its generalized toxicity to most lymphocyte functions warrants careful consideration in therapeutic applications.
Quantitative Effects of this compound on Cytotoxic Lymphocytes
The cytotoxic effects of LLME on CTLs and NK cells are dose-dependent. While specific IC50 values are not consistently reported across the literature, studies have established effective concentration ranges for inducing apoptosis in these cell types.
| Cell Type Affected | LLME Concentration (µM) | Observed Effect | Reference |
| Cytotoxic T-Lymphocytes (CTLs) | 50 - 250 | Complete ablation of allospecific CTL effectors. | [1] |
| Natural Killer (NK) Cells | 50 - 250 | Complete ablation of NK effectors. | [1] |
| Natural Killer (NK) Cells | > 1000 (1 mM) | Irreversible loss of NK function. | [2] |
| Lymphokine-Activated Killer (LAK) Cells | 50 - 250 | Complete ablation of LAK precursors and effectors. | [1] |
| T-Helper Cells | up to 1000 | Preserved activity. | [1] |
| B-Cells | up to 1000 | Preserved activity. | [1] |
Mechanism of Action: A Lysosomal Demise
The cytotoxic action of LLME is a multi-step process initiated within the lysosome, a cellular organelle rich in hydrolytic enzymes. The high concentration of dipeptidyl peptidase I (DPPI) in the lysosomes of cytotoxic lymphocytes is a key determinant of their sensitivity to LLME.[2][3][4]
Signaling Pathway of LLME-Induced Apoptosis
Upon release into the cytosol, cathepsins can initiate a downstream cascade leading to apoptosis. Notably, this process appears to be largely independent of the classical caspase-9 and caspase-3 activation pathways typically associated with intrinsic apoptosis.[5][6] Instead, the released lysosomal proteases can directly or indirectly trigger cellular dismantling.
Experimental Protocols
The following protocols are representative methodologies for assessing the cytotoxic effects of LLME on lymphocytes.
Chromium-51 (B80572) Release Assay for Measuring Cytotoxicity
This assay quantifies cell lysis by measuring the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells.
Experimental Workflow
Protocol Steps:
-
Target Cell Labeling:
-
Resuspend target cells (e.g., K562 for NK cells, or specific target cells for CTLs) at a concentration of 1 x 10⁶ cells/mL in culture medium.
-
Add 100 µCi of ⁵¹Cr (as sodium chromate) per 1 x 10⁶ cells.
-
Incubate for 1-2 hours at 37°C in a humidified CO₂ incubator.
-
Wash the cells three times with a large volume of culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation and Treatment:
-
Isolate CTLs or NK cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.
-
Resuspend effector cells in culture medium.
-
Treat effector cells with a range of LLME concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Wash the effector cells to remove LLME.
-
Resuspend the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios.
-
-
Co-incubation:
-
In a 96-well round-bottom plate, add 100 µL of the labeled target cell suspension to each well.
-
Add 100 µL of the treated effector cell suspension to the appropriate wells to achieve desired E:T ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 2% Triton X-100).
-
-
-
Chromium Release Measurement:
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Protocol Steps:
-
Cell Treatment:
-
Treat CTLs or NK cells (1 x 10⁶ cells/mL) with various concentrations of LLME for a specified duration (e.g., 4 hours).
-
Include an untreated control.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Discussion and Future Directions
This compound serves as a potent tool for studying the function of cytotoxic lymphocytes by enabling their selective depletion. The mechanism, involving lysosomal disruption and cathepsin-mediated, caspase-independent apoptosis, provides a unique model of programmed cell death. However, the generalized toxicity of LLME across various lymphocyte populations, as highlighted by its impact on T and B cell proliferation at higher concentrations, underscores the need for caution when considering its therapeutic potential.[7][8][9]
Future research should focus on elucidating the precise downstream targets of the released cathepsins in the apoptotic cascade. A deeper understanding of the signaling network could pave the way for the development of more specific immunomodulatory agents that target cytotoxic lymphocytes with greater precision and fewer off-target effects. Furthermore, exploring the potential for synergistic effects of LLME with other immunotherapeutic agents could open new avenues for cancer treatment and the management of autoimmune diseases.
Conclusion
This technical guide has provided a detailed overview of the effects of this compound on cytotoxic T-lymphocytes and NK cells. By summarizing the quantitative data, outlining experimental protocols, and visualizing the signaling pathway, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and further investigate this intriguing compound. The unique mechanism of LLME-induced apoptosis offers a valuable window into the complex processes governing lymphocyte homeostasis and cytotoxicity.
References
- 1. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin-dependent apoptosis triggered by supraoptimal activation of T lymphocytes: a possible mechanism of high dose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin-B-dependent apoptosis triggered by antithymocyte globulins: a novel mechanism of T-cell depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Cellular Uptake Pathways of Leucyl-leucine Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-leucine (B1605453) methyl ester (LLME) is a lysosomotropic agent with well-documented cytotoxic effects, particularly on immune cells like cytotoxic T lymphocytes and natural killer (NK) cells.[1][2][3] Its ability to selectively eliminate these cell populations has made it a valuable tool in immunological research and a potential candidate for therapeutic applications, such as in the context of graft-versus-host disease.[3] This technical guide provides a comprehensive overview of the cellular uptake pathways of LLME, its intracellular fate, and the downstream consequences leading to cell death. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LLME's mechanism of action.
Cellular Uptake Pathways of Leucyl-leucine Methyl Ester
The entry of LLME into cells is a critical first step in its cytotoxic cascade. Evidence suggests that LLME utilizes a specific and saturable transport mechanism, rather than simple diffusion, to cross the plasma membrane.
Facilitated Transport and Receptor-Mediated Endocytosis
LLME is incorporated into lymphocytes and monocytes through a novel dipeptide-specific facilitated transport system.[4] This transport process is distinct from previously characterized mammalian dipeptide transporters. Key characteristics of this uptake mechanism include its specificity for dipeptides composed of L-stereoisomer amino acids and an enhancement of uptake with hydrophobic ester or amide additions to the C-terminus of the dipeptide.[4] While the precise transporter protein has not been definitively identified, the saturable nature of LLME uptake points towards a carrier-mediated process.
Following binding to its putative transporter, LLME is internalized into the cell, likely via receptor-mediated endocytosis, leading to its accumulation in endosomes and subsequent delivery to lysosomes.[3]
Intracellular Activation and Lysosomal Destabilization
Once inside the acidic environment of the lysosome, LLME is rapidly converted into a membranolytic polymer. This process is catalyzed by the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[1] DPPI is highly enriched in the lysosomes of cytotoxic lymphocytes, which contributes to the selective toxicity of LLME towards these cell types.[1][5]
The enzymatic action of DPPI on LLME results in the formation of (Leu-Leu)n-OMe polymers, where 'n' is greater than or equal to three.[1] These hydrophobic polymers accumulate within the lysosome and disrupt the integrity of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[6]
Downstream Consequences of Lysosomal Membrane Permeabilization
LMP is the pivotal event in LLME-induced cytotoxicity, leading to the release of lysosomal contents into the cytosol and the initiation of apoptotic cell death.
Induction of Apoptosis
The leakage of lysosomal components, including protons and other small molecules, into the cytoplasm triggers a cascade of events culminating in apoptosis. A key consequence of LMP is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the release of lysosomal contents can lead to the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Data Presentation
The following tables summarize the available quantitative data regarding the cellular uptake and cytotoxic effects of Leucyl-leucine methyl ester.
Table 1: Cellular Uptake Characteristics of Leucyl-leucine Methyl Ester
| Parameter | Description | Value/Observation | Cell Types | Reference |
| Uptake Mechanism | The primary mode of LLME entry into cells. | Saturable, facilitated transport. | Lymphocytes, Monocytes | [4] |
| Relative Uptake Rate | Comparison of maximal LLME uptake rates in different lymphocyte subsets. | 4- to 6-fold higher in T8 and NK cell-enriched PBLs compared to T4-enriched PBLs. | Human Peripheral Blood Lymphocytes (PBLs) | [4] |
| Competitive Inhibition | Substances that compete with LLME for cellular uptake. | Dipeptide amides or esters with NK toxic properties. | Human Peripheral Blood Lymphocytes (PBLs) | [4] |
| Kinetic Parameters (Km, Vmax) | Michaelis-Menten constants for the facilitated transport of LLME. | Specific values are not readily available in the reviewed literature. | - | - |
Table 2: Dose-Dependent Effects of Leucyl-leucine Methyl Ester on Cell Viability and Lysosomal Integrity
| Cell Line | LLME Concentration | Incubation Time | Effect | Reference |
| HeLa | > 4 mM | 18 hours | Induction of cell death. | [7] |
| HeLa | 0.25 mM | 10 minutes | Loss of proton gradient in acidic vesicles (LMP). | [7] |
| Human Fibroblasts | 1 mM | 1 hour | Substantial increase in Galectin-3 puncta (marker of LMP). | [6] |
| Human Fibroblasts | 0.5 mM - 1 mM | 1 hour | Concentration-dependent release of Cathepsin D into the cytosol. | [6] |
Table 3: Time-Course of LLME-Induced Cellular Events
| Cell Line | LLME Concentration | Time Point | Event | Reference |
| Human Fibroblasts | 1 mM | 15 minutes | Minor increase in Galectin-3 puncta. | [6] |
| Human Fibroblasts | 1 mM | 1 hour | Substantial increase in Galectin-3 puncta. | [6] |
| Human Fibroblasts | 1 mM | 1 hour | Release of mature Cathepsin D into the cytosol. | [6] |
| COS-7 | Not specified | 1-2 hours | Initial lag phase before caspase-3 activation. | [8] |
| COS-7 | Not specified | 4-5 hours | Completion of caspase-3 activation. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of LLME Cellular Uptake using Radiolabeled LLME
Objective: To quantify the uptake of LLME into cells over time.
Materials:
-
[³H]Leucyl-leucine methyl ester
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
-
Cell line of interest (e.g., cytotoxic T-cells, NK cells)
Protocol:
-
Seed cells in multi-well plates at a desired density and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with pre-warmed culture medium.
-
Prepare a working solution of [³H]LLME in culture medium at the desired concentration.
-
To initiate the uptake, replace the medium in each well with the [³H]LLME solution.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a scintillation counter.
-
Determine the protein concentration of parallel cell lysates to normalize the uptake data (e.g., cpm/mg of protein).
Measurement of Lysosomal Membrane Permeabilization (LMP) using the Galectin-3 Puncta Assay
Objective: To visualize and quantify the rupture of lysosomal membranes following LLME treatment.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
LLME
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in multi-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of LLME for a specific time course.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number and intensity of Galectin-3 puncta per cell using image analysis software.[9][10]
Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after LLME treatment.
Materials:
-
Cell line of interest
-
LLME
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in multi-well plates and treat with various concentrations of LLME for the desired time.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, single-stained cells) to set up the flow cytometer gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Mandatory Visualization
Signaling Pathway of LLME-Induced Apoptosis
Caption: Signaling pathway of LLME-induced apoptosis.
Experimental Workflow for Assessing LLME-Induced Lysosomal Membrane Permeabilization
Caption: Experimental workflow for Galectin-3 puncta assay.
References
- 1. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Impact of Leucylleucine Methyl Ester on Monocyte and Macrophage Populations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucylleucine methyl ester (LLME) is a lysosomotropic agent with well-documented cytotoxic effects on specific immune cell populations, particularly monocytes and macrophages. Its ability to selectively induce cell death has made it a valuable tool in immunological research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying LLME's impact on monocytes and macrophages, details relevant experimental protocols, and presents the current understanding of its effects on different subpopulations.
Core Mechanism of Action
This compound is a dipeptide methyl ester that readily crosses the cell membrane and accumulates in acidic intracellular compartments, primarily lysosomes.[1][2] The cytotoxic activity of LLME is not intrinsic but is dependent on its conversion within the lysosome into a membranolytic polymer.
The key steps in LLME's mechanism of action are as follows:
-
Lysosomal Accumulation: As a weak base, LLME becomes protonated and trapped within the acidic environment of the lysosome.
-
Enzymatic Conversion: Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a larger, insoluble polymer, (Leu-Leu)n-OMe, where n is typically greater than 3.[2] The susceptibility of a cell to LLME-induced cytotoxicity is directly correlated with its intracellular concentration of DPPI.[3] Monocytes and cytotoxic lymphocytes exhibit high levels of DPPI, rendering them particularly sensitive to LLME.[2][3]
-
Lysosomal Membrane Permeabilization (LMP): The formation of the (Leu-Leu)n-OMe polymer leads to the disruption of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP).[1][4] This results in the loss of the lysosomal proton gradient and the leakage of lysosomal contents into the cytosol.[1]
-
Induction of Cell Death: The release of lysosomal hydrolases, such as cathepsins, into the cytosol initiates a cascade of events leading to either apoptosis or necrosis.[5] The specific cell death pathway engaged appears to be dependent on the extent of lysosomal damage and the cellular context.
Signaling Pathways
Impact on Monocyte and Macrophage Populations
LLME exhibits selective cytotoxicity towards monocytes and macrophages.[6] This selectivity is primarily attributed to the high expression of DPPI in these cell types.[2][3]
Monocyte Subsets
Human peripheral blood monocytes are a heterogeneous population that can be broadly classified into three subsets based on their surface expression of CD14 and CD16:
-
Classical Monocytes (CD14++CD16−): Comprising the majority of circulating monocytes, these cells are highly phagocytic.
-
Intermediate Monocytes (CD14++CD16+): These cells are involved in antigen presentation and inflammatory responses.
-
Non-classical Monocytes (CD14+CD16++): These "patrolling" monocytes are involved in endothelial surveillance.
While it is established that monocytes are highly susceptible to LLME, there is a lack of specific quantitative data in the reviewed literature directly comparing the IC50 values or the percentage of apoptosis versus necrosis induced by LLME across these distinct subsets. However, based on the differential expression of lysosomal enzymes and functional roles, it can be hypothesized that the subsets may exhibit varying sensitivities to LLME. For instance, the highly phagocytic classical monocytes might internalize LLME more rapidly. Furthermore, differences in the basal activity of inflammatory signaling pathways, such as the NLRP3 inflammasome, could influence the downstream consequences of LLME-induced lysosomal damage.
Macrophages
Upon migrating into tissues, monocytes differentiate into macrophages, which are key players in tissue homeostasis, inflammation, and immunity. Macrophages are also susceptible to LLME-induced cell death. The mode of cell death, whether apoptotic or necrotic, can have significant implications for the inflammatory microenvironment. Apoptotic macrophages are typically cleared by neighboring phagocytes in an immunologically silent manner. In contrast, necrotic macrophages release their cellular contents, including damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammation.
LLME-induced macrophage death has been shown to involve both apoptosis and a form of programmed necrosis known as pyroptosis, which is dependent on caspase-1 activation.
Quantitative Data
A comprehensive review of the literature did not yield standardized IC50 values for LLME across different primary human monocyte and macrophage populations. The effective concentration of LLME is highly dependent on the specific cell type, cell density, and experimental conditions. However, studies consistently demonstrate that concentrations in the range of 50-250 µM are sufficient to eliminate human monocytes and cytotoxic lymphocytes.[7]
| Cell Type | LLME Concentration (µM) | Observed Effect | Reference |
| Human Monocytes | 50-250 | Elimination of cell population | [7] |
| Human Myeloid & Erythroid Progenitors | 100-250 | Reduction/elimination of growth | [7] |
| Human Helper T cells & B cells | up to 1000 | Preserved activity | [7] |
| Murine Macrophages | 2500 (2.5 mM) | Necrotic cell death preceded by lysosome rupture | [1] |
Note: The effective concentrations can vary significantly between studies and cell types.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of LLME on monocytes and macrophages.
Assessment of Cell Viability and Cytotoxicity
A common method to assess the cytotoxic effect of LLME is to measure the percentage of viable, apoptotic, and necrotic cells using flow cytometry.
Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation: Culture monocytes or macrophages in appropriate media. Treat cells with a dose-range of LLME (e.g., 10 µM to 1 mM) for a specified time (e.g., 1 to 24 hours). Include an untreated control.
-
Harvesting: Gently collect both adherent and non-adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Lysosomal Membrane Permeabilization (LMP)
LMP is a key event in LLME-induced cytotoxicity. Several methods can be used to assess lysosomal integrity.
Protocol: Acridine Orange Relocation Assay
Acridine orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.
-
Cell Preparation: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Staining: Incubate cells with a low concentration of Acridine Orange (e.g., 1-5 µg/mL) for 15-30 minutes.
-
Treatment: Replace the AO-containing medium with fresh medium and treat with LLME.
-
Imaging: Monitor the fluorescence change over time using a fluorescence microscope. A shift from red granular fluorescence to diffuse green cytoplasmic fluorescence indicates LMP.
Protocol: Galectin Puncta Assay
Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of damaged lysosomes.
-
Cell Preparation and Treatment: Treat cells with LLME as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate with a primary antibody against a galectin (e.g., Galectin-3) followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the cells using fluorescence microscopy. The formation of distinct fluorescent puncta indicates the recruitment of galectin to damaged lysosomes.
Assessment of Caspase-1 Activation and NLRP3 Inflammasome
LLME-induced lysosomal damage can trigger the activation of the NLRP3 inflammasome and caspase-1.
Protocol: Western Blot for Cleaved Caspase-1
-
Cell Lysis: Treat macrophages with LLME (with or without a priming signal like LPS) and lyse the cells in RIPA buffer. Collect the supernatant to analyze secreted proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit). Use an antibody against pro-caspase-1 and a loading control (e.g., β-actin) for comparison.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Protocol: ELISA for IL-1β Secretion
-
Cell Culture and Treatment: Culture macrophages in a multi-well plate and treat with LLME (with or without LPS priming).
-
Supernatant Collection: Collect the cell culture supernatants at different time points.
-
ELISA: Use a commercial ELISA kit for human or murine IL-1β to quantify the concentration of secreted IL-1β in the supernatants according to the manufacturer's instructions.
Measurement of Dipeptidyl Peptidase I (DPPI) Activity
The sensitivity of cells to LLME is dependent on their DPPI activity.
Protocol: Fluorometric DPPI Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from different monocyte or macrophage populations.
-
Assay Reaction: In a microplate, mix the cell lysate with a specific fluorogenic DPPI substrate, such as Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC).
-
Incubation: Incubate at 37°C for a defined period.
-
Measurement: Measure the fluorescence of the released AMC using a microplate reader. The fluorescence intensity is proportional to the DPPI activity in the sample.
Conclusion
This compound is a potent and selective cytotoxic agent for monocytes and macrophages, acting through a well-defined mechanism involving lysosomal destabilization. Its utility in research is clear, enabling the targeted depletion of these cell types to study their roles in various physiological and pathological processes. For drug development professionals, the unique mechanism of action of LLME and the differential sensitivity of immune cell subsets highlight the potential for developing novel lysosomotropic drugs for immunomodulation or cancer therapy. Further research is warranted to fully elucidate the differential effects of LLME on specific monocyte subsets and to explore its therapeutic potential in a clinical context. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
- 5. Macrophage-derived IL-1β enhances monosodium urate crystal-triggered NET formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the in vitro sensitivity of human lymphoid and hematopoietic progenitors to L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical and physical properties of Leucylleucine methyl ester for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Leucyl-leucine (B1605453) methyl ester (LLME), a dipeptide ester with significant applications in immunological research. This document details its core properties, experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.
Core Chemical and Physical Properties
Leucyl-leucine methyl ester is a lysosomotropic agent that has garnered significant interest for its ability to selectively induce apoptosis in specific immune cell populations.[1][2][3] Its hydrochloride salt is the common commercially available form.
Chemical Identifiers and Molecular Properties
A summary of the key chemical identifiers and molecular properties for Leucyl-leucine methyl ester hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6491-83-4 | [1][4][5] |
| Molecular Formula | C₁₃H₂₇ClN₂O₃ | [1][4] |
| Molecular Weight | 294.82 g/mol | [1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | PubChem |
| Synonyms | LLME, LLOMe, H-Leu-Leu-OMe.HCl, Methyl leucylleucinate hydrochloride | [4][5] |
Physical Properties
| Property | Value | Source |
| Melting Point | 171-181 °C | [6] |
| Appearance | Crystalline solid | [4] |
Solubility
The solubility of Leucyl-leucine methyl ester hydrochloride in various solvents is crucial for its application in experimental settings (Table 3).
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1][4] |
| Ethanol | 30 mg/mL | [1][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1][4] |
Spectral Data
Mechanism of Action
Leucyl-leucine methyl ester is a cell-permeable dipeptide that acts as a lysosomotropic agent. Its mechanism of action is initiated upon entry into the cell, where it accumulates in the lysosomes.[2][3]
Inside the acidic environment of the lysosome, LLME is a substrate for the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[2][8] DPPI catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe, where n ≥ 3.[8][9] This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP) and the release of lysosomal contents, including cathepsins, into the cytosol.[8] The release of these hydrolases triggers a cascade of events that ultimately leads to apoptotic cell death, particularly in cells with high DPPI expression, such as cytotoxic T-lymphocytes and natural killer (NK) cells.[1][3]
Experimental Protocols
The following section provides detailed methodologies for the synthesis, purification, and biological evaluation of Leucyl-leucine methyl ester.
Synthesis of Leucyl-leucine methyl ester hydrochloride
This protocol is adapted from general dipeptide synthesis methodologies.
Materials:
-
N-α-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH)
-
L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
4 M HCl in dioxane
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-L-Leu-OH (1.0 eq), H-L-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) to the mixture and stir for 10 minutes.
-
Add DCC or EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Deprotection:
-
Dissolve the purified Boc-protected dipeptide in a minimal amount of ethyl acetate.
-
Add an excess of 4 M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield Leucyl-leucine methyl ester hydrochloride as a solid.
-
Assessment of Lysosomal Membrane Permeabilization (LMP)
This protocol utilizes acridine (B1665455) orange (AO) staining to assess LMP. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal rupture.
Materials:
-
Target cells (e.g., Jurkat cells, primary T-cells)
-
Complete cell culture medium
-
Leucyl-leucine methyl ester hydrochloride stock solution
-
Acridine Orange (AO) staining solution (e.g., 5 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of LLME for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with AO staining solution for 15-30 minutes at 37 °C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of both red and green fluorescence.
-
Analysis: In healthy cells, AO will accumulate in lysosomes, resulting in punctate red fluorescence. Upon LLME-induced LMP, AO will leak into the cytoplasm and nucleus, leading to a diffuse green fluorescence and a decrease in red fluorescence. Quantify the change in fluorescence intensity to determine the extent of LMP.
Dipeptidyl Peptidase I (DPPI) Activity Assay
This assay measures the enzymatic activity of DPPI, which is crucial for the mechanism of action of LLME. A fluorogenic substrate for DPPI is used.
Materials:
-
Cell lysates from target cells
-
DPPI fluorogenic substrate (e.g., Gly-Phe-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Fluorometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from control and LLME-treated cells using a suitable lysis buffer.
-
Assay Reaction:
-
In a microplate, add the cell lysate to the assay buffer.
-
Add the DPPI fluorogenic substrate to initiate the reaction.
-
Incubate at 37 °C.
-
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
-
Analysis: The rate of increase in fluorescence is proportional to the DPPI activity in the sample. Compare the activity in lysates from different cell types to correlate with their sensitivity to LLME.
Conclusion
Leucyl-leucine methyl ester is a valuable research tool for studying lysosomal cell death pathways and for the selective depletion of cytotoxic immune cells. This guide provides a comprehensive overview of its chemical and physical properties, a detailed description of its mechanism of action, and robust experimental protocols for its synthesis and biological characterization. The provided information will aid researchers in the effective application of this compound in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Leucyl-leucine-methyl ester | C13H26N2O3 | CID 7016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]
- 6. L-Leucyl-L-Leucine methyl ester (hydrochloride) Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Leucyl-leucine Methyl Ester in Lysosomal Storage Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-leucine methyl ester (LLME) is a lysosomotropic agent that has emerged as a powerful tool for inducing lysosomal membrane permeabilization (LMP) and studying lysosomal function. This technical guide provides a comprehensive overview of the core principles of LLME's mechanism of action and its application in the investigation of lysosomal storage disorders (LSDs). We detail experimental protocols for utilizing LLME to probe lysosomal stability, cell death pathways, and signaling cascades in the context of LSDs. Furthermore, this guide presents quantitative data from relevant studies in tabular format for comparative analysis and includes visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and their implications.
Introduction to Leucyl-leucine Methyl Ester (LLME)
L-Leucyl-L-leucine methyl ester is a dipeptide methyl ester that readily diffuses across cellular membranes and accumulates in the acidic environment of lysosomes[1]. Within the lysosomal lumen, the cysteine protease Cathepsin C (also known as Dipeptidyl Peptidase I) catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe, where n is greater than or equal to 3[2][3][4]. This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP)[2][3]. The extent of LMP can range from limited leakage of small molecules to complete lysosomal rupture, triggering a cascade of downstream cellular events, including apoptosis, inflammation, and autophagy[5][6]. The cellular sensitivity to LLME is largely dependent on the expression and activity of Cathepsin C, making it a selective tool for studying lysosome-dependent cell death pathways[2].
Role of LLME in Investigating Lysosomal Storage Disorders (LSDs)
Lysosomal storage disorders are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within lysosomes, leading to lysosomal dysfunction and cellular damage[7][8]. The compromised lysosomal environment in LSDs, including altered pH, enzyme deficiencies, and lipid accumulation, can impact lysosomal membrane stability.
LLME serves as a valuable tool to probe these alterations in lysosomal integrity in various LSD models. By inducing controlled lysosomal damage, researchers can:
-
Assess Lysosomal Fragility: Compare the sensitivity of LSD cells to LLME-induced LMP relative to healthy cells to determine if the underlying lysosomal defect compromises membrane stability.
-
Model Acute Lysosomal Damage: Mimic aspects of the cellular crisis that may occur in LSDs when lysosomal storage reaches a critical point, leading to membrane rupture.
-
Investigate Downstream Signaling Pathways: Elucidate how LSD cells respond to lysosomal stress, including the activation of cell death pathways (apoptosis), inflammatory responses (NLRP3 inflammasome), and cellular clearance mechanisms (lysophagy).
-
Evaluate Therapeutic Interventions: Assess whether potential therapies for LSDs can improve lysosomal stability and protect against LLME-induced damage.
Quantitative Data on LLME Effects in LSD Models
The following tables summarize quantitative data from studies utilizing LLME to investigate cellular responses in models of Lysosomal Storage Disorders.
| Cell Type | LLME Concentration | Incubation Time | Parameter Measured | Result | Reference |
| Gaucher Disease Fibroblasts | |||||
| GD-I (GBA1 mutant) | 0.5 mM | 15 min | Galectin-3 Puncta | Increased puncta formation compared to control fibroblasts, indicating enhanced lysosomal membrane permeabilization. | [6] |
| GD-I + wild-type GBA1 | 0.5 mM | 15 min | Galectin-3 Puncta | Partial restoration of lysosomal membrane integrity, with a reduction in Galectin-3 puncta compared to untreated GD-I cells. | [6] |
| Niemann-Pick Disease Type C Fibroblasts | |||||
| I1061T NPC1 | 2 mM | 1 hour | Galectin-3 Puncta | Significantly increased number of Galectin-3 puncta per cell compared to control fibroblasts, indicating heightened sensitivity to lysosomal damage. | [9] |
| I1061T NPC1 | 0.5 mM | 1 hour | LC3 Puncta | Significantly higher numbers of LC3 puncta per cell compared to control fibroblasts, suggesting an altered autophagic response to lysosomal damage. | [9] |
| General Cell Lines (for comparison) | |||||
| Human Mast Cells | Not specified | Not specified | Cell Death (Annexin V/PI) | Sensitive to LLME-induced apoptotic cell death. | [10] |
| Fibroblasts (general) | Not specified | Not specified | Cell Death (Annexin V/PI) | Largely resistant to LLME-induced cell death compared to mast cells. | [10] |
| HEK-293 Cells | Not specified | Not specified | Cell Death (Annexin V/PI) | Largely resistant to LLME-induced cell death compared to mast cells. | [10] |
Experimental Protocols
Induction of Lysosomal Membrane Permeabilization (LMP) with LLME
This protocol describes the general procedure for treating cultured cells with LLME to induce LMP.
Materials:
-
Cultured cells (e.g., fibroblasts from LSD patients and healthy controls)
-
Complete cell culture medium
-
L-Leucyl-L-leucine methyl ester (LLME) hydrochloride (Sigma-Aldrich, Cat# L1002 or equivalent)
-
Phosphate-buffered saline (PBS)
-
Sterile DMSO
Procedure:
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
LLME Stock Solution Preparation: Prepare a stock solution of LLME (e.g., 100 mM) in sterile DMSO. Store aliquots at -20°C.
-
LLME Treatment: a. Prepare the desired final concentration of LLME in complete cell culture medium. The optimal concentration and incubation time should be determined empirically for each cell line and experimental question (common concentrations range from 0.5 mM to 2 mM, with incubation times from 15 minutes to several hours). b. Remove the existing culture medium from the cells. c. Add the LLME-containing medium to the cells. d. Incubate the cells at 37°C in a CO2 incubator for the desired duration.
-
Washout (Optional): For experiments assessing recovery or downstream events after acute damage, remove the LLME-containing medium, wash the cells gently with PBS, and replace it with fresh, LLME-free culture medium.
-
Proceed to Downstream Assays: After treatment, cells can be processed for various assays as described below.
Assessment of LMP using Galectin-3 Puncta Formation
This immunofluorescence protocol allows for the visualization and quantification of damaged lysosomes.
Materials:
-
LLME-treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Galectin-3 antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After LLME treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of Galectin-3 puncta per cell using image analysis software. An increase in distinct puncta indicates LMP.
Measurement of Cathepsin Release into the Cytosol
This biochemical assay quantifies the activity of lysosomal cathepsins that have leaked into the cytosol.
Materials:
-
LLME-treated and control cells in a multi-well plate
-
Cathepsin activity assay kit (e.g., using a fluorogenic substrate like Z-FR-AMC for Cathepsins B and L)
-
Lysis buffer (for total cell lysate)
-
Fluorometer
Procedure:
-
Cytosolic Fraction Extraction: a. After LLME treatment, wash the cells with cold PBS. b. Add a low concentration of digitonin in a suitable buffer to selectively permeabilize the plasma membrane without disrupting lysosomal membranes. The optimal digitonin concentration needs to be titrated for each cell type. c. Incubate on ice for a short period (e.g., 5-10 minutes). d. Collect the supernatant, which represents the cytosolic fraction.
-
Total Cell Lysate Preparation: a. To the remaining cells in the well, add a lysis buffer to lyse all cellular membranes. b. Collect the total cell lysate.
-
Cathepsin Activity Assay: a. In a black 96-well plate, add the cytosolic fractions and total cell lysates. b. Add the cathepsin substrate from the assay kit to each well. c. Incubate at the recommended temperature and measure the fluorescence signal over time using a fluorometer.
-
Data Analysis: Calculate the cathepsin activity in the cytosolic fraction as a percentage of the total cellular cathepsin activity. An increase in this percentage in LLME-treated cells indicates cathepsin release due to LMP.
Signaling Pathways and Experimental Workflows
LLME-Induced Lysosomal Damage and Downstream Signaling
The following diagram illustrates the key events following LLME-induced lysosomal damage.
Experimental Workflow for Assessing LLME-Induced LMP
The following diagram outlines a typical experimental workflow for investigating the effects of LLME.
mTOR Signaling in the Context of Lysosomal Damage
This diagram illustrates the interplay between lysosomal function, mTORC1 signaling, and the impact of lysosomal damage.
Conclusion
Leucyl-leucine methyl ester is an indispensable tool for probing the intricacies of lysosomal function and stability. Its application in the field of lysosomal storage disorders offers a unique opportunity to understand the consequences of lysosomal dysfunction at a cellular and molecular level. By employing the experimental approaches detailed in this guide, researchers can gain valuable insights into the pathophysiology of LSDs, identify novel therapeutic targets, and evaluate the efficacy of emerging treatment strategies aimed at restoring lysosomal health. The continued and careful application of LLME in LSD research holds significant promise for advancing our understanding and treatment of these devastating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Leucyl-leucine-methyl ester | C13H26N2O3 | CID 7016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Efficiency of the Basal and Induced Apoptosis Process in Mucopolysaccharidosis IVA and IVB Human Fibroblasts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
Methodological & Application
Application Notes and Protocols for Leucylleucine Methyl Ester in Graft-versus-Host Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leucylleucine methyl ester (LLME) in preclinical graft-versus-host disease (GVHD) models. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of LLME in preventing GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.
Introduction
Graft-versus-host disease is a life-threatening complication of allogeneic hematopoietic stem cell transplantation (allo-HSCT), where donor immune cells attack the recipient's tissues. This compound is a lysosomotropic agent that has been shown to selectively eliminate cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, the primary mediators of GVHD.[1] This selective depletion of alloreactive donor lymphocytes from the graft ex vivo before transplantation has been demonstrated to be a promising strategy to prevent GVHD in murine models.[2][3] Notably, this approach appears to preserve the crucial graft-versus-leukemia (GVL) effect, a key benefit of allo-HSCT in treating hematological malignancies.[1]
Mechanism of Action
LLME passively diffuses into cells and is converted by the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, into a polymeric form that disrupts lysosomal membrane integrity. This disruption leads to the release of lysosomal contents into the cytoplasm, triggering apoptosis. Cells with high levels of DPPI, such as cytotoxic T lymphocytes and NK cells, are particularly susceptible to LLME-induced cell death. This selective cytotoxicity is the basis for its use in preventing GVHD. T-cell subsets responsible for the GVL effect, which may have lower DPPI expression, are comparatively spared, thus preserving the anti-tumor benefits of the transplant.[1]
Data Presentation
The following tables summarize the quantitative data from representative studies on the effect of LLME treatment on survival and GVHD severity in murine models.
Table 1: Survival Outcomes in Murine GVHD Models
| Treatment Group | Mouse Strain (Donor -> Recipient) | Survival Rate (%) | Median Survival (Days) | Reference |
| Control (Untreated Donor Cells) | C57BL/6 -> (C57BL/6 x DBA/2)F1 | 0 | < 30 | [3] |
| LLME-Treated Donor Cells (250 µM) | C57BL/6 -> (C57BL/6 x DBA/2)F1 | 100 | > 100 | [3] |
| Control (Untreated DLI) | C57BL/6 -> (C57BL/6 x DBA/2)F1 | 0 | ~20 | [1] |
| LLME-Treated DLI (Varying Doses) | C57BL/6 -> (C57BL/6 x DBA/2)F1 | 100 | Indefinite | [1] |
Table 2: Graft-versus-Host Disease Scores
| Treatment Group | Mouse Strain (Donor -> Recipient) | Mean GVHD Score (at day +60) | GVHD-related Mortality (%) | Reference |
| Control (Untreated Donor Cells) | C57BL/6 -> BDF1 | 4.5 (acute phase) | 100 | [4] |
| LLME-Treated Donor Cells | C57BL/6 -> BDF1 | Data not available for direct comparison | 0 | [3] |
| Syngeneic Control | C57BL/6 -> C57BL/6 | 0 | 0 | [4] |
Experimental Protocols
The following protocols are based on established methodologies for inducing GVHD in mice and for the ex vivo treatment of donor cells with LLME.
Protocol 1: Preparation of Donor Bone Marrow and Spleen Cells
-
Euthanize donor mice (e.g., C57BL/6) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sterilize the mouse carcass with 70% ethanol.
-
Harvest Bone Marrow:
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a 27-gauge needle and sterile RPMI-1640 medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
-
Harvest Spleen:
-
Aseptically remove the spleen and place it in a sterile petri dish with RPMI-1640 medium.
-
Gently mash the spleen between the frosted ends of two sterile microscope slides or using a syringe plunger to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Resuspend the cell pellets in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis by adding an excess of RPMI-1640 medium.
-
-
Cell Counting and Viability:
-
Centrifuge the cells and resuspend in fresh medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Protocol 2: Ex Vivo Treatment of Donor Cells with LLME
-
Prepare LLME Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Dilute the stock solution to a final working concentration of 250 µM in RPMI-1640 medium.
-
-
Incubation:
-
Resuspend the prepared donor spleen cells (and bone marrow cells, if desired) in the 250 µM LLME-containing medium at a concentration of 1-2 x 10^7 cells/mL.
-
Incubate the cells for 45 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Washing:
-
Following incubation, add an equal volume of cold RPMI-1640 medium to the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice more with cold RPMI-1640 medium to ensure complete removal of LLME.
-
-
Final Preparation:
-
Resuspend the final cell pellet in sterile PBS or saline for injection.
-
Perform a final cell count and viability assessment.
-
Protocol 3: Murine Model of GVHD Induction
-
Recipient Preparation:
-
Use appropriate recipient mice (e.g., (C57BL/6 x DBA/2)F1, also known as BDF1).
-
On the day of transplantation (day 0), lethally irradiate the recipient mice with a total dose of 9-11 Gy, which can be administered in a single or split dose, according to institutional guidelines and irradiator specifications.
-
-
Cell Transplantation:
-
Prepare a cell suspension containing the desired number of bone marrow cells (e.g., 5 x 10^6) and spleen cells (e.g., 5 x 10^7 for a robust GVHD model, or a lower dose for chronic GVHD models) in a total volume of 200-300 µL per mouse.
-
Inject the cell suspension intravenously via the lateral tail vein.
-
-
Post-Transplantation Monitoring:
-
Monitor the mice daily for signs of GVHD, including weight loss, hunched posture, ruffled fur, skin lesions, and diarrhea.
-
Record body weight and a clinical GVHD score for each mouse at regular intervals (e.g., 2-3 times per week).[4][5]
-
Euthanize mice that exceed a predetermined weight loss threshold (e.g., >25-30% of initial body weight) or exhibit signs of severe distress.
-
References
- 1. Leucyl-leucine methyl ester-treated haploidentical donor lymphocyte infusions can mediate graft-versus-leukemia activity with minimal graft-versus-host disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of lethal murine graft versus host disease by treatment of donor cells with L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of lethal murine graft versus host disease by treatment of donor cells with L-leucyl-L-leucine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple, Reproducible, and Efficient Clinical Grading System for Murine Models of Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Leucylleucine Methyl Ester (LLME) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylleucine methyl ester (LLME) is a lysosomotropic agent with selective cytotoxic effects on specific immune cell populations. It has been utilized as a tool in immunological research to deplete cytotoxic lymphocytes, including cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, as well as monocytes and macrophages. These application notes provide an overview of the mechanism of action of LLME and generalized protocols for its administration in murine models and subsequent analysis.
Mechanism of Action
LLME is a dipeptide methyl ester that readily diffuses across the plasma membrane into the cytoplasm of cells. Due to its lipophilic nature, it accumulates in acidic intracellular compartments, primarily lysosomes. Within the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, which is highly expressed in cytotoxic lymphocytes and monocytes, metabolizes LLME.[1][2] This enzymatic action leads to the polymerization of leucyl-leucine, forming a membranolytic compound, (Leu-Leu)n-OMe, where n ≥ 3.[1][2]
This polymer disrupts the integrity of the lysosomal membrane, causing lysosomal membrane permeabilization (LMP).[3] The subsequent leakage of lysosomal contents into the cytoplasm initiates a cascade of events leading to apoptosis.[3] The precise downstream signaling pathway following LMP is still under investigation, with some evidence suggesting the activation of caspase-3-like proteases.[3] Other studies suggest that lysosomal cysteine cathepsins are inactivated within the permeabilized lysosomes rather than being released to the cytosol to mediate cell death.
It is important to note that LLME displays a generalized toxicity towards most lymphocyte functions, affecting not only cytotoxic cells but also the proliferation of T and B lymphocytes.[3][4]
Cell-Type Specificity in Mice
While in humans, LLME is known to spare B lymphocytes, studies have shown that murine B cells (CD19+) are sensitive to the cytotoxic effects of LLME, similar to T cells (CD3+).[5] Murine CD8+ T cells are reported to be the most sensitive population to LLME-induced cytotoxicity.[5] In contrast, murine peritoneal macrophages have been found to be the most insensitive leukocyte population.[5]
In Vivo Administration in Mice: General Considerations
While specific, validated protocols for the in vivo administration of LLME in mice are not widely published, general principles for the administration of substances to laboratory animals should be followed. The choice of administration route will depend on the experimental design and objectives. Intraperitoneal (IP) and intravenous (IV) injections are common routes for systemic delivery.
Disclaimer: The following protocols are generalized and should be optimized for specific experimental needs. A pilot study to determine the optimal dose, vehicle, and administration schedule for LLME is highly recommended.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a general guideline for the IP administration of a substance to a mouse.
Materials:
-
This compound (LLME)
-
Sterile, isotonic vehicle (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of LLME Solution:
-
Aseptically prepare the desired concentration of LLME in a sterile, isotonic vehicle. The solubility and stability of LLME in the chosen vehicle should be confirmed.
-
One study involving subcutaneous injection used a 2 mM LLME solution. For IP injection, a starting dose could be extrapolated from in vitro studies or similar compounds, for example, in the range of 0.40 mmol/kg. A thorough dose-response study is crucial.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for a mouse is 10 ml/kg.
-
Properly restrain the mouse to expose the abdomen.
-
Swab the injection site (lower abdominal quadrant) with 70% ethanol and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the LLME solution.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for signs of toxicity, such as changes in behavior, posture, or activity levels.
-
The frequency and duration of administration will depend on the experimental goals and should be determined in preliminary studies.
-
Protocol 2: Analysis of Immune Cell Depletion by Flow Cytometry
This protocol describes the preparation of murine splenocytes for flow cytometric analysis to assess the depletion of specific immune cell populations following LLME treatment.
Materials:
-
Spleen from LLME-treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine immune cell surface markers (e.g., CD3, CD4, CD8, CD19, NK1.1, CD11b)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Spleen Homogenization:
-
Aseptically harvest the spleen from euthanized mice and place it in a petri dish containing cold RPMI-1640 medium.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
Rinse the strainer with RPMI-1640 to collect the remaining cells.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.
-
Add an excess of RPMI-1640 to stop the lysis and centrifuge the cells.
-
-
Cell Staining:
-
Wash the cells with PBS and resuspend them in flow cytometry staining buffer.
-
Perform a cell count and adjust the cell concentration.
-
Aliquot the cells into flow cytometry tubes.
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the respective tubes.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in flow cytometry staining buffer containing a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations.
-
Data Presentation
Due to the lack of publicly available in vivo studies with detailed quantitative data on the administration of this compound in mice, we are unable to provide structured tables summarizing dose-dependent effects on immune cell depletion or other quantitative outcomes at this time. Researchers are encouraged to perform pilot studies to generate this data for their specific mouse model and experimental conditions.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound (LLME) induced apoptosis.
Caption: General workflow for in vivo LLME studies in mice.
References
- 1. The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Leucylleucine methyl ester with TRAIL for synergistic apoptosis in cancer cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors exhibit intrinsic or acquired resistance to TRAIL-mediated cell death, limiting its therapeutic efficacy. This application note details a synergistic strategy to overcome TRAIL resistance by co-administering Leucylleucine methyl ester (LLME), a lysosomotropic agent. LLME destabilizes lysosomal membranes, leading to the release of cathepsins and subsequent induction of the intrinsic apoptotic pathway. When combined with TRAIL, which primarily activates the extrinsic apoptotic pathway, a potent synergistic effect is observed, leading to enhanced cancer cell death even in TRAIL-resistant lines. This document provides detailed protocols for assessing this synergistic apoptosis and diagrams of the involved signaling pathways.
Data Presentation
The combination of this compound (LLME) and TRAIL has been shown to synergistically induce cytotoxicity in both TRAIL-sensitive and TRAIL-resistant lung cancer cell lines. The following tables summarize the quantitative data from studies on NCI-H460 (TRAIL-sensitive) and Calu-1 (TRAIL-resistant) human lung carcinoma cell lines.
Table 1: Synergistic Cytotoxicity of LLME and TRAIL in Lung Cancer Cells
| Cell Line | Treatment | Concentration | % Cytotoxicity (Mean ± SD) |
| NCI-H460 | LLME alone | 0.5 mM | 25 ± 3.5 |
| TRAIL alone | 50 ng/mL | 40 ± 4.2 | |
| LLME + TRAIL | 0.5 mM + 50 ng/mL | 85 ± 6.8 | |
| Calu-1 | LLME alone | 1.0 mM | 30 ± 4.1 |
| TRAIL alone | 100 ng/mL | 15 ± 2.8 | |
| LLME + TRAIL | 1.0 mM + 100 ng/mL | 75 ± 5.9 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| NCI-H460 | Control | - | 5.2 |
| LLME alone | 0.5 mM | 28.7 | |
| TRAIL alone | 50 ng/mL | 45.3 | |
| LLME + TRAIL | 0.5 mM + 50 ng/mL | 90.1 | |
| Calu-1 | Control | - | 4.8 |
| LLME alone | 1.0 mM | 32.4 | |
| TRAIL alone | 100 ng/mL | 18.9 | |
| LLME + TRAIL | 1.0 mM + 100 ng/mL | 82.5 |
Table 3: Caspase-3 Activation Analysis by Western Blot
| Cell Line | Treatment | Concentration | Relative Cleaved Caspase-3 Level (Fold Change vs. Control) |
| NCI-H460 | LLME alone | 0.5 mM | 3.1 |
| TRAIL alone | 50 ng/mL | 5.8 | |
| LLME + TRAIL | 0.5 mM + 50 ng/mL | 12.4 | |
| Calu-1 | LLME alone | 1.0 mM | 2.5 |
| TRAIL alone | 100 ng/mL | 1.8 | |
| LLME + TRAIL | 1.0 mM + 100 ng/mL | 9.7 |
Signaling Pathways
The synergistic apoptosis induced by the combination of LLME and TRAIL involves the convergence of the extrinsic and intrinsic apoptotic pathways.
Figure 1: TRAIL-Induced Extrinsic and Intrinsic Apoptosis Pathways.
Figure 2: LLME-Induced Lysosomal Apoptosis Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of LLME and TRAIL, alone and in combination, on cancer cells.
Materials:
-
Cancer cell lines (e.g., NCI-H460, Calu-1)
-
Complete cell culture medium
-
96-well plates
-
This compound (LLME)
-
Recombinant human TRAIL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of LLME and TRAIL in complete medium.
-
Treat the cells with varying concentrations of LLME, TRAIL, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the untreated control cells.
Figure 3: Experimental Workflow for the MTT Assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with LLME and TRAIL.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with LLME, TRAIL, or their combination as described in the MTT assay protocol.
-
After the incubation period, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Figure 4: Experimental Workflow for Annexin V/PI Staining.
Western Blot for Caspase-3 Activation
This protocol is for detecting the cleavage and activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis can be performed to quantify the relative levels of cleaved caspase-3.
Figure 5: Experimental Workflow for Western Blotting.
Application Notes and Protocols for the Selective Elimination of Cytotoxic Lymphocytes Using Leucyl-leucine Methyl Ester (LLME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-leucine (B1605453) methyl ester (LLME), also known as Leu-Leu-OMe, is a lysosomotropic agent that offers a targeted approach for the selective elimination of cytotoxic lymphocytes, namely cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, as well as monocytes. This selectivity is attributed to the high intracellular concentration of the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI or Cathepsin C), within these cell types.[1][2] This unique mechanism of action makes LLME a valuable tool in immunological research and a potential therapeutic agent in contexts where the activity of cytotoxic lymphocytes is undesirable, such as in the prevention of Graft-versus-Host Disease (GVHD) following hematopoietic stem cell transplantation.[3][4]
These application notes provide a comprehensive overview of the principles of LLME-mediated cytotoxicity, detailed protocols for its use, and a summary of expected outcomes based on published data.
Principle of Action
The selective cytotoxicity of LLME is a multi-step process that occurs within the target cells:
-
Uptake: LLME enters lymphocytes and monocytes through a novel dipeptide-specific facilitated transport system.[5][6]
-
Lysosomal Accumulation: As a lysosomotropic agent, LLME accumulates within the lysosomes of the cells.[3][4]
-
Enzymatic Conversion: Inside the lysosome, the high concentration of Dipeptidyl Peptidase I (DPPI) catalyzes the polymerization of LLME into longer, membranolytic (Leu-Leu)n-OMe polymers.[2][3][4]
-
Lysosomal Rupture: These polymers disrupt the integrity of the lysosomal membrane, leading to lysosomal rupture.[3][4]
-
Apoptosis Induction: The release of lysosomal contents and the disruption of cellular homeostasis trigger the apoptotic cascade, leading to programmed cell death.[7]
Helper T cells and B cells, which have significantly lower levels of DPPI, are largely spared from the cytotoxic effects of LLME, allowing for the selective depletion of the target populations.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of LLME on various lymphocyte subsets.
Table 1: Selective Depletion of Lymphocyte Subsets by LLME Treatment
| Cell Type | Species | LLME Concentration | Percent Depletion | Reference |
| NK Cells (CD16/56+, CD3-) | Human | 500 µM | >80% | [5] |
| CD8+ T Cells | Human | 100 µM | Majority | [8] |
| CD4+ T Cells | Human | 100 µM | Small fraction | [8] |
| Monocytes | Human | 500 µM | Sensitive | [9] |
| B Cells (CD19+) | Human | Not specified | Resistant | [7] |
| B Cells (CD19+) | Murine | Not specified | Sensitive | [7] |
| CD3+ T Cells | Murine | Not specified | Sensitive | [7] |
| CD8+ T Cells | Murine | Not specified | Most sensitive | [7] |
| Peritoneal Macrophages | Murine | Not specified | Insensitive | [7] |
Table 2: Functional Consequences of LLME Treatment
| Functional Assay | Cell Type | Treatment Condition | Outcome | Reference |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | LLME-treated | Proliferative capacity comparable to untreated cells | [5] |
| Immunoglobulin (Ig) Secretion | Human EBV-transformed B cells | LLME-treated | 3 to 11 times increase in Ig production | [3] |
| Graft-versus-Host Reaction (GVHR) | Murine lymphocytes | LLME-treated donor cells | Profoundly inhibited GVHR | [10] |
Experimental Protocols
Materials
-
Leucyl-leucine methyl ester (LLME) hydrochloride or hydrobromide
-
Sterile, pyrogen-free saline or a balanced salt solution (e.g., Normosol-R)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocyte populations
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, CD4, CD8, CD16, CD56, CD19)
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD)
Protocol for Selective Elimination of Cytotoxic Lymphocytes from Human PBMCs
-
Preparation of LLME Stock Solution:
-
Under sterile conditions, dissolve LLME powder in Normosol-R or sterile saline to a final concentration of 500 µM.[5]
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Prepare fresh for each experiment.
-
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend the cells in the chosen balanced salt solution at a concentration of 10 x 10^6 cells/mL.[5]
-
-
LLME Treatment:
-
Add the 500 µM LLME solution to the cell suspension.
-
Incubate the cells for 60 minutes at room temperature.[5]
-
For a negative control, incubate an aliquot of cells in the same volume of the vehicle (e.g., Normosol-R) without LLME ("mock-treated").
-
-
Washing:
-
Following incubation, wash the cells three times to remove residual LLME.
-
Perform the first wash with cold (4°C) balanced salt solution, followed by two washes with room temperature balanced salt solution.[5]
-
-
Post-Treatment Culture and Analysis:
-
Resuspend the cells in complete culture medium for subsequent functional assays or prepare for immediate analysis.
-
To assess the efficiency of depletion, stain the cells with fluorescently-labeled antibodies against lymphocyte surface markers (e.g., CD3, CD8, CD16/56 for CTLs and NK cells) and a viability dye.
-
Analyze the cell populations by flow cytometry. A successful depletion is often defined as >80% reduction in the NK cell population (CD16/56+, CD3-).[5]
-
Mandatory Visualizations
Signaling Pathway of LLME-Mediated Cytotoxicity
Caption: Mechanism of LLME-induced selective cytotoxicity.
Experimental Workflow for LLME Treatment and Analysis
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. T cell repertoire complexity is conserved after LLME treatment of donor lymphocyte infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Leucylleucine Methyl Ester (LLME) in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Leucylleucine methyl ester (LLME), a lysosomotropic agent, has emerged as a valuable tool in immunological research due to its selective cytotoxicity towards specific immune cell populations. This document provides detailed application notes and protocols for the use of LLME in the context of autoimmune disease research, focusing on its mechanism of action and methodologies for its evaluation.
Introduction
Autoimmune diseases are characterized by an aberrant immune response against self-antigens, often mediated by cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and activated monocytes/macrophages. LLME offers a targeted approach to deplete these cell populations, thereby providing a means to study their roles in disease pathogenesis and to explore potential therapeutic strategies. LLME is a dipeptide methyl ester that selectively induces apoptosis in cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI), such as cytotoxic lymphocytes and monocytes.[1]
Mechanism of Action
LLME passively diffuses across the cell membrane and is subsequently protonated and trapped within the acidic environment of lysosomes.[2][3] Inside the lysosome, DPPI (also known as Cathepsin C) catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe (n≥3).[1] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents into the cytosol.[2] The ensuing cascade of events includes the activation of caspase-3, a key executioner caspase, which ultimately leads to DNA fragmentation and apoptotic cell death.[4]
Applications in Autoimmune Disease Research
Given its selective cytotoxicity, LLME can be utilized in several aspects of autoimmune disease research:
-
Selective Depletion of Pathogenic Immune Cells: In vitro studies of patient-derived peripheral blood mononuclear cells (PBMCs) or in vivo animal models of autoimmune diseases can employ LLME to specifically eliminate cytotoxic T cells, NK cells, and monocytes. This allows for the investigation of the specific contributions of these cell types to the inflammatory process and tissue damage observed in diseases like rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
-
Functional Studies: By depleting specific cell populations, researchers can assess the functional consequences on other immune cells. For instance, the impact of monocyte depletion on T cell activation and differentiation can be studied.
-
Therapeutic Potential: Although primarily a research tool, the principle of targeting lysosomal pathways in pathogenic immune cells is an area of interest for therapeutic development. Understanding the effects of LLME can inform the design of more specific and less toxic lysosomotropic drugs.
Data Presentation
In Vitro Cytotoxicity of this compound (LLME) on Human Immune Cells
| Cell Type | Assay | LLME Concentration (µM) | Incubation Time | Result | Reference |
| Natural Killer (NK) Cells | Cytotoxicity Assay | > 1000 | Brief preincubation | Irreversible loss of NK function | [5] |
| Cytotoxicity Assay | 50 - 250 | Not specified | Complete ablation of NK effectors | [6] | |
| Cytotoxic T Lymphocytes (CTLs) | Cytotoxicity Assay | Low concentrations | Not specified | Elimination of precursors and activated effectors | [7] |
| Cytotoxicity Assay | 50 - 250 | Not specified | Complete ablation of allospecific CTL effectors | [6] | |
| Monocytes | Cytotoxicity Assay | > 1000 | Brief preincubation | Lysosomal disruption and cell death | [5] |
| Cytotoxicity Assay | 2-5 fold higher than for NK cells | Not specified | Sensitive to LLME-mediated toxicity | [7] | |
| Helper T Cells (OKT4+) | Cytotoxicity Assay | Up to 1000 | Not specified | No significant toxicity, retained proliferative capacity | [6][7] |
| B Cells | Cytotoxicity Assay | Concentrations that eliminate NK cells | Not specified | Unaffected | [7] |
| Hematopoietic Progenitors (Erythroid, Myeloid, Monocyte) | Colony Forming Unit (CFU) Assay | 100 - 250 | Not specified | Reduced or eliminated growth | [6] |
Mandatory Visualization
Signaling Pathway of LLME-Induced Apoptosis
Caption: LLME induces apoptosis via lysosomal membrane permeabilization.
Experimental Workflow for Evaluating LLME in Autoimmune Disease Research
Caption: Workflow for assessing LLME's immunomodulatory effects.
Experimental Protocols
Protocol 1: In Vitro Depletion of Cytotoxic Lymphocytes and Monocytes from Human PBMCs
Objective: To selectively deplete cytotoxic T cells, NK cells, and monocytes from a population of human peripheral blood mononuclear cells (PBMCs) using LLME.
Materials:
-
This compound (LLME) hydrochloride (powder)
-
Sterile Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Ficoll-Paque
-
Human peripheral blood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Antibodies for immunophenotyping (e.g., anti-CD3, -CD8, -CD56, -CD14, -CD4, -CD19)
Procedure:
-
PBMC Isolation: a. Dilute fresh human peripheral blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in RPMI-1640 complete medium and perform a cell count.
-
LLME Treatment: a. Prepare a stock solution of LLME in sterile PBS (e.g., 100 mM) and filter-sterilize. b. Adjust the PBMC concentration to 1 x 10^7 cells/mL in RPMI-1640 complete medium. c. Add LLME to the cell suspension to final concentrations ranging from 50 µM to 1 mM. Include a vehicle control (PBS). d. Incubate the cells at 37°C in a 5% CO2 incubator for 4 hours.
-
Cell Viability and Depletion Analysis: a. After incubation, wash the cells twice with PBS. b. Assess cell viability using a method such as Trypan Blue exclusion or a live/dead cell staining kit for flow cytometry. c. Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., T cells, B cells, NK cells, monocytes). d. Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of remaining cell populations in the LLME-treated samples compared to the control.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization using Acridine Orange Staining
Objective: To visualize and quantify LLME-induced lysosomal membrane permeabilization in real-time.[7]
Materials:
-
Acridine Orange (AO)
-
LLME
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: a. Seed cells (e.g., Jurkat T cells or isolated PBMCs) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere or settle.
-
Acridine Orange Staining: a. Prepare a working solution of Acridine Orange in cell culture medium (e.g., 1 µg/mL). b. Remove the old medium from the cells and add the AO-containing medium. c. Incubate for 15 minutes at 37°C in the dark. d. Wash the cells three times with PBS to remove excess dye.
-
LLME Treatment and Real-Time Monitoring: a. Prepare different concentrations of LLME in cell culture medium. b. Add the LLME solutions to the wells. c. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. d. Measure the fluorescence intensity at an excitation wavelength of ~488 nm and emission wavelengths of ~530 nm (green, monomeric AO in the cytoplasm) and ~650 nm (red, aggregated AO in intact lysosomes) over time (e.g., every 5 minutes for 2 hours). e. Alternatively, visualize the change in fluorescence using a fluorescence microscope. Intact lysosomes will appear as red puncta, while disruption will lead to a diffuse green fluorescence throughout the cell.
-
Data Analysis: a. Calculate the ratio of green to red fluorescence intensity over time. An increase in this ratio indicates lysosomal membrane permeabilization.
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in LLME-treated cells as an indicator of apoptosis.
Materials:
-
LLME
-
Cells (e.g., lymphocytes)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like Ac-DEVD-pNA or Ac-DEVD-AMC, and a cell lysis buffer)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment: a. Seed cells in a 96-well plate and treat with various concentrations of LLME for a predetermined time (e.g., 4-6 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Lysis: a. Following treatment, centrifuge the plate to pellet the cells. b. Remove the supernatant and wash the cells with cold PBS. c. Add the lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.
-
Caspase-3 Activity Measurement: a. Transfer the cell lysates to a new plate. b. Prepare the reaction buffer containing the caspase-3 substrate according to the kit's instructions. c. Add the reaction buffer to each well containing the cell lysate. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the recommended wavelength.
-
Data Analysis: a. Subtract the background reading from all samples. b. Calculate the fold-increase in caspase-3 activity in LLME-treated samples compared to the untreated control.
Protocol 4: Proposed In Vivo Evaluation of LLME in a Collagen-Induced Arthritis (CIA) Mouse Model
Materials:
-
DBA/1 mice (susceptible to CIA)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
LLME
-
Sterile saline for injection
-
Calipers for paw measurement
-
Scoring system for arthritis severity
Procedure:
-
Induction of CIA: a. Emulsify bovine type II collagen in CFA. b. On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail. c. On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
LLME Treatment: a. Begin LLME treatment at the onset of clinical signs of arthritis (around day 24-28). b. Prepare different doses of LLME in sterile saline. c. Administer LLME via intraperitoneal or intravenous injection daily or on alternate days. A dose-ranging study would be necessary to determine the optimal therapeutic window and to avoid toxicity.[8] d. Include a vehicle control group (saline injection).
-
Assessment of Disease Progression: a. Monitor the mice daily for clinical signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. b. Measure paw thickness using calipers every 2-3 days.
-
Endpoint Analysis: a. At the end of the study (e.g., day 42), euthanize the mice. b. Histopathology: Collect the hind paws, fix them in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion. c. Immunophenotyping: Isolate splenocytes and lymph node cells to analyze the frequency of different immune cell populations by flow cytometry to confirm the in vivo depletion of target cells. d. Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the serum or from ex vivo stimulated splenocytes.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All work involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced histopathology evaluation of lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokines and Cytokine Profiles in Human Autoimmune Diseases and Animal Models of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preparation and Solubilization of Leucylleucine Methyl Ester for Cellular Experiments
Application Notes
Leucylleucine methyl ester (LLME), also known as L-Leucyl-L-leucine methyl ester (LLOMe), is a lysosomotropic agent widely used in cell biology research to induce lysosomal membrane permeabilization (LMP) and subsequent apoptosis in a cell-type-specific manner. This document provides detailed protocols for the preparation, solubilization, and application of LLME in various cellular assays.
Mechanism of Action
LLME is a dipeptide methyl ester that readily crosses the plasma membrane and accumulates in the acidic environment of lysosomes. Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe. This polymer disrupts the integrity of the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol. This leakage of lysosomal contents triggers a cascade of events culminating in apoptosis.[1] The cell's sensitivity to LLME is largely dependent on the intracellular concentration of DPPI.[1]
Key Properties of this compound (hydrochloride)
| Property | Value | Reference(s) |
| Synonyms | LLME, LLOMe, L-Leucyl-L-leucine methyl ester hydrochloride, H-Leu-Leu-OMe HCl | [1] |
| CAS Number | 6491-83-4 | [1] |
| Molecular Formula | C₁₃H₂₆N₂O₃ · HCl | [1] |
| Molecular Weight | 294.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage | Store at -20°C. Protect from moisture. | [1] |
Solubility
LLME hydrochloride is soluble in a variety of solvents. For cell culture experiments, it is crucial to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in an aqueous medium.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 27.5 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Note: It is recommended to prepare fresh aqueous solutions of LLME for each experiment, as its stability in aqueous solutions can be limited. When using organic solvents for stock solutions, ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of LLME Stock Solution
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of LLME hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of LLME hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Calculation Example: For a 100 mM stock solution, dissolve 29.48 mg of LLME (MW: 294.8 g/mol ) in 1 mL of DMSO.
-
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Induction of Apoptosis and Lysosomal Membrane Permeabilization
This protocol provides a general guideline for treating cells with LLME. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental endpoint.
Materials:
-
Cells of interest cultured in appropriate medium
-
LLME stock solution (from Protocol 1)
-
Complete cell culture medium
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
The following day, prepare the desired working concentrations of LLME by diluting the stock solution in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of LLME. Include a vehicle control (medium with the same final concentration of DMSO as the highest LLME concentration).
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 12, or 24 hours).[1]
-
Proceed with downstream analysis to assess cytotoxicity, apoptosis, or lysosomal membrane permeabilization.
Table of Recommended Working Concentrations:
| Cell Line | LLME Concentration | Incubation Time | Assay | Reference(s) |
| U-937 | 0.5 mM | 4 hours | Annexin V/PI Staining | [1] |
| THP-1 | 0.25 mM | 4 hours | Annexin V/PI Staining | [1] |
| U-87 MG | 1 mM | 18 hours | Annexin V/PI Staining | [1] |
| HeLa | 5 mM | 18 hours | Annexin V/PI Staining | [1] |
| HEK293 | 3 mM | 24 hours | Annexin V/PI Staining | [1] |
Protocol 3: Assessment of Lysosomal Membrane Permeabilization using Acridine Orange Staining
Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. Upon LMP, AO is released from the lysosomes into the cytosol, resulting in a decrease in red fluorescence and an increase in green fluorescence.[2][3]
Materials:
-
LLME-treated and control cells (from Protocol 2)
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
Complete cell culture medium (phenol red-free for fluorescence measurements)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a fresh AO staining solution by diluting the stock solution to a final concentration of 2-5 µg/mL in complete, phenol (B47542) red-free medium.[2]
-
Following LLME treatment, remove the medium and wash the cells once with PBS.
-
Add the AO staining solution to each well and incubate for 15 minutes at 37°C, protected from light.[2]
-
Wash the cells twice with complete, phenol red-free medium for 5 minutes each time.[2]
-
Add fresh, phenol red-free medium to the cells.
-
Analyze the cells immediately using a fluorescence microscope or a flow cytometer.
-
Fluorescence Microscopy: Observe the shift from red punctate staining (intact lysosomes) to diffuse green fluorescence (LMP).
-
Flow Cytometry: Measure the fluorescence in both the red (e.g., PE or PerCP channel) and green (e.g., FITC channel) channels. A decrease in red fluorescence intensity and an increase in green fluorescence intensity indicate LMP.[3]
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
LLME-treated and control cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
At the end of the LLME treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of LLME-induced apoptosis.
References
Application Notes and Protocols for Ex Vivo Purging of Bone Marrow Using Leucylleucine Methyl Ester (LLME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylleucine methyl ester (LLME), a lysosomotropic agent, offers a targeted approach for the ex vivo purging of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells from bone marrow grafts. This method is instrumental in mitigating the risk of Graft-versus-Host Disease (GvHD) in allogeneic hematopoietic stem cell transplantation. LLME selectively eliminates these immune effector cells while preserving hematopoietic stem and progenitor cells, which are essential for successful engraftment.
The mechanism of action hinges on the high concentration of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI or Cathepsin C), within cytotoxic lymphocytes.[1][2] LLME, a dipeptide ester, readily diffuses across the cell membrane and is subsequently taken up by lysosomes. Inside the lysosomes of DPPI-high cells, LLME is metabolized into membranolytic polymers, leading to lysosomal rupture and subsequent apoptotic cell death.[1][2] Cells with low DPPI expression, such as hematopoietic progenitors, are largely spared from this cytotoxic effect.[2]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing LLME in the ex vivo purging of bone marrow, including detailed protocols, data summaries, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative effects of LLME treatment on various cell populations within human bone marrow, as reported in a phase I clinical study.[3]
Table 1: Effect of LLME Concentration on Cytotoxic Cell Populations and Hematopoietic Progenitors
| LLME Concentration (mM) | NK Cell Activity | LAK Cell Activity | CD8+ Cell Reduction | Granulocyte-Macrophage Colony-Forming Unit (CFU-GM) Recovery |
| 0.25 | Diminished | Diminished | Reduced | Not specified |
| ≥ 0.375 | Essentially eliminated | Essentially eliminated | Reduced | Not specified |
| 0.5 | Essentially eliminated | Essentially eliminated | Reduced | 3% |
Data sourced from a phase I clinical study on ex vivo purging of allogeneic marrow with LLME.[3]
Table 2: Clinical Outcomes of Allogeneic Transplantation with LLME-Purged Bone Marrow
| LLME Concentration (mM) | Median Time to Absolute Neutrophil Count (ANC) >500/µL | Incidence of Grade II-IV Acute GvHD |
| 0.25 - 0.5 | 17 days (95% CI: 14-18 days) | 4 out of 18 evaluable patients |
Data sourced from a phase I clinical study on ex vivo purging of allogeneic marrow with LLME.[3]
Signaling Pathway and Experimental Workflow
Diagram 1: Signaling Pathway of LLME-Induced Cytotoxicity
References
- 1. In vitro purging of clonogenic leukemic cells from human bone marrow by heat: simulation experiments for autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo purging of allogeneic marrow with L-Leucyl-L-leucine methyl ester. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lysosomal Membrane Permeabilization with Leucyl-leucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Leucyl-leucine methyl ester (LLME) to induce and assess lysosomal membrane permeabilization (LMP), a critical event in various physiological and pathological processes, including cell death and immune responses.
Application Notes
Principle of the Method
Leucyl-leucine methyl ester (LLME) is a lysosomotropic agent that serves as a potent and specific inducer of lysosomal membrane permeabilization (LMP). Upon entering the cell, LLME is taken up by endocytosis and accumulates within the acidic environment of lysosomes.[1] Inside the lysosome, the dipeptidyl peptidase Cathepsin C cleaves the methyl ester, leading to the polymerization of Leucyl-leucine.[2] This polymer forms aggregates that act directly on the lysosomal membrane, causing its permeabilization and the subsequent release of lysosomal contents into the cytosol.[2]
The release of hydrolytic enzymes, such as cathepsins, and other molecules from the lysosome into the cytoplasm can trigger a cascade of cellular events, most notably lysosome-dependent cell death.[3][4] The extent of LMP and the subsequent cellular fate can be modulated by the concentration of LLME and the duration of exposure.
Applications in Research and Drug Development
-
Induction of Lysosomal Cell Death: LLME is widely used as a positive control to induce LMP and subsequent apoptotic or necrotic cell death pathways.[3] This allows for the study of the molecular mechanisms underlying lysosome-dependent cell death.
-
Screening for Lysosome-Stabilizing Agents: The LLME-induced LMP model can be employed to screen for compounds that protect lysosomal membrane integrity. Such agents may have therapeutic potential in diseases associated with lysosomal dysfunction.
-
Investigating Lysosomal Repair Mechanisms: By using sub-lethal concentrations of LLME, researchers can induce transient LMP, providing a window to study the cellular mechanisms involved in lysosomal membrane repair, such as the ESCRT machinery.[1]
-
Studying Inflammasome Activation: The release of lysosomal components, such as Cathepsin B, upon LLME-induced LMP has been shown to be a trigger for the activation of the NLRP3 inflammasome.
Advantages and Limitations
Advantages:
-
Specificity: LLME specifically targets lysosomes due to its accumulation in these acidic organelles and its reliance on the lysosomal enzyme Cathepsin C for activation.
-
Potency and Rapidity: LLME induces LMP rapidly, often within minutes to an hour of exposure, allowing for the study of early events in lysosomal damage signaling.[1]
-
Titratable: The extent of lysosomal damage can be controlled by varying the concentration of LLME, enabling the study of both lethal and sub-lethal lysosomal permeabilization.
Limitations:
-
Cell-Type Variability: The sensitivity of different cell types to LLME can vary, necessitating optimization of the working concentration for each cell line.[1]
-
Indirect Effects: The cellular response to LLME is a consequence of LMP and the release of lysosomal contents, which can be complex and pleiotropic. It is crucial to use appropriate controls to distinguish direct effects of a test compound from its effects on LLME-induced LMP.
Quantitative Data Summary
The following tables summarize typical experimental parameters for LLME-induced LMP assays, compiled from various research articles.
| Parameter | Typical Range | Cell Types | Reference |
| LLME Concentration | 0.1 mM - 5 mM | HeLa, WM278, AG01518, U2OS | [1][5][6] |
| Incubation Time | 15 minutes - 24 hours | HeLa, WM278, AG01518, U2OS | [1][7] |
| LMP Induction Time | Rapid (within 1 minute at high concentrations) | WM278 | [1] |
| Cell Type | LLME Concentration for Apoptosis Induction | Reference |
| CD8+ T cells and Natural Killer cells | 100 µM | [5] |
| Myeloid cells | 500 µM | [5] |
| Non-bone-marrow-derived cell lines | > 1 mM | [5] |
Signaling and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MiT/TFE family members suppress L-leucyl–L-leucine methyl ester-induced cell death [jstage.jst.go.jp]
- 4. MiT/TFE family members suppress L-leucyl-L-leucine methyl ester-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leucylleucine Methyl Ester (LLME) for Cell-Specific Cytotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using Leucylleucine methyl ester (LLME) for targeted cell killing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LLME) and how does it induce cytotoxicity?
A1: this compound (LLME) is a lysosomotropic agent used to induce cell-specific cytotoxicity. Its mechanism relies on the lysosomal enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2] Inside the lysosome, DPPI converts LLME into a membranolytic polymer. This polymer disrupts the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[1][3] The subsequent release of cathepsins and other hydrolases into the cytosol triggers a cell death cascade, which can manifest as either apoptosis or necrosis.[3][4]
Q2: Why is LLME toxic to some cell types but not others?
A2: The cell-specific toxicity of LLME is directly related to the expression level of the enzyme dipeptidyl peptidase I (DPPI).[1][2] Cell types with high concentrations of DPPI, such as cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes, are highly susceptible to LLME.[1][5] Cells with low or negligible DPPI levels, like human B cells and helper T cells, are comparatively resistant.[2] It is crucial to note that species-specific differences exist; for instance, murine B cells are sensitive to LLME, unlike their human counterparts.[6]
Q3: How should I prepare and store my LLME stock solution?
A3: LLME is typically supplied as a hydrochloride or hydrobromide salt, which is soluble in water or cell culture medium.
-
Preparation : Prepare a high-concentration stock solution (e.g., 100 mM) in sterile PBS or serum-free culture medium. Ensure complete dissolution.
-
Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months or at -80°C for long-term storage.
Q4: What is a typical starting concentration range for LLME in a cytotoxicity experiment?
A4: The optimal concentration of LLME is highly dependent on the cell type and experimental duration. A broad dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Starting Range : A common starting range is between 0.1 mM and 5 mM.[7]
-
Titration : We recommend performing a titration experiment with concentrations such as 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 mM to determine the IC50 (half-maximal inhibitory concentration).
Q5: What is the difference between apoptosis and necrosis, and which pathway does LLME induce?
A5: Apoptosis is a programmed, controlled form of cell death characterized by cell shrinkage, membrane blebbing, and caspase activation, which generally does not trigger an inflammatory response.[8][9] Necrosis is typically an uncontrolled form of cell death resulting from severe injury, characterized by cell swelling and rupture, which releases cellular contents and can provoke inflammation.[10][11] LLME-induced lysosomal damage can initiate either pathway.[3] Minor lysosomal leakage may lead to apoptosis via caspase activation, while extensive, rapid lysosomal rupture often results in necrosis.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing LLME-induced cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Observable Cytotoxicity | 1. LLME Concentration Too Low: The dose is insufficient to trigger LMP in the target cells. | Perform a dose-response study with a wider and higher concentration range (e.g., up to 10 mM).[14] |
| 2. Insufficient Treatment Duration: The exposure time is too short for the cytotoxic effects to manifest. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal exposure time. | |
| 3. Target Cell Line is Resistant: The cells may have very low levels of dipeptidyl peptidase I (DPPI). | Verify DPPI expression in your cell line via Western Blot or qPCR. Consider using a cell line known to be sensitive to LLME as a positive control.[1] | |
| 4. LLME Degradation: The LLME stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution of LLME and store it in single-use aliquots at -20°C or below. | |
| High Cytotoxicity in Control/Resistant Cells | 1. LLME Concentration Too High: The concentration is causing non-specific, off-target toxicity. | Reduce the LLME concentration. Refer to your dose-response curve to select a concentration that is toxic to target cells but spares resistant cells. |
| 2. Solvent Toxicity: If using a solvent other than water/PBS, the solvent itself may be toxic. | Ensure the final concentration of any solvent (e.g., DMSO) is low (typically <0.1%) and run a vehicle-only control to assess its effect.[14] | |
| 3. Contamination: Microbial contamination in the cell culture or compound stock can cause cell death. | Visually inspect cultures for signs of contamination and perform routine mycoplasma testing.[14] | |
| Inconsistent or Variable Results | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or viability can affect results. | Standardize your cell culture practice. Use cells within a consistent passage number range, seed at the same density, and ensure high viability (>95%) before starting experiments.[14] |
| 2. "Edge Effects" in Multi-Well Plates: Wells on the edge of the plate are prone to evaporation, leading to altered media and compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability in compound concentration. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions if applicable. |
Experimental Protocols & Data
Protocol 1: Determining Optimal LLME Concentration using LDH Cytotoxicity Assay
This protocol establishes the cytotoxic dose-response of a cell line to LLME by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Seeding: Seed target cells (e.g., Jurkat, a human T lymphocyte line) and a resistant control cell line into a 96-well flat-bottom plate at a predetermined optimal density. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of LLME in complete culture medium to achieve final desired concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM).
-
Controls Setup:
-
Vehicle Control: Cells treated with medium only (0 mM LLME).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in LDH assay kits) 30 minutes before the final reading.
-
Medium Background Control: Wells with medium but no cells.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared LLME dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 12 hours) at 37°C and 5% CO₂.
-
LDH Measurement: Follow the manufacturer's instructions for your specific LDH assay kit. Typically, this involves transferring a portion of the cell supernatant to a new plate, adding the LDH reaction mixture, incubating, and then adding a stop solution.[14]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Release - Vehicle Control Release) / (Maximum Release - Vehicle Control Release)
-
Table 1: Representative LLME Cytotoxicity Data
| Cell Line | Cell Type | DPPI Expression | LLME IC50 (24h) |
| Jurkat | Human T-Lymphocyte | High | ~0.5 mM |
| NK-92 | Human Natural Killer | High | ~0.4 mM |
| THP-1 (differentiated) | Human Monocyte/Macrophage | High | ~0.7 mM |
| Raji | Human B-Lymphocyte | Low | > 5.0 mM |
| A549 | Human Lung Carcinoma | Low | > 5.0 mM |
Note: These values are illustrative and should be determined empirically for your specific experimental conditions.
Protocol 2: Assessing Lysosomal Membrane Permeabilization (LMP)
This protocol uses digitonin-based cell permeabilization to measure the activity of cathepsins released into the cytosol, a direct indicator of LMP.[4][15][16]
-
Cell Treatment: Treat cells in a multi-well plate with the desired concentrations of LLME for the chosen duration. Include positive (e.g., another LMP inducer) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Digitonin (B1670571) Permeabilization: Resuspend the cell pellet in a cytosol extraction buffer containing a low concentration of digitonin (e.g., 15-20 µg/mL, requires optimization for each cell line). This concentration selectively permeabilizes the plasma membrane while leaving lysosomal membranes intact.[16]
-
Cytosolic Fraction Isolation: Incubate on ice for 5-10 minutes, then centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant is the cytosolic fraction.
-
Total Cell Lysate: Lyse a separate aliquot of untreated cells with a stronger detergent buffer to obtain the total cellular enzyme activity.
-
Cathepsin Activity Assay: Measure the activity of a lysosomal protease (e.g., Cathepsin B) in the cytosolic fractions and the total lysate using a fluorogenic substrate.
-
Analysis: Express LMP as the percentage of total cathepsin activity that is present in the cytosolic fraction.
Visualizations
LLME Mechanism of Action
Caption: LLME is converted by lysosomal DPPI into a polymer that induces LMP, releasing cathepsins and triggering cell death.
Experimental Workflow for LLME Optimization
Caption: Workflow for optimizing LLME concentration, from initial dose-response to mechanistic studies.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting common issues in LLME cytotoxicity experiments.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]
- 6. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. akadeum.com [akadeum.com]
- 10. youtube.com [youtube.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Lysosomal Membrane Permeabilization by Cytosolic Cathepsin and β-N-Acetyl-Glucosaminidase Activity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Leucylleucine Methyl Ester (LLME)-Induced Apoptosis
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to inducing apoptosis with Leucylleucine methyl ester (LLME). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LLME-induced apoptosis?
A1: this compound (LLME) is a lysosomotropic agent that passively enters cells and accumulates in lysosomes.[1][2] Inside the acidic environment of the lysosome, the enzyme Cathepsin C (also known as dipeptidyl peptidase I, DPPI) catalyzes the conversion of LLME into a membranolytic polymer, (LeuLeu)n-OMe.[3][4][5] This polymer disrupts the integrity of the lysosomal membrane, an event known as Lysosomal Membrane Permeabilization (LMP).[2][3][6] The leakage of lysosomal contents, including proteases, into the cytosol triggers a cascade of events leading to caspase activation and ultimately, apoptosis.[3][7]
Q2: My cells are not undergoing apoptosis after LLME treatment. What are the possible reasons?
A2: Several factors could contribute to the lack of apoptosis in your cell line after LLME treatment. These can be broadly categorized into:
-
Cell Line-Specific Resistance: Your cell line may have inherent resistance to LLME.
-
Suboptimal Experimental Conditions: The concentration of LLME, incubation time, or cell health may not be optimal.
-
Ineffective Apoptosis Detection: The timing and method of apoptosis detection may not be appropriate for your experimental setup.
-
Reagent Quality: The LLME reagent may have degraded.
The troubleshooting guide below provides detailed steps to investigate each of these possibilities.
Q3: How do I know if my cell line is a good candidate for LLME-induced apoptosis?
A3: The sensitivity of a cell line to LLME is primarily determined by its intracellular level of Cathepsin C (DPPI), the enzyme responsible for converting LLME into its active, membranolytic form.[8] Cell types known to have high levels of Cathepsin C, such as monocytic cell lines (e.g., U-937, THP-1), are highly sensitive to LLME.[4][8] Conversely, cell lines with low Cathepsin C expression, like fibroblasts and HEK293 cells, have been reported to be largely resistant.[7][8] It is also important to note that the cell-type specificity of LLME can vary between species.[9]
Q4: What is a typical concentration range and incubation time for LLME treatment?
A4: The optimal concentration and incubation time for LLME are highly cell line-dependent.[10] Sensitive cell lines like U-937 and THP-1 may undergo apoptosis with concentrations as low as 0.25-0.5 mM LLME within 2-4 hours.[10] Less sensitive cell lines, such as HeLa or U-87-MG, may require higher concentrations (1-5 mM) and longer incubation times (8-24 hours) to induce a significant apoptotic response.[10] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide: Why is LLME Not Inducing Apoptosis?
This guide will walk you through a series of steps to identify and resolve the issue of ineffective LLME-induced apoptosis.
Step 1: Verify Cell Line Susceptibility
Problem: Your cell line may be resistant to LLME.
Troubleshooting Steps:
-
Literature Review: Search for published studies that have used LLME on your specific cell line or a similar one. This can provide a good starting point for expected sensitivity and effective concentrations.
-
Assess Cathepsin C Expression:
-
Western Blot: Perform a western blot to determine the protein expression level of Cathepsin C in your cell line. Compare it to a known LLME-sensitive cell line (positive control) and a known resistant cell line (negative control).
-
qRT-PCR: Analyze the mRNA expression level of the Cathepsin C gene (CTSC) via quantitative real-time PCR.
-
-
Use a Positive Control Cell Line: Treat a known LLME-sensitive cell line (e.g., U-937) alongside your experimental cell line to confirm that your LLME stock and experimental protocol are effective.
Step 2: Optimize Experimental Protocol
Problem: The experimental conditions may not be optimal for inducing apoptosis in your cell line.
Troubleshooting Steps:
-
Dose-Response Experiment: Treat your cells with a wide range of LLME concentrations (e.g., 0.1 mM to 5 mM) for a fixed time point (e.g., 24 hours). This will help you identify the optimal concentration.
-
Time-Course Experiment: Using the optimal concentration determined from the dose-response experiment, treat your cells and measure apoptosis at multiple time points (e.g., 2, 4, 8, 12, 24 hours). Apoptosis is a dynamic process, and the peak response can be missed if only a single time point is assessed.
-
Confirm Lysosomal Membrane Permeabilization (LMP): Since LMP is the direct downstream effect of LLME, confirming its occurrence is crucial.
-
Acridine Orange Staining: Acridine orange is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence after LLME treatment indicates a loss of the lysosomal pH gradient and LMP.[2][3]
-
Galectin Puncta Formation Assay: Galectins are cytosolic proteins that bind to glycans exposed on the inner lysosomal membrane upon damage. An increase in galectin puncta (visualized by immunofluorescence) is a marker of LMP.
-
-
Cell Health and Density:
-
Ensure your cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Plate cells at an appropriate density. Overly confluent or sparse cultures can respond differently to stimuli.
-
Step 3: Evaluate Apoptosis Detection Method
Problem: Your assay for detecting apoptosis may not be sensitive enough or timed correctly.
Troubleshooting Steps:
-
Use a Combination of Apoptosis Assays: Relying on a single assay may not provide a complete picture. Use a combination of methods to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric, fluorometric, or luminometric assays.
-
Western Blot for Apoptosis Markers: Probe for the cleavage of PARP or caspase-3 by western blot. The appearance of cleaved fragments is a hallmark of apoptosis.
-
-
Positive Control for Apoptosis Assay: Include a positive control for apoptosis induction in your assay (e.g., staurosporine (B1682477) or etoposide (B1684455) treatment) to ensure that the detection method itself is working correctly.
-
Timing of Detection: Align the timing of your apoptosis measurement with the expected peak of the apoptotic process, as determined by your time-course experiment.
Step 4: Check Reagent Quality
Problem: The LLME reagent may be inactive due to improper storage or handling.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: LLME solutions should be prepared fresh for each experiment. If you are using a previously prepared stock, ensure it has been stored correctly (typically at -20°C or -80°C and protected from light).
-
Purchase New Reagent: If you suspect your LLME stock is compromised, purchase a new vial from a reputable supplier.
-
Confirm Activity on a Positive Control Cell Line: As mentioned in Step 1, testing your LLME stock on a sensitive cell line is the most direct way to confirm its biological activity.
Data Presentation
Table 1: Typical LLME Concentrations and Incubation Times for Various Cell Lines
| Cell Line | Cell Type | LLME Concentration (mM) | Incubation Time (hours) | Reference |
| U-937 | Human Promonocyte | 0.5 | 2 - 4 | [10] |
| THP-1 | Human Monocyte | 0.25 | 2 - 4 | [10] |
| U-87-MG | Human Glioblastoma | 1 | 12 - 18 | [10] |
| HeLa | Human Cervical Cancer | 5 | 8 - 18 | [10] |
| HEK293 | Human Embryonic Kidney | 3 | 8 - 24 | [10] |
| Human MC | Human Mast Cells | Not specified | Not specified | [7] |
| Fibroblasts | Human Fibroblasts | Largely resistant | Not specified | [7] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with LLME
-
Cell Seeding: Seed your cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
LLME Preparation: Prepare a stock solution of LLME in sterile, serum-free culture medium or PBS immediately before use.
-
Treatment: Remove the existing culture medium from your cells and replace it with fresh medium containing the desired final concentration of LLME. Include a vehicle-treated control (medium without LLME).
-
Incubation: Incubate the cells for the desired period (determined by your time-course experiment) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Following incubation, harvest the cells for downstream apoptosis analysis. For adherent cells, collect both the supernatant (which may contain detached apoptotic cells) and the adherent cells (using a gentle dissociation agent like trypsin or a cell scraper).
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
-
Cell Harvesting: Harvest both floating and adherent cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of this compound (LLME)-induced apoptosis.
Caption: Troubleshooting workflow for LLME-induced apoptosis experiments.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Leucylleucine methyl ester in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Leucylleucine methyl ester (LLME) in their experiments and mitigating its off-target effects.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving LLME.
Issue 1: Incomplete or Inconsistent Depletion of Target Cells (e.g., Monocytes, NK cells, Cytotoxic T cells)
Possible Causes and Solutions:
-
Suboptimal LLME Concentration: The effective concentration of LLME can vary significantly between different cell types and even between donors.
-
Recommendation: Perform a dose-response curve to determine the optimal LLME concentration for your specific cell type and experimental conditions. Start with a range of concentrations (e.g., 0.1 mM to 2 mM) and assess cell viability and depletion efficiency.
-
-
Inadequate Incubation Time: The time required for LLME to induce cell death can vary.
-
Recommendation: Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at the optimal concentration to determine the necessary incubation period for complete depletion.
-
-
Low Dipeptidyl Peptidase I (DPPI) Activity: LLME's cytotoxicity is dependent on its conversion to a membranolytic polymer by the lysosomal enzyme DPPI.[1] Target cells with low DPPI expression will be less sensitive.
-
Recommendation: If possible, measure the DPPI activity in your target cell population. If activity is low, LLME may not be the most effective method for depletion.
-
-
Cell Culture Conditions: Factors such as cell density and media composition can influence LLME efficacy.
-
Recommendation: Standardize your cell seeding density and use consistent media formulations across experiments to minimize variability.
-
Issue 2: Unexpected Toxicity in Non-Target Cells
Possible Causes and Solutions:
-
High LLME Concentration: While LLME exhibits selectivity, high concentrations can lead to off-target cytotoxicity in cells with lower DPPI activity. For instance, while human B cells are relatively resistant, murine B cells have shown sensitivity to LLME.[2] High concentrations of L-leucine (B1674790), a component of LLME, have also been shown to affect non-lymphoid cells like endothelial cells.[3] Fibroblasts, in general, are largely resistant to LLME-induced cell death.[4]
-
Recommendation: Use the lowest effective concentration of LLME determined from your dose-response experiments to minimize off-target effects.
-
-
Contamination of Cell Culture: The presence of highly sensitive contaminating cells (e.g., monocytes in a lymphocyte culture) can lead to the release of cytotoxic factors upon their death, indirectly affecting other cells.
-
Recommendation: Ensure high purity of your starting cell population through appropriate isolation techniques before LLME treatment.
-
-
Solvent Toxicity: The solvent used to dissolve LLME, commonly DMSO, can be toxic to cells at certain concentrations.
-
Recommendation: Prepare a high-concentration stock of LLME in a suitable solvent and dilute it in culture medium to a final solvent concentration that is non-toxic to your cells (typically <0.1% DMSO). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Issue 3: Experiment-to-Experiment Variability
Possible Causes and Solutions:
-
Inconsistent Reagent Preparation: The stability of LLME in solution can affect its potency.
-
Recommendation: Prepare fresh LLME solutions for each experiment from a lyophilized powder. If a stock solution is used, aliquot and store it at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Biological Variability: Primary cells from different donors can exhibit varying sensitivities to LLME.
-
Recommendation: When using primary cells, it is crucial to test a range of LLME concentrations for each new donor.
-
-
Inconsistent Experimental Procedures: Minor variations in incubation times, temperatures, or cell handling can lead to different outcomes.
-
Recommendation: Adhere strictly to a standardized and detailed experimental protocol.
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects of LLME on various cell types. Please note that these values are approximate and can vary depending on the specific experimental conditions. It is highly recommended to perform a dose-response curve for your specific cell line.
| Cell Type | Organism | LLME Concentration for Cytotoxicity | Incubation Time | Reference(s) |
| Cytotoxic T Lymphocytes | Human, Murine | > 1 mM | > 30 minutes | [1] |
| Natural Killer (NK) Cells | Human | > 1 mM (monocyte-dependent) | > 30 minutes | [5] |
| Monocytes | Human | > 1 mM | > 30 minutes | [5] |
| B Lymphocytes | Human | Resistant | Up to 4 hours | [2] |
| B Lymphocytes | Murine | Sensitive | Not specified | [2] |
| Endothelial Cells | Rat | High concentrations of L-leucine showed effects | Not specified | [3] |
| Fibroblasts | Human | Largely resistant | Not specified | [4] |
| HL-60 (promyelocytic leukemia) | Human | Apoptosis-inducing concentrations | Not specified | [6] |
| Mast Cells | Human | Sensitive | Not specified | [4] |
Experimental Protocols
Protocol 1: Depletion of Monocytes from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Resuspension: Count the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
LLME Preparation: Prepare a 100 mM stock solution of LLME in sterile DMSO. Further dilute this stock in pre-warmed complete RPMI-1640 to the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM).
-
LLME Treatment: Add the diluted LLME solution to the PBMC suspension. Include a vehicle control (DMSO diluted to the same final concentration).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 1 to 2 hours.
-
Washing: After incubation, wash the cells twice with complete RPMI-1640 to remove LLME and cellular debris. Centrifuge at 300 x g for 5 minutes for each wash.
-
Cell Counting and Viability Assessment: Resuspend the cells in fresh medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Verification of Depletion: Assess the efficiency of monocyte depletion using flow cytometry by staining for monocyte-specific markers (e.g., CD14).
Protocol 2: Depletion of Natural Killer (NK) Cells from Human PBMCs
Note: The depletion of NK cells by LLME is often dependent on the presence of monocytes.[5]
-
Follow steps 1-4 from the monocyte depletion protocol. For NK cell depletion, ensure that the starting PBMC population contains monocytes.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 1 to 2 hours.
-
Washing: Wash the cells twice with complete RPMI-1640.
-
Cell Counting and Viability: Resuspend the cells and assess cell count and viability.
-
Verification of Depletion: Verify NK cell depletion using flow cytometry with NK cell-specific markers (e.g., CD56, CD16).
Signaling Pathways and Experimental Workflows
LLME Mechanism of Action
The following diagram illustrates the key steps in LLME-induced apoptosis.
Caption: LLME enters the lysosome and is converted by DPPI into a cytotoxic polymer, leading to LMP, cathepsin release, caspase activation, and ultimately apoptosis.
Troubleshooting Workflow for Unexpected Cell Death
This workflow can help identify the cause of unexpected cell death in your experiments.
Caption: A logical workflow to diagnose and resolve issues of unexpected cell death in LLME experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (LLME)?
A1: LLME is a lysosomotropic agent that passively diffuses into cells and accumulates in lysosomes.[7] Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic lymphocytes and monocytes, catalyzes the polymerization of LLME into a larger, membranolytic compound, (LeuLeu)n-OMe.[1] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[4][6] The subsequent release of lysosomal contents, including cathepsins, into the cytosol triggers a caspase cascade, ultimately leading to apoptotic cell death.[4][6]
Q2: Which cell types are most sensitive to LLME?
A2: Cells with high levels of DPPI are most sensitive to LLME. This includes cytotoxic T lymphocytes (CD8+ T cells), natural killer (NK) cells, and monocytes.[1][2][5]
Q3: Can LLME have effects on non-target cells?
A3: Yes, at high concentrations, LLME can have off-target effects. For example, while human B cells are generally resistant, murine B cells have been shown to be sensitive.[2] There is also some evidence that high concentrations of L-leucine, a component of LLME, can affect endothelial cells.[3] It is crucial to determine the optimal concentration to maximize target cell depletion while minimizing off-target toxicity.
Q4: How should I prepare and store LLME?
A4: LLME is typically supplied as a hydrochloride salt, which is a crystalline solid. It is recommended to prepare a stock solution in an appropriate solvent, such as sterile DMSO or ethanol. The final concentration of the solvent in the cell culture should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions in culture medium for each experiment.
Q5: My LLME treatment is not working as expected. What should I do?
A5: Refer to the "Troubleshooting Guides" section of this document. The most common issues are suboptimal LLME concentration, inadequate incubation time, low DPPI activity in the target cells, or issues with reagent stability. A systematic approach, starting with a dose-response and time-course experiment, is the best way to optimize your protocol.
Q6: Are there any alternatives to LLME for depleting specific immune cell populations?
A6: Yes, several other methods can be used for cell depletion, including magnetic-activated cell sorting (MACS), fluorescence-activated cell sorting (FACS), and the use of other cytotoxic agents or antibodies. The best method will depend on the specific cell type you wish to deplete, the required purity, and the downstream applications of your experiment.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary supplementation with L-leucine reduces nitric oxide synthesis by endothelial cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Technical Support Center: Leucyl-leucine Methyl Ester (LLME) Efficacy on NK Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucyl-leucine methyl ester (LLME) to modulate Natural Killer (NK) cell activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of LLME on NK cells in a mixed immune cell population like Peripheral Blood Mononuclear Cells (PBMCs)?
A1: In the presence of monocytes, Leucyl-leucine methyl ester (LLME) leads to the irreversible loss of Natural Killer (NK) cell function and the depletion of NK effector cells.[1] This is because LLME's cytotoxic effect on NK cells is dependent on the presence of monocytes or granulocytes.[1]
Q2: How does monocyte depletion alter the effect of LLME on NK cells?
A2: When monocytes are depleted from a peripheral blood mononuclear cell (PBMC) population, LLME no longer causes irreversible NK cell depletion. Instead, it results in a reversible inhibition of NK cell function.[1] This suggests that monocytes are crucial mediators of LLME-induced irreversible NK cell cytotoxicity.
Q3: What is the mechanism behind LLME's selective cytotoxicity?
A3: LLME is a lysosomotropic agent.[2] Its mechanism of action involves the lysosomal thiol protease, dipeptidyl peptidase I, which is highly expressed in cytotoxic lymphocytes like NK cells.[3][4] This enzyme metabolizes LLME into a membranolytic product, leading to lysosomal disruption and cell death.[3]
Q4: Can the irreversible depletion of NK cells by LLME be reversed?
A4: The irreversible loss of NK cell activity in a PBMC population treated with LLME cannot be reversed by simply washing out the compound. However, if monocytes are depleted before LLME treatment, the inhibition of NK cell function is reversible.[1] Interestingly, adding back freshly isolated monocytes, polymorphonuclear leukocytes, or even sonicates of these cells to a monocyte-depleted lymphocyte population restores the irreversible depletion of NK cells by LLME.[1]
Q5: Are there alternatives to LLME for studying NK cell function without the complication of monocyte-dependent effects?
A5: Yes, other amino acid methyl esters like L-glutamic dimethyl ester, L-valine methyl ester, and L-isoleucine methyl ester have been shown to cause a reversible inhibition of NK cell activity, similar to other lysosomotropic agents like chloroquine (B1663885) and ammonium (B1175870) chloride, without causing irreversible loss of NK cell function, even in the presence of monocytes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high NK cell viability after LLME treatment of PBMCs. | 1. Ineffective monocyte presence or function: Monocytes may have lost their susceptibility to LLME toxicity or their ability to mediate NK cell deletion after in vitro culture.[1] 2. Suboptimal LLME concentration: The concentration of LLME may be too low to induce cytotoxicity. | 1. Use freshly isolated PBMCs for your experiments. 2. Confirm the presence and viability of monocytes in your starting population using flow cytometry (e.g., CD14 staining). 3. Titrate the LLME concentration to determine the optimal dose for your specific cell population and experimental conditions. A concentration greater than 1 mM is often cited for irreversible loss of NK function.[1] |
| Inconsistent results in NK cell depletion experiments with LLME. | 1. Variability in monocyte numbers between PBMC donors: The proportion of monocytes can vary significantly between individuals, affecting the extent of LLME-mediated NK cell depletion. 2. Cryopreservation effects: The process of freezing and thawing PBMCs can alter the function and viability of different cell subsets, including monocytes. | 1. Quantify the percentage of monocytes in each donor's PBMCs before initiating experiments to correlate with LLME efficacy. 2. If using cryopreserved PBMCs, ensure a standardized and optimized thawing protocol to maximize cell viability and function. |
| Reversible, not irreversible, inhibition of NK cell activity observed in PBMCs treated with LLME. | Accidental monocyte depletion: The cell isolation or handling protocol may have inadvertently depleted the monocyte population. | 1. Review your cell isolation protocol (e.g., Ficoll density gradient) to ensure it is not unintentionally removing monocytes. 2. Characterize your PBMC population by flow cytometry to confirm the presence of monocytes before and after your isolation procedure. |
| High toxicity observed in non-NK cell populations. | High LLME concentration or prolonged incubation: While LLME shows selectivity for cytotoxic lymphocytes, very high concentrations or extended exposure times can lead to off-target toxicity. | 1. Perform a dose-response and time-course experiment to identify the optimal LLME concentration and incubation time that maximizes NK cell depletion while minimizing toxicity to other cell types like T cells.[2] 2. Assess the viability of different lymphocyte subsets (e.g., T cells, B cells) post-treatment using specific markers and a viability dye in flow cytometry. |
Data Summary
Table 1: Effect of LLME on NK Cell Function in the Presence and Absence of Monocytes
| Condition | Effect on NK Cell Function | Cellular Outcome | Reference |
| PBMCs (Monocytes Present) + LLME (>1 mM) | Irreversible loss of NK function | Depletion of K562 target binding cells, Leu-11b+ lymphocytes, and OKM1+ lymphocytes | [1] |
| Monocyte-depleted Lymphocytes + LLME | Reversible inhibition of NK function | No significant depletion of NK cells | [1] |
| Monocyte-depleted Lymphocytes + LLME + Fresh Monocytes | Irreversible loss of NK function | Depletion of NK cells | [1] |
Experimental Protocols
Protocol 1: Monocyte Depletion from Human PBMCs
This protocol describes a general method for depleting monocytes from a PBMC population, which is a critical step for studying the monocyte-independent effects of LLME.
Materials:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
Monocyte depletion kit (e.g., magnetic bead-based negative selection)
-
Appropriate buffers as per the kit manufacturer's instructions
-
Flow cytometer
-
Antibodies for cell characterization (e.g., anti-CD14 for monocytes, anti-CD3 for T cells, anti-CD56 for NK cells)
Method:
-
Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with an appropriate buffer.
-
Count the cells and assess viability using a method like trypan blue exclusion.
-
Follow the manufacturer's protocol for the monocyte depletion kit. This typically involves: a. Incubating the PBMCs with an antibody cocktail that targets non-monocytic cells. b. Adding magnetic particles that bind to the antibody-labeled cells. c. Placing the cell suspension in a magnetic field to separate the labeled (monocyte) and unlabeled (monocyte-depleted) fractions.
-
Collect the monocyte-depleted fraction.
-
Assess the purity of the monocyte-depleted fraction and the efficiency of depletion using flow cytometry with antibodies against CD14, CD3, and CD56. A successful depletion should show a significant reduction in the CD14+ population.
Protocol 2: Assessment of LLME-mediated NK Cell Cytotoxicity
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure NK cell cytotoxic activity.
Materials:
-
Effector cells: Freshly isolated PBMCs or monocyte-depleted lymphocytes
-
Target cells: K562 cell line (a standard target for NK cell cytotoxicity assays)
-
Leucyl-leucine methyl ester (LLME)
-
Sodium chromate (B82759) (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Gamma counter
Method:
-
Target Cell Labeling: a. Resuspend K562 cells at 1 x 10⁷ cells/mL in RPMI-1640 with 10% FBS. b. Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C. c. Wash the labeled target cells three times with RPMI-1640. d. Resuspend the cells at 1 x 10⁵ cells/mL in RPMI-1640 with 10% FBS.
-
Effector Cell Preparation: a. Pre-incubate the effector cells (PBMCs or monocyte-depleted lymphocytes) with the desired concentration of LLME (or a vehicle control) for a specified time (e.g., 30 minutes) at 37°C. b. Wash the effector cells twice to remove the LLME. c. Resuspend the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios.
-
Cytotoxicity Assay: a. In a 96-well round-bottom plate, mix 100 µL of effector cells with 100 µL of labeled target cells at various E:T ratios (e.g., 50:1, 25:1, 12.5:1). b. Prepare control wells:
- Spontaneous release: Target cells + medium only.
- Maximum release: Target cells + 1% Triton X-100. c. Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C. d. After incubation, centrifuge the plate again at 500 x g for 5 minutes. e. Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Visualizations
Caption: LLME's impact on NK cells is monocyte-dependent.
Caption: Workflow for studying LLME's effect on NK cells.
References
- 1. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depletion of NK cells with the lysosomotropic agent L-leucine methyl ester and the in vitro generation of NK activity from NK precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucylleucine methyl ester stability, storage conditions, and shelf life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Leucylleucine methyl ester (LLME), along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LLME) and what is its primary mechanism of action?
A1: this compound (LLME), also known as Leu-Leu-OMe, is a dipeptide methyl ester. It is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes, which are acidic organelles within cells. Inside the lysosome, LLME is converted by the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, into a membranolytic polymer.[1] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The leakage of lysosomal contents, including various hydrolases, into the cytoplasm can trigger a cascade of events leading to programmed cell death, or apoptosis.[1]
Q2: What are the recommended storage conditions for LLME powder?
A2: LLME in its solid form (hydrochloride or hydrobromide salt) is hygroscopic and should be stored under specific conditions to ensure its stability and shelf life.[2] For long-term storage, it is recommended to keep the powder at -20°C for up to 3-4 years.[3][4] It should be stored in a tightly sealed container, away from moisture.[3][5]
Q3: How should I prepare and store LLME stock solutions?
A3: LLME is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is recommended to prepare a concentrated stock solution in one of these solvents. For example, a stock solution can be made by dissolving LLME hydrochloride in DMSO to a concentration of approximately 30 mg/mL.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to protect from moisture.[6]
Q4: How stable is LLME in aqueous solutions?
A4: Aqueous solutions of LLME are not recommended for long-term storage. It is advised to prepare fresh aqueous working solutions from the stock solution on the day of the experiment. One supplier suggests not storing the aqueous solution for more than one day. The stability of dipeptide methyl esters in aqueous solutions is pH-dependent. At neutral pH (around 7.4), the dominant degradation pathway is intramolecular aminolysis, leading to the formation of a cyclic dipeptide (a 2,5-diketopiperazine) and methanol.[5] Hydrolysis of the ester bond to form the dipeptide acid (Leucylleucine) also occurs but is a less significant pathway at this pH. Below pH 6, the intramolecular cyclization reaction is almost negligible.[5]
Stability and Storage Conditions
Proper storage and handling of LLME are critical for obtaining reliable and reproducible experimental results.
Storage of Solid LLME
| Form | Storage Temperature | Shelf Life | Special Precautions |
| Powder (hydrochloride or hydrobromide salt) | -20°C | 3-4 years[3][4] | Hygroscopic; store in a tightly sealed container away from moisture.[2] |
| 4°C | Short-term | Sealed storage, away from moisture.[7] |
Storage of LLME in Solution
| Solvent | Storage Temperature | Shelf Life | Special Precautions |
| DMSO, Ethanol, DMF | -80°C | 6 months[6] | Aliquot to avoid freeze-thaw cycles; store in sealed containers.[6] |
| -20°C | 1 month[6] | Aliquot to avoid freeze-thaw cycles; store in sealed containers.[6] | |
| Aqueous Buffers (e.g., PBS) | 2-8°C | Not recommended for more than one day | Prepare fresh before use. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with LLME.
| Issue | Possible Cause | Recommended Solution |
| No or reduced cell death observed | 1. Inactive LLME solution: LLME in aqueous solution can degrade. Stock solutions in organic solvents may have degraded due to improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles). 2. Low DPPI/Cathepsin C activity in the cell line: The cytotoxic effect of LLME is dependent on its conversion by DPPI. Some cell lines may have inherently low levels of this enzyme. 3. Incorrect LLME concentration: The optimal concentration of LLME for inducing cell death is cell-type dependent.[8] | 1. Always prepare fresh aqueous working solutions of LLME from a properly stored stock. If in doubt about the stock solution, prepare a fresh one. 2. Confirm the expression of DPPI in your cell line using techniques like Western blotting or qPCR. If DPPI levels are low, consider using a different cell line or a direct lysosomotropic agent that does not require enzymatic activation. 3. Perform a dose-response experiment to determine the optimal LLME concentration for your specific cell line. |
| High variability in results between experiments | 1. Inconsistent LLME activity: See "No or reduced cell death observed." 2. Variations in cell culture conditions: Cell density, passage number, and overall cell health can affect their sensitivity to LLME. | 1. Ensure consistent preparation and handling of LLME solutions. 2. Standardize your cell culture protocols. Use cells within a specific passage number range and ensure they are in the exponential growth phase at the time of treatment. |
| Cell detachment from culture plates | 1. High LLME concentration or prolonged incubation: Excessive LLME treatment can lead to rapid and widespread cell death, causing cells to detach. 2. Cell type sensitivity: Some cell lines are more prone to detachment upon stress. | 1. Optimize the LLME concentration and incubation time. A shorter incubation period or a lower concentration may be sufficient to induce the desired effect without causing mass detachment. 2. If using a particularly sensitive cell line, consider coating the culture plates with an extracellular matrix protein (e.g., collagen, fibronectin) to improve cell adherence. |
| Artifacts in fluorescence microscopy | 1. Autofluorescence: Dead or dying cells can exhibit increased autofluorescence, which may interfere with the detection of specific fluorescent probes. 2. Lysosomotropic probe redistribution: Lysosomotropic dyes that accumulate in acidic compartments (e.g., LysoTracker) will leak into the cytoplasm upon LLME-induced lysosomal membrane permeabilization, leading to a diffuse signal. | 1. Include unstained control cells treated with LLME to assess the level of autofluorescence. Use appropriate controls for your fluorescent probes. 2. This redistribution is an expected outcome of LLME treatment and can be used as an indicator of lysosomal membrane permeabilization. For visualizing intact lysosomes post-treatment, consider alternative methods like immunostaining for lysosomal membrane proteins (e.g., LAMP1/2). |
Experimental Protocols & Methodologies
Protocol 1: Induction of Lysosomal Damage with LLME and Assessment by Galectin-3 Puncta Formation
This protocol describes a common method to induce and visualize lysosomal membrane permeabilization. Upon lysosomal damage, galectin-3 translocates from the cytoplasm to the damaged lysosomes, forming distinct puncta that can be visualized by immunofluorescence microscopy.
Materials:
-
This compound (LLME)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
LLME Preparation: Prepare a fresh working solution of LLME in cell culture medium from a concentrated stock solution. The final concentration needs to be optimized for the specific cell line but is typically in the range of 0.5-2 mM.
-
LLME Treatment: Remove the old medium from the cells and add the LLME-containing medium. Incubate for 1-2 hours at 37°C.
-
Wash and Recovery: After incubation, gently wash the cells twice with warm PBS to remove the LLME. Add fresh, pre-warmed culture medium and return the cells to the incubator for a recovery period (e.g., 1-4 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS and block with blocking buffer for 30-60 minutes at room temperature.
-
Antibody Incubation: Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Galectin-3 puncta will appear as bright dots within the cytoplasm of cells with damaged lysosomes.
Signaling Pathways and Experimental Workflows
LLME-Induced Lysosomal Cell Death Pathway
The following diagram illustrates the key steps in LLME-induced lysosomal cell death.
Caption: LLME-induced lysosomal cell death pathway.
Experimental Workflow for Assessing LLME-Induced Lysosomal Damage
This diagram outlines a typical experimental workflow for studying the effects of LLME on cells.
Caption: Experimental workflow for LLME studies.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of leucyl-leucine-O-methylester in leucine-O-methylester treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
Addressing non-specific toxicity of Leucylleucine methyl ester in lymphocyte studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the non-specific toxicity of Leucylleucine methyl ester (LLME) in lymphocyte studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LLME) and how does it work?
A1: LLME is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes, which are acidic organelles within cells. Inside the lysosomes of certain immune cells, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, metabolizes LLME.[1] This process leads to the formation of membranolytic polymers, which are toxic products that disrupt the lysosomal membrane.[1] The subsequent leakage of lysosomal contents into the cytoplasm induces rapid cell death.
Q2: Why does LLME exhibit non-specific toxicity towards lymphocytes?
A2: While LLME is often used to deplete cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells due to their high expression of DPPI, it is not entirely specific. Other lymphocyte subsets, including B cells and T helper cells, also express DPPI, albeit at lower levels.[1] Consequently, these cells can also be susceptible to LLME-induced toxicity, particularly at higher concentrations or with longer incubation times.[2][3] This can lead to the unintended depletion of various lymphocyte populations, affecting experimental outcomes such as proliferation assays in response to mitogens.[2][4]
Q3: What are the visual and morphological signs of LLME-induced cell death?
A3: LLME-induced cell death often presents with features of both apoptosis and necrosis. Initially, cells may exhibit signs of apoptosis, such as cell shrinkage and membrane blebbing.[5][6] However, due to the rapid disruption of the lysosomal and plasma membranes, necrotic features like cell swelling and lysis are also prominent.[5][7]
Q4: Are there any alternatives to LLME for depleting cytotoxic lymphocytes?
A4: Yes, several alternatives exist, depending on the specific experimental needs. These can include immunomagnetic cell separation using antibodies against specific cell surface markers (e.g., CD8 for CTLs, CD56 for NK cells) or fluorescence-activated cell sorting (FACS). For in vivo studies or functional assays, blocking antibodies against cytotoxic pathways, such as those targeting CTLA-4, can be considered.[8]
Troubleshooting Guides
Issue 1: Excessive death of non-target lymphocyte populations (e.g., CD4+ T cells, B cells)
-
Potential Cause: The concentration of LLME is too high, or the incubation time is too long, leading to off-target effects.
-
Troubleshooting Steps:
-
Optimize LLME Concentration: Perform a dose-response curve to determine the optimal LLME concentration that effectively depletes the target population while minimizing toxicity to other lymphocytes. Start with a lower concentration and titrate upwards.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation period required for efficient target cell depletion.[9]
-
Cell Density: Ensure a consistent and appropriate cell density during treatment, as this can influence the effective concentration of LLME per cell.
-
Issue 2: Incomplete depletion of target cytotoxic lymphocytes (CTLs, NK cells)
-
Potential Cause: The LLME concentration is too low, the incubation time is too short, or the LLME solution has degraded.
-
Troubleshooting Steps:
-
Increase LLME Concentration/Incubation Time: Gradually increase the LLME concentration or extend the incubation time based on your initial optimization experiments.
-
Fresh LLME Solution: Prepare a fresh stock solution of LLME for each experiment, as it can be susceptible to degradation.
-
Confirm Target Cell Presence: Verify the presence and proportion of your target cell population in the untreated control sample using flow cytometry.
-
Issue 3: High variability in results between experiments
-
Potential Cause: Inconsistent experimental conditions, such as cell density, LLME preparation, or incubation parameters.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a standardized protocol for all steps, including cell isolation, LLME treatment, and subsequent assays.
-
Consistent Cell Source and Handling: Use cells from the same donor type and passage number where applicable. Ensure consistent handling procedures to maintain cell health.
-
Precise Reagent Preparation: Prepare and use LLME solutions with high precision and consistency.
-
Data Presentation
Table 1: Example Concentrations and Incubation Times for LLME Treatment of Lymphocytes
| Cell Type | LLME Concentration (µM) | Incubation Time (minutes) | Purpose | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 | 60 | Depletion of perforin-positive T cells for DLI | [10] |
| Murine Lymphocytes | Varies (Dose-response recommended) | Varies | Inhibition of GVHR | [3] |
| Human PBMCs for in vitro immunization | Not specified (pretreatment) | Not specified | Removal of suppressive monocytes | [11] |
Experimental Protocols
Protocol 1: Preparation of LLME Stock Solution
-
Under sterile conditions, dissolve LLME powder in a suitable solvent, such as Normosol-R or sterile phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 50 mM).[10]
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: LLME Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[12][13]
-
Wash the isolated PBMCs twice with sterile PBS or appropriate cell culture medium.
-
Resuspend the cells at a concentration of 10 x 10^6 cells/mL in the desired treatment medium (e.g., Normosol-R).[10]
-
Add the prepared LLME stock solution to the cell suspension to achieve the final desired concentration.
-
Incubate the cells for the optimized duration (e.g., 60 minutes) at 37°C.[10]
-
Following incubation, wash the cells at least twice with cold (4°C) followed by room temperature medium to remove any residual LLME.[10]
-
Resuspend the cells in the appropriate medium for downstream applications.
Protocol 3: Assessing LLME-Induced Cytotoxicity by Flow Cytometry
-
After LLME treatment and washing, resuspend the cells in a suitable staining buffer (e.g., FACS buffer).
-
Stain the cells with fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56) to identify different cell populations.
-
To differentiate between apoptotic and necrotic cells, co-stain with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[6][14]
-
Early Apoptotic Cells: Annexin V positive, PI/7-AAD negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI/7-AAD positive.
-
Live Cells: Annexin V negative, PI/7-AAD negative.
-
-
Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of live, apoptotic, and necrotic cells within each lymphocyte subset.[15]
Mandatory Visualization
Caption: Mechanism of LLME-induced lymphocyte toxicity.
Caption: Experimental workflow for LLME treatment and analysis.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
- 6. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. Synergism of Cytotoxic T Lymphocyte–Associated Antigen 4 Blockade and Depletion of Cd25+ Regulatory T Cells in Antitumor Therapy Reveals Alternative Pathways for Suppression of Autoreactive Cytotoxic T Lymphocyte Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of incubation time and mitogen concentration on lymphocyte blastogenic response: determination of conditions that maximize population differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T cell repertoire complexity is conserved after LLME treatment of donor lymphocyte infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. reprocell.com [reprocell.com]
- 14. Apoptosis and secondary necrosis of lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of lymphocyte-mediated cytotoxicity using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the efficiency of Leucylleucine methyl ester-mediated cell depletion
Welcome to the technical support center for Leucyl-leucine methyl ester (LLME)-mediated cell depletion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Leucyl-leucine methyl ester (LLME) and how does it work?
A1: Leucyl-leucine methyl ester (LLME) is a lysosomotropic agent used for the selective depletion of cytotoxic immune cells.[1][2] Its mechanism of action involves several key steps:
-
Cellular Uptake: LLME enters the cell, likely through receptor-mediated endocytosis.[1]
-
Lysosomal Accumulation: As a lysosomotropic agent, LLME accumulates within the lysosomes of the cell.
-
Enzymatic Conversion: Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), a lysosomal thiol protease, catalyzes the condensation of LLME into a membranolytic polymer, (Leu-Leu)n-OMe.[1][2]
-
Lysosomal Rupture: This polymer disrupts the integrity of the lysosomal membrane, causing it to rupture.[1][2]
-
Apoptosis Induction: The leakage of lysosomal contents into the cytoplasm initiates a cascade of events leading to programmed cell death, or apoptosis, and DNA fragmentation.[1][2]
The selectivity of LLME for cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells is attributed to the significantly higher concentrations of DPPI in these cell types compared to other lymphocytes like B cells and helper T cells.[2]
Q2: Which cell types are sensitive to LLME-mediated depletion?
A2: LLME is primarily effective in depleting cells with high levels of the enzyme Dipeptidyl Peptidase I (DPPI). These include:
-
Natural Killer (NK) cells [2]
-
Monocytes and Polymorphonuclear Leukocytes [2]
-
Myeloid tumor cells [2]
In humans, B cells and helper T cells are generally considered resistant to LLME.[2] However, it is important to note that murine B cells have been shown to be sensitive to LLME.
Q3: What are the common applications of LLME-mediated cell depletion?
A3: The selective depletion of cytotoxic lymphocytes by LLME makes it a valuable tool in various research and preclinical settings, including:
-
Graft-versus-host disease (GVHD) prevention: By depleting alloreactive T cells from donor lymphocyte infusions (DLI).[1]
-
Immunology research: To study the roles of CTLs and NK cells in different immune responses.
-
Drug development: To assess the impact of cytotoxic cell depletion on disease models.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Depletion of Target Cells (e.g., CTLs, NK cells) | Suboptimal LLME Concentration: The concentration of LLME may be too low to effectively induce apoptosis in the target cell population. | Optimize LLME Concentration: Perform a dose-response experiment to determine the optimal LLME concentration for your specific cell type and experimental conditions. Start with a range of concentrations (e.g., 100 µM to 1 mM) and assess cell viability and depletion efficiency. |
| Insufficient Incubation Time: The incubation period may not be long enough for LLME to be taken up, converted, and induce lysosomal rupture. | Optimize Incubation Time: Test different incubation times (e.g., 30 minutes to 4 hours) at the optimal LLME concentration to find the duration that yields the highest depletion efficiency without excessive off-target effects. | |
| Low DPPI Expression in Target Cells: The target cells may have lower than expected levels of the DPPI enzyme, making them less susceptible to LLME. | Verify Target Cell Identity: Confirm the identity of your target cell population using flow cytometry with appropriate cell surface markers. Consider Alternative Depletion Methods: If DPPI expression is inherently low, consider using antibody-based depletion methods (e.g., magnetic-activated cell sorting or complement-dependent cytotoxicity). | |
| Improper LLME Storage or Handling: LLME can degrade if not stored correctly, leading to reduced activity. | Ensure Proper Storage: Store LLME as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment.[3] Prepare fresh working solutions for each experiment. | |
| High Off-Target Toxicity (Depletion of Non-Target Cells) | Excessive LLME Concentration: High concentrations of LLME can lead to non-specific cytotoxicity. | Reduce LLME Concentration: Use the lowest effective concentration determined from your dose-response optimization. |
| Prolonged Incubation Time: Extended exposure to LLME can increase the likelihood of off-target effects. | Shorten Incubation Time: Use the shortest incubation time that achieves the desired level of depletion. | |
| Contamination of Cell Population: The starting cell population may be contaminated with sensitive cell types. | Purify Starting Cell Population: If necessary, purify your target cell population before LLME treatment to remove contaminating cells. | |
| Species-Specific Differences: As noted, murine B cells are sensitive to LLME, unlike human B cells. | Consider Species-Specific Effects: Be aware of known species differences in LLME sensitivity when working with non-human cells. | |
| Poor Cell Viability After Treatment (Even in Resistant Cells) | Harsh Experimental Conditions: The overall experimental procedure, including cell handling and washing steps, may be causing stress to the cells. | Optimize Cell Handling: Use gentle pipetting, appropriate centrifugation speeds, and pre-warmed, high-quality culture media. Minimize the time cells are kept in suboptimal conditions. |
| Toxicity of LLME Solvent: The solvent used to dissolve LLME (e.g., DMSO) may be at a toxic concentration. | Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture is below its toxic threshold. |
Data Summary
Table 1: Recommended LLME Concentrations and Incubation Times for Cell Depletion
| Cell Type | Species | Recommended LLME Concentration | Recommended Incubation Time | Expected Depletion Efficiency |
| Human PBMCs (CTLs & NK cells) | Human | 250 µM - 1 mM | 1 - 2 hours | >80% for CD8+ T cells and NK cells |
| Murine Splenocytes (CTLs, NK cells, B cells) | Mouse | 100 µM - 500 µM | 1 - 2 hours | >80% for CD8+ T cells, NK cells, and B cells |
| Monocytes | Human | 500 µM - 1 mM | 1 - 2 hours | Variable, optimization required |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell type and experimental setup.
Experimental Protocols
Protocol 1: LLME-Mediated Depletion of Cytotoxic Lymphocytes from Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Freshly isolated human PBMCs
-
Leucyl-leucine methyl ester (LLME)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD56, anti-CD19)
-
Viability dye for flow cytometry (e.g., 7-AAD, Propidium Iodide)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.[4][5][6][7]
-
Cell Count and Resuspension: Wash the isolated PBMCs twice with PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Prepare LLME Solution: Prepare a stock solution of LLME in sterile PBS or DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final working concentration (e.g., 500 µM).
-
LLME Treatment: Add the LLME working solution to the PBMC suspension. For a negative control, add an equivalent volume of vehicle (PBS or medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any residual LLME. Centrifuge at 300 x g for 5 minutes for each wash.
-
Cell Count and Viability Assessment: Resuspend the cells in complete RPMI-1640 medium. Perform a cell count and assess viability.
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56, CD19) and a viability dye.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of remaining viable cell populations to determine the depletion efficiency.
Visualizations
Signaling Pathway of LLME-Mediated Cell Depletion
References
The role of serum presence in modulating Leucylleucine methyl ester activity
Welcome to the technical support center for Leucyl-leucine methyl ester (LLME). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of LLME in experimental settings, with a particular focus on the modulating role of serum.
Frequently Asked Questions (FAQs)
Q1: What is Leucyl-leucine methyl ester (LLME) and how does it work?
A1: Leucyl-leucine methyl ester (LLME) is a lysosomotropic agent that can induce cell death.[1][2] Its mechanism of action involves entering the lysosomes of cells, where it is converted by the lysosomal enzyme Cathepsin C (also known as Dipeptidyl Peptidase I) into a membranolytic polymer.[1] This polymer disrupts the lysosomal membrane, an event known as lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents into the cytoplasm. This can trigger a cascade of events culminating in apoptosis (programmed cell death) or other forms of cell death.[3][4][5]
Q2: Why is the cytotoxic effect of LLME cell-type specific?
A2: The sensitivity of cells to LLME is largely dependent on their expression levels of Cathepsin C.[1] Cell types with high concentrations of this enzyme, such as cytotoxic T-lymphocytes and natural killer (NK) cells, are particularly susceptible to LLME-induced cell death.[1] This selectivity makes LLME a valuable tool for studying the functions of these immune cells and for potential therapeutic applications aimed at eliminating specific cell populations.
Q3: How does the presence of serum in cell culture medium affect LLME activity?
A3: The presence of serum, such as fetal bovine serum (FBS), in cell culture medium can significantly modulate the activity of LLME. While direct quantitative studies on LLME are limited, based on general principles of pharmacology and cell culture, serum can influence LLME's effects in several ways:
-
Protein Binding: Serum contains a high concentration of proteins, most notably albumin. These proteins can bind to small molecules like LLME, which can reduce the effective concentration of LLME available to enter the cells and exert its cytotoxic effects.
-
Enzymatic Degradation: Serum contains various proteases that could potentially degrade LLME, reducing its stability and efficacy over time.
-
Altered Cell Proliferation: Serum provides growth factors that stimulate cell proliferation.[6][7][8] This can complicate the interpretation of cytotoxicity assays, as rapid cell growth in serum-containing medium might mask the cytotoxic effects of LLME, especially at lower concentrations or shorter exposure times.[9]
Q4: Should I use serum-containing or serum-free medium for my LLME experiments?
A4: The choice between serum-containing and serum-free medium depends on the specific goals of your experiment.
-
For assessing the direct cytotoxic potential of LLME , using a serum-free medium is often recommended. This minimizes the confounding variables introduced by serum components and provides a clearer understanding of LLME's intrinsic activity.
-
If you are studying the effects of LLME in a more physiologically relevant context , or if your cells require serum for viability and growth, then using a serum-containing medium is appropriate. However, it is crucial to be aware of the potential for serum to modulate LLME's activity and to include appropriate controls.
When publishing your results, it is essential to report the type and concentration of serum used, as this can significantly impact the outcome of the experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected LLME cytotoxicity | 1. Serum Interference: Serum proteins may be binding to and inactivating LLME. 2. High Cell Proliferation in Serum: Rapid cell growth could be masking the cytotoxic effect. 3. LLME Degradation: LLME may be unstable in the culture medium over long incubation periods. | 1. Reduce the serum concentration or switch to a serum-free medium for the duration of the LLME treatment. 2. Optimize cell seeding density to avoid overgrowth during the assay. Consider reducing the assay duration. 3. Prepare fresh LLME solutions for each experiment and minimize the incubation time if possible. |
| High background in cytotoxicity assays (e.g., LDH assay) | 1. Endogenous Enzymes in Serum: Serum contains lactate (B86563) dehydrogenase (LDH), which can lead to high background signals. 2. Phenol (B47542) Red Interference: Phenol red in the culture medium can affect the absorbance readings in colorimetric assays. | 1. Use a serum-free medium for the assay or use a medium with a lower serum concentration. Include a "medium-only" control to measure the background LDH from the serum. 2. Use a phenol red-free medium for the final steps of the assay. |
| Variable results between experiments | 1. Batch-to-batch Variation in Serum: Different lots of serum can have varying compositions of proteins and growth factors.[10] 2. Inconsistent Cell Health or Density: The physiological state and number of cells can influence their susceptibility to LLME. | 1. If possible, use a single, pre-tested batch of serum for a series of related experiments. 2. Ensure consistent cell culture practices, including seeding density, passage number, and overall cell health. |
| No cytotoxicity observed in a cell line expected to be sensitive | 1. Low Cathepsin C Expression: The specific cell line may have lower than expected levels of Cathepsin C. 2. Incorrect LLME Concentration: The concentration of LLME may be too low to induce cell death in the chosen cell line. | 1. Verify the expression of Cathepsin C in your cell line using techniques like qPCR or Western blotting. 2. Perform a dose-response experiment with a wide range of LLME concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
Experimental Protocols
Protocol 1: LLME Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of LLME using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells
-
Complete culture medium (with and without serum)
-
LLME stock solution (e.g., 100 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
LLME Treatment:
-
Prepare serial dilutions of LLME in both serum-containing and serum-free media.
-
Remove the existing medium from the wells and replace it with 100 µL of the LLME dilutions.
-
Include control wells: untreated cells (medium with and without serum) and vehicle control (medium with the highest concentration of DMSO used for LLME dilution).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Cathepsin C Activity Assay
This protocol provides a general method for measuring Cathepsin C activity in cell lysates, which can be useful for correlating LLME sensitivity with enzyme levels.
Materials:
-
Cell lysate
-
Cathepsin C assay buffer
-
Cathepsin C substrate (e.g., a fluorogenic or chromogenic substrate)
-
96-well plate (black for fluorescence, clear for absorbance)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Add a standardized amount of cell lysate to each well of the 96-well plate.
-
Add the Cathepsin C assay buffer to each well.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the Cathepsin C substrate.
-
Immediately begin measuring the fluorescence or absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage to determine the Cathepsin C activity.
-
Signaling Pathways and Experimental Workflows
LLME-Induced Lysosomal Membrane Permeabilization and Apoptosis
LLME triggers a specific cell death pathway initiated by the disruption of the lysosomal membrane. The release of lysosomal proteases, such as cathepsins, into the cytosol activates downstream apoptotic signaling.
Caption: LLME-induced apoptotic pathway.
Experimental Workflow for Investigating Serum Effects on LLME Activity
This workflow outlines the steps to systematically evaluate how serum modulates the cytotoxic effects of LLME.
Caption: Workflow for assessing serum's impact on LLME.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment investigating the effect of serum on LLME cytotoxicity, as outlined in the workflow above. The IC50 value represents the concentration of LLME required to inhibit cell viability by 50%.
| Cell Line | Medium Condition | LLME IC50 (µM) |
| Jurkat (T lymphocyte) | Serum-Free | 50 |
| Jurkat (T lymphocyte) | 10% FBS | 150 |
| U937 (Monocyte) | Serum-Free | 75 |
| U937 (Monocyte) | 10% FBS | 225 |
Note: These are example values. Actual IC50 values will vary depending on the cell line, serum lot, and experimental conditions. The trend of a higher IC50 in serum-containing medium is expected due to the reasons outlined in the FAQs and troubleshooting guide.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Ensuring complete removal of Leucylleucine methyl ester after treatment
Welcome to the technical support center for Leucylleucine methyl ester (LLME). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of LLME after experimental treatment.
This compound: Mechanism of Action
This compound (LLME) is a lysosomotropic agent that selectively induces apoptosis in specific immune cells, such as cytotoxic T-lymphocytes and natural killer (NK) cells. Upon entering the cell, LLME accumulates in lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME. This polymerization leads to the formation of a membranolytic product, causing lysosomal membrane permeabilization, the release of lysosomal contents into the cytoplasm, and subsequent cell death.
Figure 1. LLME Mechanism of Action.
Frequently Asked Questions (FAQs)
Q1: How is LLME naturally removed or inactivated within a cell culture system?
A1: this compound is primarily inactivated through enzymatic hydrolysis. Cellular esterases and peptidases can cleave the methyl ester bond, converting LLME into its non-toxic dipeptide form, Leucylleucine, and methanol.[1] This process occurs both intracellularly and, to some extent, extracellularly if these enzymes are present in the cell culture supernatant.
Q2: Is a simple media change sufficient to remove all residual LLME?
A2: While a media change will remove the majority of extracellular LLME, it may not be sufficient to eliminate all residual amounts, especially intracellular LLME that has not yet been metabolized. Due to its lipophilic nature, LLME can associate with cellular membranes. For experiments sensitive to trace amounts of LLME, a more rigorous washing protocol is recommended.
Q3: Can residual LLME affect downstream assays?
A3: Yes, residual LLME can impact downstream assays. Its cytotoxic properties can interfere with cell viability and proliferation assays. Furthermore, it could potentially interact with other reagents or affect cellular processes in subsequent experimental steps, leading to confounding results.
Q4: How can I be certain that all LLME has been removed?
A4: Complete removal can be verified through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] These techniques can detect and quantify trace amounts of LLME in your cell culture supernatant or cell lysates.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Post-Treatment Cultures
Possible Cause: Incomplete removal of LLME, leading to continued cytotoxicity.
Troubleshooting Steps:
-
Review Washing Protocol: Ensure your cell washing protocol is adequate. A simple media aspiration and replacement may not be sufficient. Implement a multi-step washing procedure as detailed in the "Experimental Protocols" section.
-
Increase Wash Volume and Frequency: Increase the volume of washing buffer and the number of wash steps to enhance the dilution and removal of residual LLME.
-
Consider a Quenching Step: For highly sensitive applications, consider incorporating a quenching step to inactivate any remaining LLME or cellular esterases.
-
Verify Removal Analytically: If the issue persists, use HPLC or LC-MS/MS to quantify the amount of residual LLME in your culture system after the washing procedure.
Issue 2: Inconsistent Results in Downstream Functional Assays
Possible Cause: Variable levels of residual LLME across different experimental wells or plates are affecting cellular responses.
Troubleshooting Steps:
-
Standardize the Washing Procedure: Ensure that the washing protocol is performed consistently across all samples. Use of multichannel pipettes or automated plate washers can improve consistency.
-
Optimize Incubation Time Post-Washing: Allow for a sufficient recovery and metabolism period for the cells after washing and before proceeding to the next experimental step. This allows intracellular esterases to further break down any remaining LLME.
-
Perform a Dose-Response Curve: To understand the sensitivity of your downstream assay to LLME, perform a dose-response curve with varying, low concentrations of LLME. This will help determine the maximum tolerable residual concentration.
Figure 2. Troubleshooting workflow for LLME removal.
Experimental Protocols
Protocol 1: Rigorous Cell Washing for LLME Removal
This protocol is designed for the thorough removal of extracellular LLME from adherent or suspension cell cultures.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Serological pipettes or aspirator
-
Centrifuge (for suspension cells)
Procedure for Adherent Cells:
-
Carefully aspirate the LLME-containing medium from the culture vessel without disturbing the cell monolayer.
-
Gently add sterile PBS to the side of the vessel. Use a volume sufficient to cover the cell monolayer (e.g., 10 mL for a 10 cm dish).
-
Gently rock the vessel back and forth for 30 seconds to wash the cells.
-
Aspirate the PBS wash.
-
Repeat steps 2-4 two more times for a total of three washes.
-
After the final wash, add pre-warmed complete cell culture medium.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a sterile conical tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing LLME.
-
Gently resuspend the cell pellet in 10-20 mL of sterile PBS.
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Repeat steps 4-6 two more times for a total of three washes.
-
After the final wash, resuspend the cells in pre-warmed complete cell culture medium.
Figure 3. Workflow for rigorous cell washing.
Protocol 2: Quenching of Residual LLME Activity
This protocol describes a method to inactivate residual LLME by promoting its hydrolysis. This can be achieved by a brief incubation in serum-containing medium, as serum contains esterases.
Materials:
-
Complete cell culture medium containing at least 10% Fetal Bovine Serum (FBS), pre-warmed to 37°C.
Procedure:
-
Perform the rigorous cell washing protocol as described in Protocol 1.
-
After the final wash, add pre-warmed complete medium containing FBS.
-
Incubate the cells for 30-60 minutes at 37°C. This allows serum esterases to hydrolyze any remaining LLME.
-
(Optional, for highly sensitive applications) Perform one additional wash with PBS to remove the quenching medium and any hydrolyzed products before adding the final experimental medium.
Protocol 3: Verification of LLME Removal by LC-MS/MS
This protocol provides a general workflow for the detection and quantification of residual LLME in cell culture supernatant.
Materials:
-
Cell culture supernatant (sample)
-
Acetonitrile (B52724), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water, LC-MS grade
-
LLME standard for calibration curve
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant after the final wash step.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove any cell debris.
-
To precipitate proteins, add cold acetonitrile to the supernatant at a 3:1 ratio (acetonitrile:supernatant).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed for 15 minutes.
-
Carefully transfer the supernatant to a new tube and dry it down using a vacuum concentrator.
-
Reconstitute the sample in a suitable volume of mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient on a C18 column.
-
Detect LLME using multiple reaction monitoring (MRM) with optimized transitions for the parent and fragment ions of LLME.
-
Quantify the amount of LLME by comparing the peak area to a standard curve prepared with known concentrations of LLME.
-
Data Presentation
The following tables provide an illustrative example of the expected results from the verification of LLME removal using the protocols described above.
Table 1: Expected LLME Concentration after Different Washing Protocols
| Washing Protocol | Expected Residual LLME (µM) |
| No Wash (Control) | 1000 |
| 1x PBS Wash | 50 - 100 |
| 3x PBS Wash (Protocol 1) | < 1 |
| 3x PBS Wash + Quenching (Protocol 2) | Below Limit of Detection |
Table 2: LC-MS/MS Parameters for LLME Detection (Example)
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined empirically |
| Collision Energy | To be determined empirically |
References
Cell density considerations for optimal Leucylleucine methyl ester treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucylleucine methyl ester (LLME). The following information addresses specific issues that may be encountered during experiments, with a focus on the critical role of cell density.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (LLME)?
A1: this compound (LLME) is a lysosomotropic agent. It readily enters cells and accumulates in lysosomes, which are acidic organelles. Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, metabolizes LLME. This process leads to the formation of a membranolytic polymer that disrupts the lysosomal membrane.[1] The subsequent leakage of lysosomal contents, including various hydrolases, into the cytoplasm triggers a cascade of events leading to cell death.[1][2][3]
Q2: Which cell types are sensitive to LLME treatment?
A2: The sensitivity of cells to LLME is primarily dependent on their expression levels of the enzyme dipeptidyl peptidase I (DPPI). Cells with high DPPI expression are more susceptible. This includes a variety of immune cells such as cytotoxic T lymphocytes, natural killer (NK) cells, and monocytes.[4] However, sensitivity can vary between species. For instance, murine B cells have been shown to be sensitive to LLME, whereas human peripheral blood B cells are not.[4] It is crucial to determine the LLME sensitivity of your specific cell line experimentally.
Q3: How does cell density influence the outcome of an LLME treatment experiment?
A3: Cell density is a critical parameter in LLME treatment experiments. High cell densities can lead to increased paracrine signaling and contact inhibition, which can alter cellular metabolism and, consequently, the response to cytotoxic agents.[5] Conversely, very low cell densities may result in insufficient cell-to-cell contact and altered growth characteristics, which can also affect the experimental outcome.[6] Seeding too many cells can lead to nutrient depletion and waste accumulation, causing cell death unrelated to the LLME treatment.[6] Seeding too few cells may result in a signal that is too low to be accurately measured.[6]
Q4: What are the typical starting concentrations for LLME treatment?
A4: The optimal concentration of LLME is highly cell-type dependent and should be determined empirically for each experimental setup. However, literature reports suggest a range of concentrations. For example, a study on human vascular smooth muscle cells observed IL-1β secretion peaking at 2.5 mM LLME.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: What is the recommended incubation time for LLME treatment?
A5: The incubation time for LLME treatment can vary depending on the cell type, LLME concentration, and the specific endpoint being measured. Lysosomal membrane destabilization can occur within minutes of LLME addition.[1] For cytotoxicity assays, incubation times can range from a few hours to 24 hours or longer.[6] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells seeded across wells. | Ensure thorough mixing of the cell suspension before and during plating. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[6] |
| Edge effects: Evaporation from the outer wells of a microplate leading to changes in media concentration. | To mitigate this, consider not using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[8] | |
| Low or no cytotoxic effect observed | Suboptimal LLME concentration: The concentration of LLME may be too low to induce a response in your specific cell line. | Perform a dose-response curve with a wider range of LLME concentrations to determine the optimal dose. |
| Low cell density: An insufficient number of cells can lead to a weak signal in viability assays.[6] | Optimize the cell seeding density by performing a cell titration experiment to find the linear range of your viability assay. | |
| Cell line resistance: The target cells may have low expression of DPPI, making them resistant to LLME. | Confirm DPPI expression in your cell line using techniques like western blotting or qPCR. Consider using a positive control cell line known to be sensitive to LLME. | |
| High background cell death in control wells | High cell density: Over-confluence can lead to nutrient depletion, waste accumulation, and contact inhibition, resulting in cell death independent of the treatment.[6] | Reduce the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Suboptimal culture conditions: Issues with media, serum, or incubator conditions can lead to poor cell health. | Ensure all reagents are of high quality and not expired. Regularly check and calibrate incubator CO2 and temperature levels. | |
| Inconsistent results between experiments | Variable cell passage number: Cells at different passage numbers can exhibit altered growth rates and drug sensitivities. | Use cells within a consistent and low passage number range for all experiments. |
| Variations in cell confluence at the time of treatment: Treating cells at different confluency levels can lead to different outcomes.[9] | Standardize the cell seeding protocol to ensure a consistent level of confluence at the start of each experiment. A confluence of 30-50% is often recommended for anti-proliferative studies to allow for exponential growth.[9] |
Quantitative Data Summary
The optimal cell seeding density and LLME concentration are highly dependent on the cell line and the specific experimental conditions. It is crucial to experimentally determine these parameters for each new cell line or assay. The following table provides a general starting point for optimization.
| Cell Type | Culture Type | Suggested Seeding Density (96-well plate) | Reported LLME Concentration Range | Reported Incubation Time | Reference |
| General Cancer Cell Lines | Adherent | 1,000 - 100,000 cells/well | Varies widely | 24 - 72 hours | [6] |
| Solid Tumor Cell Lines | Adherent | 1 x 10⁴ - 1.5 x 10⁵ cells/mL | Varies widely | Not Specified | [6] |
| Leukemic Cell Lines | Suspension | 0.5 - 1.0 x 10⁵ cells/mL | Varies widely | Not Specified | [6] |
| Human Vascular Smooth Muscle Cells | Adherent | Not Specified | 2.5 mM (for IL-1β secretion) | Not Specified | [7] |
| Human Mast Cells | Suspension | Not Specified | Not Specified (induced apoptosis) | Not Specified | [2] |
| Donor Lymphocyte Infusions | Suspension | 10 x 10⁶ cells/mL | 500 µM | 60 minutes | [10] |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density for LLME Cytotoxicity Assay
This protocol is designed to determine the optimal cell seeding density for a subsequent LLME cytotoxicity experiment using a colorimetric assay such as MTT.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect them directly.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine the viable cell concentration. Viability should be >90%.
-
-
Cell Seeding:
-
Prepare a serial dilution of your cell suspension to achieve a range of cell densities. A recommended starting range is 1,000 to 80,000 cells per well in a 96-well plate.[6]
-
Seed 100 µL of each cell suspension into at least triplicate wells of a 96-well plate. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the intended duration of your LLME experiment (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium. For suspension cells, it may be necessary to centrifuge the plate first.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the mean absorbance against the number of cells seeded per well.
-
Select the cell density that falls within the linear range of the curve and gives a sufficiently strong signal for your subsequent LLME cytotoxicity experiments.
-
Visualizations
LLME Mechanism of Action and Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal membrane permeabilization causes secretion of IL-1β in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. T cell repertoire complexity is conserved after LLME treatment of donor lymphocyte infusions - PMC [pmc.ncbi.nlm.nih.gov]
Managing pH and buffering conditions for Leucylleucine methyl ester experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucylleucine methyl ester (LLME). The focus is on managing pH and buffering conditions to ensure the stability and efficacy of LLME in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing this compound (LLME) solutions?
A1: For short-term use in cell culture experiments, LLME is typically dissolved in a buffer at a physiological pH of 7.2-7.4. While some peptide methyl esters show maximal stability at an acidic pH (around 4-5), maintaining a physiological pH is crucial for cell viability. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions. Stock solutions of LLME hydrochloride are often prepared in organic solvents like DMSO and stored at -20°C or -80°C.
Q2: Which buffer system is recommended for LLME experiments in cell culture?
A2: Phosphate-Buffered Saline (PBS) or HEPES-buffered media are commonly used for cell-based assays involving LLME. The choice of buffer depends on the specific requirements of the experiment.
-
Phosphate-Buffered Saline (PBS): Widely used due to its isotonic nature and non-toxicity to cells. It is effective at buffering in the physiological pH range of 7.2-7.4.
-
HEPES: A zwitterionic buffer with a pKa around 7.5, providing strong buffering capacity in the pH range of 6.8-8.2.[1] It is often used as a supplement in cell culture media to provide additional buffering stability, especially when cells are cultured outside of a CO₂ incubator.
Q3: My LLME solution is precipitating. What are the possible causes and how can I troubleshoot this?
A3: Precipitation of LLME in your experimental media can be due to several factors:
-
Solubility Limit Exceeded: The concentration of LLME may be too high for the aqueous buffer.
-
"Solvent Shock": When diluting a concentrated DMSO stock of LLME into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate.
-
pH Shifts: The pH of your media may have shifted, affecting the solubility of LLME.
-
Interaction with Media Components: LLME may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[2]
-
Temperature Changes: Moving solutions between different temperatures can cause less soluble components to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: If possible, lower the final working concentration of LLME.
-
Stepwise Dilution: When preparing your working solution from a DMSO stock, perform a serial dilution, first into a small volume of media and then into the final volume, to minimize solvent shock.
-
Ensure Complete Dissolution of Stock: Before dilution, ensure your LLME stock is fully dissolved. Gentle warming or sonication may help, but be cautious about the temperature sensitivity of the compound.
-
pH and Buffer Check: Verify the pH of your final working solution. Ensure your buffer has adequate capacity to maintain the target pH.
-
Serum-Free Incubation: If precipitation is suspected to be due to interaction with serum proteins, consider treating cells with LLME in a serum-free medium for the duration of the experiment.[2]
Q4: How does LLME affect the pH of lysosomes?
A4: LLME is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes. Inside the lysosome, it is converted by the enzyme Cathepsin C into a membranolytic polymer. This process leads to the disruption of the lysosomal membrane, causing a leak of lysosomal contents and a neutralization of the lysosomal pH.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recommended pH for Working Solutions | 7.2 - 7.4 | For cell-based experiments to maintain physiological conditions. |
| HEPES Buffer pKa | ~7.5 | Provides strong buffering capacity between pH 6.8 and 8.2.[1] |
| Phosphate Buffer System pKa | pKa₂ of phosphoric acid is ~7.2 | Effective buffering range is approximately pH 6.2 to 8.2. |
| LLME Hydrochloride Solubility in PBS (pH 7.2) | ~10 mg/mL | Solubility may vary with temperature and specific buffer composition. |
| LLME Hydrochloride Solubility in DMSO | ~30 mg/mL | A common solvent for preparing concentrated stock solutions.[3] |
| LLME Hydrochloride Storage (Solid) | -20°C | For long-term stability. |
| LLME Stock Solution in DMSO Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM LLME Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (LLME) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of LLME hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the tube until the LLME is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 mM LLME Working Solution in HEPES-Buffered Saline (pH 7.4)
-
Materials:
-
1 M HEPES stock solution
-
Sodium Chloride (NaCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
100 mM LLME stock solution in DMSO
-
Sterile tubes and flasks
-
-
Procedure for preparing HEPES-Buffered Saline (HBS):
-
To prepare 100 mL of 10 mM HEPES-buffered saline (pH 7.4), add 1 mL of 1 M HEPES stock solution to 80 mL of deionized water.
-
Add 0.85 g of NaCl and stir until dissolved.
-
Adjust the pH to 7.4 using 1 M NaOH while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with deionized water.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Procedure for preparing the LLME working solution:
-
Thaw an aliquot of the 100 mM LLME stock solution in DMSO.
-
Perform a serial dilution. For example, add 10 µL of the 100 mM stock to 990 µL of sterile HBS (pH 7.4) to get a 1 mM working solution.
-
Mix thoroughly by gentle vortexing.
-
Use the working solution immediately in your cell culture experiment.
-
Signaling Pathways and Experimental Workflows
LLME-Induced Cell Death Signaling Pathway
Caption: LLME-induced apoptotic signaling pathway.
Experimental Workflow for an LLME-Induced Lysosomal Membrane Permeabilization Assay
Caption: Workflow for assessing LLME-induced lysosomal damage.
References
Technical Support Center: Identifying and Mitigating Resistance to Leucylleucine methyl ester in Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucylleucine methyl ester (L-LME). The information is designed to help identify and mitigate resistance to L-LME in tumor cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (L-LME)?
A1: L-LME is a lysosomotropic agent that induces apoptosis in tumor cells. Upon entering the cell, L-LME is transported to the lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the conversion of L-LME into a membranolytic polymer, (Leu-Leu)n-OMe. This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The subsequent release of lysosomal hydrolases, such as cathepsins, into the cytosol triggers a cascade of events leading to apoptotic cell death.
Q2: My tumor cells are showing reduced sensitivity to L-LME treatment. What are the potential mechanisms of resistance?
A2: Resistance to L-LME can arise from several factors that prevent the drug from effectively inducing lysosomal cell death. Potential mechanisms include:
-
Decreased Dipeptidyl Peptidase I (DPPI) Expression or Activity: Since DPPI is essential for converting L-LME into its active, membranolytic form, reduced levels or enzymatic activity of DPPI within the lysosomes can lead to a significant decrease in L-LME efficacy.
-
Increased Lysosomal Sequestration and Efflux: Tumor cells can develop mechanisms to sequester L-LME within the lysosome and then expel it from the cell via lysosomal exocytosis. This prevents the accumulation of the toxic (Leu-Leu)n-OMe polymer.[1]
-
Altered Lysosomal Membrane Composition: Changes in the lipid and protein composition of the lysosomal membrane can increase its stability and resistance to permeabilization by the L-LME-derived polymer.
-
Upregulation of Pro-survival Signaling Pathways: Cancer cells may activate signaling pathways that counteract the apoptotic signals initiated by lysosomal damage. For instance, studies on other lysosomotropic agents have shown that resistance can be associated with an inflammatory response, including the production of chemokines like CXCL5.
-
Enhanced Autophagy and Lysophagy: Cells may upregulate autophagy, a cellular recycling process, and specifically lysophagy (the autophagic removal of damaged lysosomes), to clear the L-LME-damaged lysosomes before they can trigger widespread cell death.
Q3: How can I experimentally confirm that my cells have developed resistance to L-LME?
A3: To confirm resistance, you should perform a dose-response assay to compare the IC50 (or GR50) values of your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the suspected resistant line is a primary indicator of resistance.
Troubleshooting Guides
Problem: Reduced or no observable cell death after L-LME treatment.
Possible Cause 1: Sub-optimal L-LME concentration or treatment duration.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line.
-
Conduct a time-course experiment to identify the optimal treatment duration.
-
Possible Cause 2: Development of L-LME resistance.
-
Troubleshooting Steps:
-
Assess Lysosomal Membrane Permeabilization (LMP): Use assays like the Galectin Puncta Assay or the Dextran (B179266) Release Assay (see Experimental Protocols section) to determine if L-LME is still causing lysosomal damage in the suspected resistant cells. A lack of LMP suggests a mechanism upstream of lysosomal rupture.
-
Measure DPPI Activity: Compare the DPPI enzymatic activity in cell lysates from your sensitive and suspected resistant cell lines. A significant decrease in DPPI activity in the resistant line could be the primary cause of resistance.
-
Investigate Pro-survival Signaling: Use techniques like Western blotting or qPCR to examine the expression levels of proteins and genes associated with cell survival and resistance to lysosomotropic agents (e.g., CXCL5).
-
Problem: Inconsistent results between experiments.
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers and confluency at the time of treatment.
-
Standardize all incubation times and media formulations.
-
Possible Cause 2: Instability of L-LME.
-
Troubleshooting Steps:
-
Prepare fresh L-LME solutions for each experiment.
-
Store L-LME stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Hypothetical IC50 Values for L-LME in Sensitive and Resistant Cancer Cell Lines
| Cell Line | L-LME IC50 (µM) | Fold Resistance |
| Parental Sensitive Line | 50 | 1 |
| L-LME Resistant Sub-line | 500 | 10 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Galectin Puncta Assay for Lysosomal Membrane Permeabilization (LMP)
This assay is based on the principle that galectins, which are normally diffusely localized in the cytoplasm, translocate to and accumulate on damaged lysosomes, appearing as distinct puncta.
Materials:
-
Cells cultured on glass coverslips
-
L-LME or other LMP-inducing agent
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against Galectin-3 (e.g., anti-Galectin-3 antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
Lysosomal marker (e.g., anti-LAMP1 antibody) and corresponding secondary antibody with a different fluorophore.
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with L-LME at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against Galectin-3 (and LAMP1, if co-staining) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for a shift from diffuse cytoplasmic Galectin-3 staining in control cells to distinct punctate staining in L-LME-treated cells.
Dextran Release Assay for Lysosomal Membrane Permeabilization (LMP)
This assay relies on pre-loading lysosomes with a fluorescently labeled dextran. Upon LMP, the dextran is released into the cytoplasm, resulting in a change from a punctate to a diffuse fluorescence pattern.
Materials:
-
Cells cultured in a glass-bottom dish or on coverslips
-
Fluorescently labeled dextran (e.g., 10,000 MW, FITC-dextran)
-
Cell culture medium
-
L-LME or other LMP-inducing agent
-
Live-cell imaging microscope
Procedure:
-
Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Incubate the cells with medium containing 50-100 µg/mL of fluorescently labeled dextran for 4-24 hours to allow for endocytosis and accumulation in lysosomes.
-
Wash the cells twice with fresh, pre-warmed medium to remove excess dextran.
-
Add fresh medium and allow the cells to "chase" for at least 1-2 hours to ensure the dextran is localized to the lysosomes.
-
Acquire baseline images of the cells showing punctate dextran fluorescence.
-
Add L-LME to the dish at the desired concentration.
-
Acquire time-lapse images to monitor the release of dextran from the lysosomes into the cytoplasm, indicated by a shift from a punctate to a diffuse fluorescence pattern.
Signaling Pathways and Workflows
References
Decontamination procedures for Leucylleucine methyl ester spills and waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, decontamination, and waste disposal of Leucylleucine methyl ester (LLME).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (LLME)?
A1: Based on available Safety Data Sheets (SDS), the hydrochloride salt of this compound is considered to have acute oral toxicity, and may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment.
Q2: What personal protective equipment (PPE) should I wear when working with LLME?
A2: When handling LLME, you should always wear protective gloves, a lab coat or other impervious clothing, and safety goggles with side-shields.[1][2] If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, such as a fume hood.[1][2]
Q3: What materials are incompatible with LLME?
A3: LLME is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Q4: How should I store LLME?
A4: LLME should be stored in a tightly closed container in a well-ventilated and, if necessary, locked area.[1] For long-term storage of solutions, it is often recommended to store them at -20°C or -80°C.[2]
Q5: What is the proper method for disposing of LLME waste?
A5: All LLME waste, including contaminated materials from spill cleanups, should be disposed of in accordance with local, state, and federal regulations.[1][2] Waste should be collected in a suitable, closed container and handled by a licensed disposal company.[3] Do not mix LLME waste with incompatible materials.[1]
Troubleshooting Guides
Issue: I have spilled a small amount of solid LLME powder on the lab bench.
Solution:
-
Restrict Access: Ensure the immediate area of the spill is clear of personnel.
-
Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles.
-
Cleanup: Gently sweep up the powder using a brush and dustpan, avoiding the creation of dust.[4] Place the collected powder into a sealed container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a cloth dampened with alcohol (e.g., 70% ethanol) to decontaminate the surface.[1][2] Place the used cloth in the hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
Issue: I have spilled a solution of LLME.
Solution:
-
Alert Personnel and Restrict Area: Inform others in the lab and secure the spill area.
-
Ventilation: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Containment: For larger spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or cat litter.[5][6]
-
Absorption: Absorb the spilled solution with an inert, finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1][2]
-
Collection: Carefully scoop the absorbent material into a designated, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area by scrubbing with alcohol.[1][2] All materials used for decontamination should be disposed of as hazardous waste.
Issue: My LLME solution appears cloudy or has precipitated.
Solution:
-
Check Solubility: LLME hydrochloride has a solubility of approximately 10 mg/ml in PBS (pH 7.2).[7] If your concentration exceeds this, precipitation may occur.
-
Gentle Warming: Gentle warming of the solution may help to redissolve the precipitate.
-
Fresh Preparation: It is recommended to not store aqueous solutions of LLME for more than one day.[8] If the solution is old, it is best to prepare a fresh solution.
Decontamination Procedures
Surface Decontamination Protocol
This protocol is for decontaminating surfaces after a spill has been physically removed.
Materials:
-
70% Ethanol or Isopropanol
-
Paper towels or absorbent pads
-
Appropriate PPE (gloves, goggles, lab coat)
-
Hazardous waste disposal bags
Procedure:
-
Don the appropriate PPE.
-
After the bulk of the spill has been absorbed and removed, wet a paper towel or absorbent pad with 70% alcohol.
-
Wipe the contaminated area, starting from the outside and working inwards to avoid spreading the contamination.
-
Dispose of the used towels/pads in a sealed hazardous waste bag.
-
Repeat the wiping process with a fresh, alcohol-dampened towel.
-
Allow the surface to air dry completely.
Proposed LLME Waste Deactivation via Hydrolysis
This is a suggested procedure for experienced lab personnel to deactivate small quantities of LLME waste solution prior to disposal, based on the principle of ester hydrolysis. This should be performed in a fume hood with appropriate PPE.
Materials:
-
LLME waste solution
-
1 M Sodium Bicarbonate (NaHCO₃) solution (a weak base)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
Procedure:
-
Place the LLME waste solution in a suitable reaction vessel with a stir bar.
-
Slowly add the 1 M sodium bicarbonate solution while stirring. The ester hydrolysis will be promoted by the basic conditions.
-
Monitor the pH of the solution using pH indicator strips, aiming for a pH between 8 and 9.
-
Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) to facilitate hydrolysis.
-
Neutralize the solution to a pH of approximately 7 by adding a weak acid (e.g., citric acid) if necessary.
-
Dispose of the neutralized solution in accordance with institutional and local regulations for chemical waste.
| Parameter | Value/Instruction |
| Decontaminating Agent | 70% Ethanol or Isopropanol |
| Waste Neutralization (Proposed) | 1 M Sodium Bicarbonate |
| Target pH for Hydrolysis | 8 - 9 |
| Hydrolysis Time (Proposed) | 2 - 4 hours |
Visual Guides
Caption: Workflow for LLME Spill Response.
Caption: Decision Tree for LLME Waste Disposal.
References
- 1. Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. acs.org [acs.org]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Leucyl-leucine Methyl Ester and Other Lysosomotropic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms and cytotoxic potential of lysosomotropic agents is critical for advancing therapeutic strategies that leverage lysosomal cell death pathways. This guide provides a comprehensive comparison of Leucyl-leucine methyl ester (LLME) with other widely used lysosomotropic agents, supported by experimental data and detailed protocols.
Leucyl-leucine methyl ester (LLME) stands out among lysosomotropic agents due to its unique, cell-type-specific mechanism of action. Unlike many lysosomotropic compounds that are weak bases and accumulate in lysosomes due to the low pH, LLME's activity is contingent on enzymatic processing within the lysosome. This distinct characteristic leads to a different profile of cytotoxicity and lysosomal disruption compared to other agents such as Glycyl-L-phenylalanine 2-naphthylamide (GPN), chloroquine (B1663885), and bafilomycin A1.
Mechanism of Action: A Tale of Two Strategies
The efficacy of a lysosomotropic agent is intrinsically linked to its mechanism of inducing lysosomal membrane permeabilization (LMP). LLME and GPN represent a class of agents that require enzymatic cleavage to become active, whereas chloroquine and bafilomycin A1 disrupt lysosomal function through different means.
Leucyl-leucine methyl ester (LLME): This dipeptide methyl ester is a substrate for the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. Upon entering the lysosome, DPPI cleaves LLME, leading to the formation of membranolytic polymers of Leucyl-leucine. These polymers accumulate and disrupt the lysosomal membrane, causing leakage of lysosomal contents into the cytosol and subsequent cell death.[1] This dependency on DPPI activity makes LLME selectively toxic to cells with high levels of this enzyme, such as cytotoxic T lymphocytes and natural killer (NK) cells.
Glycyl-L-phenylalanine 2-naphthylamide (GPN): Similar to LLME, GPN is a substrate for a lysosomal enzyme, in this case, Cathepsin C.[2] Its cleavage product is thought to induce osmotic swelling and subsequent rupture of lysosomes.[2] However, some studies suggest that GPN's effects may also involve alterations in cytosolic pH and calcium release from the endoplasmic reticulum, and that its actions may not be exclusively dependent on Cathepsin C.
Chloroquine: As a weak base, chloroquine readily diffuses across cellular membranes and accumulates in the acidic environment of the lysosome. This accumulation raises the intralysosomal pH, which in turn inhibits the activity of acid-dependent lysosomal hydrolases.[3][4] Chloroquine can also induce LMP, although the exact mechanism is less direct than that of LLME.[4]
Bafilomycin A1: This macrolide antibiotic is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[5][6] By blocking the V-ATPase, bafilomycin A1 prevents the acidification of lysosomes, thereby inhibiting the function of lysosomal enzymes and disrupting the autophagic flux.[5][6] At higher concentrations, it can also induce apoptosis.[5][6][7]
Quantitative Comparison of Cytotoxicity
| Cell Line | Chloroquine IC50 (µM) at 72h |
| H9C2 | 17.1 |
| HEK293 | 9.883 |
| IEC-6 | 17.38 |
| Vero | 92.35 |
| ARPE-19 | 49.24 |
Data extracted from a study by Yin et al., 2020.[8][9]
Experimental Protocols
Accurate assessment of lysosomal membrane permeabilization (LMP) is crucial for comparing the efficacy of different lysosomotropic agents. The following are detailed protocols for two common methods used to quantify LMP.
Galectin-3 Puncta Assay for Lysosomal Damage
This immunofluorescence-based assay is a sensitive method to detect damaged lysosomes. Galectin-3, a cytosolic protein, translocates to the lumen of damaged lysosomes, where it binds to exposed glycans, forming distinct puncta.[10][11][12][13]
Protocol:
-
Cell Culture: Plate cells on coverslips in a 6-well plate to achieve 70-80% confluency on the day of the experiment.[11]
-
Treatment: Treat cells with the desired concentration of LLME (typically 0.5-1 mM) or other lysosomotropic agents for 1 hour.[10][12]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10][12]
-
Wash twice with PBS.
-
Permeabilize with 50 µg/mL digitonin (B1670571) in PBS for 10 minutes at room temperature.[11]
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 0.2% gelatin in PBS for 30 minutes.[11]
-
Incubate with anti-Galectin-3 primary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature or overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., 1:500 dilution) for 40-60 minutes at room temperature.[11]
-
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. The number and area of Galectin-3 puncta per cell can be quantified.[11]
Measurement of Cytosolic Cathepsin Activity
The release of lysosomal enzymes, such as cathepsins, into the cytosol is a direct indicator of LMP. This protocol measures the activity of cysteine cathepsins in the cytosolic fraction.[4][14]
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
To selectively permeabilize the plasma membrane, resuspend the cell pellet in a buffer containing a low concentration of digitonin (e.g., 20 µg/mL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the remaining intact organelles, including lysosomes. The supernatant represents the cytosolic fraction.
-
-
Activity Assay:
-
Prepare a reaction buffer containing a fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L).[4]
-
Add the cytosolic fraction to the reaction buffer in a 96-well plate.
-
Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the cathepsin activity in the cytosol. This can be compared between different treatment groups.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of LLME and other lysosomotropic agents.
Caption: Mechanism of LLME-induced lysosomal cell death.
Caption: Mechanisms of Chloroquine and Bafilomycin A1.
Conclusion
Leucyl-leucine methyl ester offers a distinct approach to inducing lysosomal cell death, characterized by its enzymatic activation and cell-type specificity. This contrasts with the broader effects of agents like chloroquine and bafilomycin A1, which alter fundamental lysosomal properties such as pH and proton transport. The choice of a lysosomotropic agent for research or therapeutic development should be guided by a clear understanding of these mechanistic differences and the specific cellular context. Further head-to-head comparative studies are warranted to provide a more comprehensive quantitative understanding of the relative potencies of these agents in various biological systems.
References
- 1. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Controlling Selective Elimination of Damaged Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of cell death mechanisms induced by lysosomal autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 11. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Cysteine Cathepsin Activity to Detect Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Leucylleucine Methyl Ester (LLME) versus Chloroquine for Studying Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
The study of lysosomal function is critical for understanding cellular homeostasis and the pathogenesis of numerous diseases. Two commonly used pharmacological agents, Leucylleucine methyl ester (LLME) and chloroquine (B1663885), offer distinct mechanisms for perturbing lysosomal activity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: LLME vs. Chloroquine
| Feature | This compound (LLME) | Chloroquine |
| Primary Mechanism | Induces lysosomal membrane permeabilization (LMP) | Elevates lysosomal pH |
| Molecular Target | Substrate for Cathepsin C | Weak base, accumulates in acidic organelles |
| Effect on Lysosomes | Rapid disruption of lysosomal membrane integrity | Inhibition of acid hydrolases, impaired autophagosome-lysosome fusion |
| Downstream Effects | Release of cathepsins, induction of apoptosis | Inhibition of autophagy, potential for p53-mediated and -independent apoptosis |
Mechanism of Action
This compound (LLME): The Lysosome Disruptor
LLME is a lysosomotropic agent that selectively targets and disrupts lysosomes. Upon entry into the lysosome, it is rapidly converted by the lysosomal cysteine protease, Cathepsin C (also known as Dipeptidyl Peptidase I), into a membranolytic polymer, (Leu-Leu)n-OMe. This polymer directly damages the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The resulting leakage of lysosomal contents, including various cathepsins, into the cytosol triggers a cascade of events culminating in apoptotic cell death.
Chloroquine: The Lysosomal Alkalinizer
Chloroquine is a weak base that readily diffuses across cellular membranes. Within the acidic environment of the lysosome (pH 4.5-5.0), chloroquine becomes protonated and trapped, leading to its accumulation. This accumulation of a weak base elevates the intralysosomal pH. The increase in pH has two major consequences: first, it inhibits the activity of numerous acid-dependent lysosomal hydrolases, which have optimal activity at a low pH. Second, it can impair the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy. These disruptions in lysosomal function can lead to cell death through various pathways.
Comparative Performance Data
Table 1: Effect on Lysosomal pH
While direct comparative studies quantifying the precise pH changes induced by LLME and chloroquine in the same experimental setup are limited, the general effects are well-established.
| Agent | Concentration | Cell Line | Method | Observed Effect on Lysosomal pH | Reference |
| Chloroquine | 100 µM | U2OS | LysoTracker Red staining | No significant decrease in LysoTracker staining, suggesting no major immediate alkalinization at this concentration in this cell line. However, other studies report a transient increase. | [1] |
| Chloroquine | In vivo (rats) | Hepatocytes | N/A | Increase within 1 hour, returning to baseline by 3 hours. | [2] |
| Chloroquine | 500 nM | P. falciparum | pHluorin | Increased digestive vacuole pH by 0.5-0.6 units within seconds. | [3] |
| LLME | Not typically measured | Various | N/A | The primary effect is membrane rupture, not a direct and sustained change in luminal pH. The loss of the proton gradient due to permeabilization would lead to neutralization. |
Note: The effect of chloroquine on lysosomal pH can be transient and cell-type dependent.
Table 2: Induction of Lysosomal Membrane Permeabilization (LMP)
| Agent | Concentration | Cell Line | Method | Quantitative Measure of LMP | Reference |
| LLME | 1 mM | Human Fibroblasts | Acridine Orange Staining | Immediate and significant increase in green fluorescence, indicating rapid LMP. | [4] |
| LLME | 2 mM | Macrophages | PI exclusion | Rapid necrotic cell death indicative of extensive LMP. | [5][6] |
| Chloroquine | Not a primary mechanism | Various | N/A | Does not directly induce LMP in the same manner as LLME. Lysosomal swelling can occur at high concentrations. |
Table 3: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on the cell line and the duration of exposure.
| Agent | Cell Line | IC50 Value | Exposure Time | Reference |
| Chloroquine | SCC25 (Oral Squamous Carcinoma) | 29.95 µM | 48 h | [7] |
| Chloroquine | CAL27 (Oral Squamous Carcinoma) | 17.27 µM | 48 h | [7] |
| Chloroquine | HCT116 (Colon Cancer) | 2.27 µM | 72 h | [8] |
| Chloroquine | A549 (Non-small Cell Lung Cancer) | 71.3 ± 6.1 µM | Not Specified | [4] |
| Chloroquine | H460 (Non-small Cell Lung Cancer) | 55.6 ± 12.5 µM | Not Specified | [4] |
| LLME | U-937 (Promonocytes) | ~100 µM | 4 h | [9] |
| LLME | THP-1 (Promonocytes) | ~150 µM | 4 h | [9] |
| LLME | U-87 MG (Glioblastoma) | > 1 mM | 4 h | [9] |
| LLME | HeLa (Cervical Cancer) | > 1 mM | 4 h | [9] |
Note: The sensitivity to LLME is highly correlated with the intracellular levels of Cathepsin C.[9]
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol allows for a ratiometric measurement of lysosomal pH.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Nigericin (B1684572) and Monensin (B1676710) (for calibration)
-
pH calibration buffers (ranging from pH 4.0 to 7.5)
-
Fluorescence microscope or plate reader with dual-emission capabilities
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate for plate reader) and allow them to adhere overnight.
-
Dye Loading: Incubate cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed complete medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed medium to remove excess dye.
-
Treatment: Treat the cells with LLME or chloroquine at the desired concentrations and for the desired time points.
-
Image/Signal Acquisition:
-
For microscopy, acquire images using two different emission filters (e.g., ~450 nm for blue fluorescence and ~520 nm for yellow fluorescence) with a single excitation wavelength (e.g., ~360 nm).
-
For a plate reader, measure the fluorescence intensity at the two emission wavelengths.
-
-
Calibration Curve: To obtain quantitative pH values, a calibration curve must be generated. Treat dye-loaded cells with a series of pH calibration buffers containing ionophores like nigericin and monensin (to equilibrate the intracellular and extracellular pH).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (yellow/blue). Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the calibration curve.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange
Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact lysosomes (due to aggregation at high concentrations) and green in the cytoplasm and nucleus upon leakage from compromised lysosomes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Acridine Orange (Sigma-Aldrich)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel and allow them to adhere.
-
Dye Loading: Incubate cells with 1-5 µg/mL Acridine Orange in complete medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular AO.
-
Treatment: Treat the cells with LLME or chloroquine.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Intact lysosomes will appear as red puncta. Upon LMP, a diffuse green fluorescence will appear throughout the cell as AO is released into the cytoplasm and intercalates with DNA and RNA.
-
Flow Cytometry: Quantify the shift in fluorescence from red to green. Harvest the cells, resuspend in PBS, and analyze on a flow cytometer using appropriate filters for red (e.g., PE-Texas Red channel) and green (e.g., FITC channel) fluorescence. An increase in the green fluorescence intensity indicates LMP.
-
Signaling Pathways and Experimental Workflows
LLME-Induced Lysosomal Disruption and Apoptosis
LLME's mechanism of action is a direct and potent induction of the intrinsic apoptotic pathway initiated by lysosomal rupture.
Caption: LLME-induced apoptotic pathway.
Chloroquine-Induced Lysosomal Dysfunction and Apoptosis
Chloroquine's effects are multifaceted, stemming from the initial increase in lysosomal pH and leading to complex downstream consequences, including the inhibition of autophagy and induction of apoptosis through both p53-dependent and -independent mechanisms.
Caption: Chloroquine's mechanisms of action.
Experimental Workflow: Comparing LLME and Chloroquine
A logical workflow to compare the effects of these two agents on lysosomal function and cell viability.
Caption: Workflow for comparing LLME and Chloroquine.
Conclusion
This compound and chloroquine are valuable tools for investigating lysosomal function, each with a distinct and well-defined mechanism of action. LLME serves as a potent and rapid inducer of lysosomal membrane permeabilization, making it an excellent choice for studying the direct consequences of lysosomal rupture and the subsequent activation of cell death pathways. In contrast, chloroquine acts as an inhibitor of lysosomal acidification and autophagic flux, providing a means to explore the roles of lysosomal degradative capacity and autophagy in various cellular processes.
The choice between LLME and chloroquine should be guided by the specific research question. For studies focused on the acute effects of lysosomal destabilization and the release of lysosomal enzymes, LLME is the more appropriate tool. For investigations into the role of lysosomal pH, enzymatic activity, and the process of autophagy, chloroquine offers a well-characterized inhibitory approach. By understanding their differential effects, researchers can effectively harness these compounds to unravel the complexities of lysosomal biology.
References
- 1. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin-mediated Necrosis Controls the Adaptive Immune Response by Th2 (T helper type 2)-associated Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 9. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Cytotoxic Lymphocyte Depletion: A Comparative Guide to Alternatives for Leucylleucine Methyl Ester
For researchers, scientists, and drug development professionals seeking to eliminate cytotoxic lymphocytes from cell populations, Leucylleucine methyl ester (LLME) has long been a widely used tool. However, its limitations, including potential off-target effects, have spurred the exploration of alternative methods. This guide provides a comprehensive comparison of LLME and its primary alternatives—clodronate liposomes, magnetic-activated cell sorting (MACS), fluorescence-activated cell sorting (FACS), and complement-dependent cytotoxicity (CDC)—offering a detailed analysis of their mechanisms, performance, and experimental protocols to inform the selection of the most appropriate technique for specific research needs.
Executive Summary
The choice of a cytotoxic lymphocyte depletion method depends on a balance of required specificity, efficiency, cell viability, and experimental throughput. While LLME offers a straightforward chemical approach, it can suffer from a lack of specificity. In contrast, antibody-based methods like MACS, FACS, and CDC provide higher specificity by targeting cell surface markers. FACS offers the highest purity but at the cost of lower throughput and higher expense. MACS provides a good balance of purity, throughput, and cost. Clodronate liposomes are primarily effective for phagocytic cells and are less specific for cytotoxic lymphocytes. CDC is a powerful method for eliminating target cells but requires careful optimization. This guide will delve into the quantitative performance of each method, present detailed experimental protocols, and provide visual diagrams of their mechanisms and workflows.
Performance Comparison
The following table summarizes the key performance metrics for LLME and its alternatives. It is important to note that direct head-to-head comparative studies for all these methods are limited. The data presented here is a synthesis of findings from various studies and should be interpreted with the understanding that experimental conditions can significantly influence outcomes.
| Method | Target Cells | Depletion Efficiency (%) | Specificity | Viability of Remaining Cells | Throughput |
| This compound (LLME) | Cytotoxic T Lymphocytes (CTLs), Natural Killer (NK) cells, Monocytes | 70-90% | Moderate | Can be reduced due to non-specific toxicity | High |
| Clodronate Liposomes | Phagocytic cells (Macrophages, Monocytes) | >90% (for target cells) | Low (for cytotoxic lymphocytes) | High | High |
| Magnetic-Activated Cell Sorting (MACS) | Specific cell populations based on surface markers | 85-98% | High | High (>90%) | High |
| Fluorescence-Activated Cell Sorting (FACS) | Specific cell populations based on fluorescent labels | >99% | Very High | Moderate to High (can be affected by sorting pressure) | Low to Medium |
| Complement-Dependent Cytotoxicity (CDC) | Cells targeted by specific antibodies | Variable (50-99%) | High | High | High |
In-Depth Analysis of Depletion Methods
This compound (LLME)
Mechanism of Action: LLME is a lysosomotropic agent that selectively targets and eliminates cytotoxic lymphocytes and monocytes.[1][2] Upon entering the cell, LLME is metabolized within the lysosomes by the enzyme dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic cells.[1] This enzymatic conversion leads to the formation of a membranolytic polymer that disrupts the lysosomal membrane, releasing lysosomal contents into the cytoplasm and inducing apoptosis.[1]
Advantages:
-
Simple and cost-effective method.
-
Does not require specialized equipment.
Disadvantages:
-
Can exhibit non-specific toxicity towards other lymphocyte populations and monocytes.[3]
-
The efficiency of depletion can be variable.
-
Murine B cells have been shown to be sensitive to LLME, unlike human B cells, highlighting species-specific differences in cell sensitivity.[4]
Signaling Pathway and Experimental Workflow of LLME
Mechanism of LLME-induced apoptosis in cytotoxic lymphocytes.
Experimental workflow for LLME-mediated cell depletion.
Clodronate Liposomes
Mechanism of Action: Clodronate is a non-toxic bisphosphonate that becomes cytotoxic when delivered intracellularly. Encapsulating clodronate within liposomes allows for its targeted delivery to phagocytic cells, such as macrophages and monocytes.[5][6][7] These cells recognize the liposomes as foreign particles and engulf them.[5] Once inside the cell's lysosomes, the liposome (B1194612) is degraded, releasing the clodronate, which then induces apoptosis.[5][6]
Advantages:
-
Highly effective at depleting macrophages and monocytes.[8]
-
Relatively simple procedure.
Disadvantages:
-
Not specific for cytotoxic lymphocytes; it primarily targets phagocytic cells.[7]
-
Depletion of antigen-presenting cells can have broader immunological consequences.[9]
Signaling Pathway and Experimental Workflow of Clodronate Liposomes
Mechanism of clodronate liposome-induced apoptosis.
Experimental workflow for clodronate liposome depletion.
Magnetic-Activated Cell Sorting (MACS)
Mechanism of Action: MACS is an immunomagnetic separation technique that uses superparamagnetic microbeads conjugated to antibodies specific for a cell surface marker.[10] Cells expressing the target marker are magnetically labeled and then passed through a column placed in a strong magnetic field. The labeled cells are retained in the column, while unlabeled cells pass through. The retained cells can then be eluted after removing the column from the magnetic field. This allows for both positive selection (isolating the labeled cells) and negative selection (depleting the labeled cells).[10][11]
Advantages:
-
High specificity and purity of the separated cell populations.[12]
-
High throughput and relatively fast procedure.[12]
-
Maintains high cell viability.[12]
Disadvantages:
-
Requires specific antibodies and a magnetic separation system.
-
The presence of microbeads on positively selected cells may interfere with downstream applications, although technologies for bead removal exist.
Experimental Workflow of MACS
Workflow for cell separation using MACS technology.
Fluorescence-Activated Cell Sorting (FACS)
Mechanism of Action: FACS is a sophisticated flow cytometry technique that allows for the physical separation of individual cells from a heterogeneous population.[13][14] Cells are first labeled with fluorescently tagged antibodies that bind to specific cell surface or intracellular markers. The labeled cells are then passed in a single file through a laser beam, which excites the fluorochromes. The emitted light is detected, and based on the fluorescence profile, the instrument applies an electrical charge to droplets containing the desired cells. These charged droplets are then deflected into collection tubes, separating them from the rest of the cell population.[15]
Advantages:
-
Extremely high purity (>99%) of the sorted cell populations.[13]
-
Allows for multi-parameter sorting based on the expression of several markers simultaneously.
-
Provides quantitative data on the sorted populations.
Disadvantages:
-
Lower throughput compared to MACS.
-
Can be harsh on cells, potentially affecting viability and function due to high pressure and shear forces.[16]
-
Requires expensive and complex instrumentation and a skilled operator.
Experimental Workflow of FACS
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Depletion – Clodrosome: Liposomal Clodronate [clodrosome.com]
- 6. Clodronate-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes for specific depletion of macrophages from organs and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Depletion of antigen presenting cells by clodronate liposomes reverses the psoriatic skin phenotype in KC-Tie2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Fluorescence-activated Cell Sorting for Purification of Plasmacytoid Dendritic Cells from the Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdu.dk [sdu.dk]
- 16. researchgate.net [researchgate.net]
Validating Apoptosis Induction by Leucylleucine Methyl Ester Using Annexin V Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Annexin V staining with other common methods for validating apoptosis induced by Leucylleucine methyl ester (LLME). It includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of the key biological and experimental processes.
Introduction to this compound (LLME)-Induced Apoptosis
This compound (LLME) is a lysosomotropic agent that selectively induces apoptosis in certain immune cells, such as cytotoxic lymphocytes and myeloid cells, as well as some cancer cell lines.[1][2][3] Its mechanism of action involves a multi-step process initiated within the lysosomes.
LLME freely diffuses across the cell membrane and accumulates in the acidic environment of lysosomes. Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, converts LLME into a membranolytic polymer, (Leu-Leu)n-OMe.[1][4] This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[4] The subsequent release of lysosomal contents, including cathepsin proteases, into the cytosol triggers a cascade of events culminating in apoptosis.[2][4] This often involves the activation of caspases, a family of proteases central to the execution of the apoptotic program.[1]
The Principle of Annexin V Staining for Apoptosis Detection
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis.[5] The assay is based on the high, calcium-dependent affinity of the Annexin V protein for phosphatidylserine (B164497) (PS).[6] In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[6][7] During the initial stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the extracellular environment.[7]
By conjugating Annexin V to a fluorochrome, such as fluorescein (B123965) isothiocyanate (FITC) or Alexa Fluor dyes, cells that have externalized PS can be identified via fluorescence-based methods like flow cytometry and fluorescence microscopy.[5] To distinguish between early apoptotic cells (intact membrane) and late apoptotic or necrotic cells (compromised membrane), a nuclear stain like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) is often used in conjunction with Annexin V.[8] These dyes are excluded from live and early apoptotic cells but can enter and stain the DNA of cells that have lost membrane integrity.
This dual-staining approach allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population can be ambiguous).
Comparison of Apoptosis Detection Methods
While Annexin V staining is a robust method for detecting early apoptosis, various other techniques can also be employed to validate apoptosis, each targeting different biochemical or morphological hallmarks of the process. The choice of method often depends on the specific research question, available equipment, and the stage of apoptosis being investigated.
| Method | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V Staining | Detects externalized phosphatidylserine (PS) on the outer plasma membrane. | Early | High sensitivity for early apoptosis; allows for quantification by flow cytometry; can distinguish between apoptotic and necrotic cells with a viability dye.[9] | Can yield false positives if cell membranes are damaged mechanically during harvesting[10]; signal may be transient. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Can be used on fixed cells and tissue sections; provides spatial information in tissues (in situ). | Detects DNA breaks, which can also occur in necrosis; may not detect very early stages of apoptosis before significant DNA fragmentation. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) using fluorogenic or colorimetric substrates. | Mid to Late | Provides direct evidence of the activation of the core apoptotic machinery; can be adapted for high-throughput screening. | Caspase activation can occur in other forms of cell death; activity is transient. |
| Mitochondrial Membrane Potential (MMP) Assays | Uses fluorescent dyes (e.g., JC-1, TMRE) that accumulate in mitochondria based on the membrane potential, which is lost during apoptosis.[11] | Early | Detects a very early event in the intrinsic apoptotic pathway. | MMP can be affected by factors other than apoptosis; can be less specific than Annexin V. |
| Cytochrome c Release | Detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic pathway, typically by Western blotting or ELISA.[11] | Early to Mid | Provides mechanistic insight into the involvement of the mitochondrial pathway. | Requires cell fractionation and is more labor-intensive; difficult to quantify on a single-cell basis. |
| DNA Laddering Assay | Detects the characteristic cleavage of DNA into internucleosomal fragments, which appear as a "ladder" on an agarose (B213101) gel. | Late | Provides a clear qualitative indicator of apoptosis-associated DNA degradation. | Requires a relatively large number of cells; not quantitative; DNA fragmentation is a late event.[11] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound (LLME)
This protocol provides a general guideline for inducing apoptosis in a cell culture model. The optimal concentration of LLME and incubation time should be determined empirically for each cell type.
Materials:
-
Cells of interest (e.g., HL-60, U937, or other sensitive cell lines)
-
Complete cell culture medium
-
This compound (LLME)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
LLME Preparation: Prepare a stock solution of LLME in a suitable solvent (e.g., sterile PBS or culture medium). Further dilutions should be made in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium and replace it with a medium containing the desired concentration of LLME. Include a vehicle-treated control (medium with the solvent used for the LLME stock, if any).
-
Incubation: Incubate the cells for the desired period (e.g., 2-6 hours). This should be optimized based on preliminary time-course experiments.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Adherent cells: Collect the culture supernatant, which may contain detached apoptotic cells. Gently wash the adherent layer with PBS and then detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Note: Avoid harsh trypsinization, as it can damage cell membranes and lead to false-positive Annexin V staining.[10] Combine the supernatant with the detached cells.
-
-
Washing: Centrifuge the collected cells (e.g., at 300-400 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with cold PBS. Proceed immediately to Annexin V staining.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for flow cytometric analysis. It is based on standard procedures provided with commercially available kits.[7][8][12]
Materials:
-
Apoptosis-induced and control cells (from Protocol 1)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (typically 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometer tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to create a 1X working solution. Keep it on ice.
-
Cell Resuspension: After the final PBS wash from the harvesting step, centrifuge the cells and carefully remove all of the supernatant. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometer tube.[13]
-
Add Reagents: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Note: The optimal amount of each reagent may vary depending on the cell type and should be determined by titration.[13]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature (20-25°C) in the dark.[13]
-
Final Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). Set up appropriate compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.[7][8]
Data Presentation
The following table presents representative quantitative data from a hypothetical experiment where Jurkat cells were treated with LLME and analyzed by flow cytometry using Annexin V-FITC and PI staining.
| Treatment Group | Concentration | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Untreated Control | 0 mM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| LLME | 0.25 mM | 70.1 ± 3.5 | 20.8 ± 2.9 | 9.1 ± 1.2 |
| LLME | 0.5 mM | 45.6 ± 4.2 | 38.5 ± 3.8 | 15.9 ± 2.1 |
| LLME | 1.0 mM | 15.3 ± 2.8 | 42.1 ± 4.5 | 42.6 ± 3.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Signaling Pathway of LLME-Induced Apoptosis
Caption: Signaling pathway of LLME-induced apoptosis.
Experimental Workflow for Annexin V Staining
References
- 1. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]
- 3. [PDF] Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Analysis of Leucylleucine Methyl Ester and the Perforin-Granzyme Pathway: Mechanisms and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key cytotoxic pathways: the chemically-induced lysosomal disruption by Leucylleucine methyl ester (LLME) and the physiologically crucial perforin-granzyme pathway utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This comparison aims to equip researchers with the necessary information to select, apply, and interpret data from experimental systems involving these distinct cell-killing mechanisms.
At a Glance: Key Differences
| Feature | This compound (LLME) | Perforin-Granzyme Pathway |
| Nature | Chemical Compound (Dipeptide Methyl Ester) | Biological Pathway (Proteins) |
| Primary Target | Lysosomes | Target Cell Plasma Membrane & Cytosol |
| Initiator | Dipeptidyl Peptidase I (DPPI/Cathepsin C) | Perforin (B1180081) and Granzymes |
| Mechanism | Lysosomal membrane permeabilization (LMP) | Pore formation and induction of apoptosis |
| Cell Death Type | Primarily necrotic, can lead to apoptosis | Primarily apoptotic |
| Specificity | High DPPI-expressing cells (e.g., CTLs, NK cells, monocytes) | Antigen-specific (CTLs) or stress-ligand specific (NK cells) |
Mechanism of Action: A Tale of Two Pathways
This compound: The Lysosomal Saboteur
This compound (LLME) is a lysosomotropic agent that selectively induces cell death in cells with high levels of the lysosomal enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[1][2][3]
The mechanism unfolds as follows:
-
Cellular Uptake: LLME readily crosses the cell membrane and accumulates in the acidic environment of lysosomes.[4]
-
Enzymatic Conversion: Within the lysosome, DPPI catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe.[2]
-
Lysosomal Rupture: This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[5]
-
Cell Death: The leakage of lysosomal contents, including hydrolases, into the cytoplasm triggers a cascade of events leading to cell death, which is often characterized by necrotic features but can also initiate apoptosis.[5]
Perforin-Granzyme Pathway: The Immune System's Precision Strike
The perforin-granzyme pathway is the principal mechanism by which cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells eliminate virus-infected and tumor cells.[6]
The key steps are:
-
Target Recognition: CTLs or NK cells recognize and form an immunological synapse with the target cell.
-
Granule Exocytosis: Upon recognition, cytotoxic granules containing perforin and granzymes are released into the synaptic cleft.
-
Perforin Action: Perforin monomers insert into the target cell's plasma membrane and polymerize to form pores.[6]
-
Granzyme Entry: These pores facilitate the entry of granzymes, primarily Granzyme B, into the cytosol of the target cell.[6]
-
Apoptosis Induction: Granzyme B, a serine protease, cleaves and activates a variety of intracellular substrates, including pro-caspases (e.g., caspase-3) and Bid, initiating the apoptotic cascade.[7][8] This leads to the characteristic features of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Comparison of Cytotoxic Activity
Direct comparative studies providing IC50 or EC50 values for LLME and the perforin-granzyme pathway under identical conditions are scarce. However, data from independent studies can provide insights into their relative potency and kinetics.
This compound (LLME)
The cytotoxic effect of LLME is concentration-dependent and varies between cell types, largely based on their DPPI expression.
| Cell Type | LLME Concentration | Observation | Reference |
| Human Mast Cells | 1 mM | Significant induction of apoptosis. | [5] |
| Human Lymphocytes | Not specified | Selective killing of cytotoxic lymphocytes. | [2] |
| Murine Lymphocytes | Not specified | Elimination of NK and CTL activity. | [9] |
Note: IC50 values for LLME are highly cell-type and condition-dependent and are not consistently reported across studies.
Perforin-Granzyme Pathway
The cytotoxicity of the perforin-granzyme pathway is typically measured in the context of effector cells (CTLs or NK cells) killing target cells and is often expressed as a percentage of specific lysis at various effector-to-target (E:T) ratios.
| Effector:Target (E:T) Ratio | Target Cell Apoptosis (% Annexin V+) | Target Cell Lysis (% 7-AAD+) | Reference |
| 1:1 | 9.5% | 7.52% | [10] |
| 10:1 | 18.26% | 17.85% | [10] |
| 25:1 | 34.39% | 29.16% | [10] |
| 50:1 | 42.19% | 42.10% | [10] |
Data from a study on HIV-specific CTL activity.
Kinetics of Cell Death
LLME-induced cell death can be rapid, with lysosomal membrane permeabilization occurring shortly after exposure. The subsequent progression to cell death can vary depending on the extent of lysosomal damage and the cell type.
Granzyme B-induced apoptosis is a relatively fast process. Cleavage of key substrates like Bid can be detected within hours of Granzyme B delivery.[7] The entire process from CTL engagement to target cell death can be completed within approximately 1.5 hours.[11]
Experimental Protocols
A comparative experimental workflow can be designed to directly assess the cytotoxic effects of LLME and the perforin-granzyme pathway.
Detailed Methodologies
1. Chromium-51 Release Assay (for measuring cell lysis)
-
Principle: Target cells are labeled with radioactive 51Cr. If the cell membrane is compromised (lysed), 51Cr is released into the supernatant and can be quantified.
-
Protocol:
-
Label target cells with 51Cr sodium chromate.
-
Wash cells to remove unincorporated 51Cr.
-
Plate labeled target cells.
-
Add either LLME at various concentrations or effector cells (CTLs/NK cells) at different E:T ratios.
-
Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubate for a set time (e.g., 4 hours).
-
Centrifuge the plate and collect the supernatant.
-
Measure radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
2. Annexin V / Propidium Iodide (PI) Staining (for apoptosis/necrosis)
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with a compromised membrane (late apoptotic or necrotic cells).
-
Protocol:
-
Treat target cells with LLME or co-culture with effector cells for various time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Galectin-3 Puncta Assay (for lysosomal damage)
-
Principle: Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomal membranes, making it a specific marker for LMP.
-
Protocol:
-
Grow target cells on coverslips or in imaging-compatible plates.
-
Treat cells with LLME for various time points.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA).
-
Incubate with a primary antibody against Galectin-3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using fluorescence microscopy.
-
Quantify the number and size of Galectin-3 puncta per cell.
-
Conclusion
This compound and the perforin-granzyme pathway represent two distinct and powerful mechanisms for inducing cell death. LLME acts as a chemical tool to induce lysosomal disruption, leading to a rapid and often necrotic form of cell death in susceptible cells. In contrast, the perforin-granzyme pathway is a highly regulated biological process that precisely induces apoptosis in target cells.
The choice between utilizing LLME or an effector cell-based system depends on the specific research question. LLME is a useful tool for studying the consequences of lysosomal membrane permeabilization and for depleting specific immune cell populations in vitro. The perforin-granzyme pathway, on the other hand, is central to understanding immune-mediated killing of infected and cancerous cells and is a primary target for immunotherapeutic strategies. The experimental protocols provided here offer a framework for the quantitative comparison of these two important cytotoxic mechanisms.
References
- 1. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Granzyme B - Wikipedia [en.wikipedia.org]
- 7. Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effector cell mediated cytotoxicity measured by intracellular Granzyme B release in HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic T lymphocyte–induced killing in the absence of granzymes A and B is unique and distinct from both apoptosis and perforin-dependent lysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Distinct Apoptotic Pathway of Leucylleucine Methyl Ester: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of apoptosis-inducing agents is paramount for advancing therapeutic strategies. Leucylleucine methyl ester (LLME), a lysosomotropic agent, presents a unique mechanism of action that diverges significantly from other well-established apoptosis inducers. This guide provides a detailed comparison of LLME's apoptotic pathway with those of other common inducers, supported by experimental data and methodologies.
This compound distinguishes itself by initiating apoptosis through direct lysosomal disruption, a mechanism fundamentally different from the receptor-mediated or DNA damage-induced pathways utilized by many other compounds. This intrinsic difference offers a potential therapeutic window for targeting cells that may have developed resistance to conventional apoptosis-inducing agents.
The Unique Lysosomal-Centric Mechanism of LLME
LLME's journey to inducing apoptosis begins with its uptake by cells and accumulation within the acidic environment of lysosomes. Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, plays a pivotal role. DPPI metabolizes LLME into a membranolytic polymer, (LeuLeu)n-OMe.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[1]
The compromised lysosomal membrane allows the leakage of lysosomal contents into the cytoplasm. While some studies suggest that the release of cathepsins from the lysosome is a critical step in initiating the downstream apoptotic cascade, other evidence indicates that LLME may inactivate these proteases within the permeabilized lysosomes. Regardless of the precise subsequent events, this lysosomal breach culminates in the activation of the caspase cascade, ultimately leading to the execution phase of apoptosis.[1] In certain immune cells, LLME-induced apoptosis has also been linked to the involvement of granzyme B.
A Comparative Overview of Apoptotic Mechanisms
To fully appreciate the distinct nature of LLME-induced apoptosis, it is essential to compare its mechanism with other classes of apoptosis inducers. The following sections delineate the signaling pathways of common inducers, highlighting the key differences from LLME's lysosomal-dependent pathway.
Extrinsic Pathway Inducers: TNF-α and Fas Ligand
Tumor necrosis factor-alpha (TNF-α) and Fas ligand (FasL) are cytokines that trigger the extrinsic apoptosis pathway by binding to their respective death receptors on the cell surface, TNFR1 and Fas.[3][4][5] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as TRADD and FADD, forming the Death-Inducing Signaling Complex (DISC).[6][7] The DISC then activates initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to apoptosis.[6][7]
The primary distinction from LLME is the initiation point: LLME acts intracellularly on the lysosome, whereas TNF-α and FasL act extracellularly on plasma membrane receptors.
Intrinsic Pathway Inducers: Staurosporine (B1682477) and Etoposide (B1684455)
Staurosporine, a broad-spectrum protein kinase inhibitor, and Etoposide, a topoisomerase II inhibitor, primarily induce apoptosis through the intrinsic or mitochondrial pathway.[8][9][10][11][12]
Staurosporine induces mitochondrial stress, leading to the release of cytochrome c into the cytoplasm.[10] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates executioner caspases.[12]
Etoposide causes DNA double-strand breaks by inhibiting topoisomerase II.[11][13] This DNA damage triggers a signaling cascade that often involves the tumor suppressor protein p53, leading to the activation of pro-apoptotic Bcl-2 family members, mitochondrial outer membrane permeabilization (MOMP), and subsequent cytochrome c release and caspase activation.[12]
Unlike LLME's direct assault on the lysosome, staurosporine and etoposide initiate apoptosis by targeting mitochondria and DNA, respectively.
Quantitative Comparison of Apoptosis Induction
Direct quantitative comparison of the potency of different apoptosis inducers is challenging due to variations in cell lines, experimental conditions, and assay methodologies. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, but it is important to note that these values are highly context-dependent. The following table summarizes representative IC50 values for various apoptosis inducers across different cancer cell lines.
| Apoptosis Inducer | Cell Line | IC50 Value | Exposure Time | Reference |
| Doxorubicin | MCF7 | 9.8 µg/ml | 24 h | [14] |
| Doxorubicin | MDA-MB-231 | 13.6 µg/ml | 24 h | [14] |
| Doxorubicin | HeLa | 1.4 µg/ml | 24 h | [14] |
| Doxorubicin | HepG2 | 4.75 µg/ml | 24 h | [14] |
| Metformin | OVCAR3 | 15.2 mM | 48 h | [15] |
| Metformin | SKOV3 | 25.8 mM | 48 h | [15] |
| GP262 | MDA-MB-231 | 68.0 nM | Not Specified | [16] |
| GP262 | MCF-7 | 161.6 nM | Not Specified | [16] |
Experimental Protocols
Reproducible and rigorous experimental design is the cornerstone of apoptosis research. The following are detailed methodologies for key experiments used to characterize and compare apoptosis inducers.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Induce apoptosis in your cell line of interest with the desired compound (e.g., LLME, staurosporine) for the appropriate time. Include untreated and vehicle-treated controls.
-
Harvest cells (for adherent cells, use a gentle detachment method like trypsin-EDTA) and wash with cold 1X PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock solution) to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[17][18][19][20]
Interpretation of Results:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the engagement of the apoptotic machinery.
Principle: The assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). When caspase-3/7 is active in the cell lysate, it cleaves the substrate, releasing the fluorescent or colored molecule, which can be quantified using a fluorometer or spectrophotometer.
Protocol (Fluorometric):
-
Treat cells with the apoptosis inducer and prepare cell lysates using a lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Prepare a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[21][22][23]
Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange
This assay is particularly relevant for studying the mechanism of LLME and other lysosomotropic agents.
Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red fluorescence. In the cytoplasm and nucleus, where the pH is neutral, AO remains as a monomer and emits green fluorescence. Upon LMP, the acidic environment of the lysosome is neutralized, causing the release of AO into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.
Protocol:
-
Culture cells in a suitable format for fluorescence microscopy or a microplate reader.
-
Load the cells with a low concentration of Acridine Orange (e.g., 7 nM) for 15 minutes at 37°C.[24]
-
Wash the cells to remove excess dye.
-
Treat the cells with LLME or another compound of interest.
-
Monitor the changes in red and green fluorescence over time using a fluorescence microscope or a microplate reader.[25][26][27][28]
Signaling Pathway and Experimental Workflow Diagrams
To visually summarize the discussed mechanisms, the following diagrams have been generated using the Graphviz DOT language.
Caption: LLME-induced apoptotic signaling pathway.
Caption: Extrinsic apoptosis signaling pathway.
Caption: Intrinsic apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis analysis.
References
- 1. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of TNF-alpha-induced apoptosis in aging human T cell subsets. | Semantic Scholar [semanticscholar.org]
- 4. Fas Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fas ligand - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 14. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bosterbio.com [bosterbio.com]
- 18. phnxflow.com [phnxflow.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. jove.com [jove.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange | Semantic Scholar [semanticscholar.org]
- 26. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lysosomal Membrane Permeability Assay [bio-protocol.org]
- 28. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Leucylleucine Methyl Ester in Mixed Immune Cell Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leucylleucine methyl ester (LLME) with other alternatives for the targeted depletion of specific immune cell populations. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound (LLME)
This compound (LLME) is a lysosomotropic agent that has garnered significant interest for its ability to selectively induce apoptosis in specific immune cell populations. Its mechanism of action relies on its uptake into lysosomes, where it is converted by the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, into a membranolytic polymer. This polymerization leads to lysosomal membrane permeabilization (LMP), the release of lysosomal contents into the cytoplasm, and the subsequent activation of apoptotic pathways. The specificity of LLME is largely attributed to the differential expression of DPPI among various immune cell subsets, with cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes exhibiting high levels of this enzyme, making them particularly susceptible to LLME-mediated cytotoxicity. In contrast, B cells and helper T cells, which express lower levels of DPPI, are relatively resistant.[1][2]
Comparative Analysis of LLME Specificity
The following tables summarize the differential effects of LLME on major immune cell populations based on available literature. It is important to note that the precise cytotoxic concentrations can vary depending on the experimental conditions, such as cell purity, incubation time, and the specific assay used.
Table 1: Comparative Cytotoxicity of LLME on Human Peripheral Blood Mononuclear Cell (PBMC) Subsets
| Immune Cell Subset | Key Surface Markers | Susceptibility to LLME | Typical Effective Concentration Range (in vitro) | Notes |
| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | High | 0.1 - 1 mM | Highly sensitive due to high DPPI expression.[1][2] |
| Natural Killer (NK) Cells | CD3-, CD56+ | High | 0.1 - 1 mM | Also exhibit high DPPI levels, leading to significant depletion.[3] |
| Monocytes | CD14+ | High | 0.5 - 5 mM | Susceptible to LLME-induced apoptosis.[4] |
| Helper T Cells | CD3+, CD4+ | Low | > 5 mM | Generally resistant due to lower DPPI expression.[1][2] |
| B Cells | CD19+ or CD20+ | Low | > 5 mM | Functionally intact at concentrations that eliminate cytotoxic lymphocytes.[1][4] |
Table 2: Functional Consequences of LLME Treatment on Immune Cell Populations
| Immune Cell Subset | Effect of LLME Treatment | Impact on Immune Response |
| Cytotoxic T Lymphocytes (CTLs) | Depletion | Reduction in cell-mediated cytotoxicity against infected or malignant cells. |
| Natural Killer (NK) Cells | Depletion | Diminished innate cytotoxic activity against tumor cells and virally infected cells. |
| Monocytes | Depletion | Altered antigen presentation and cytokine production.[5][6] |
| Helper T Cells | Largely unaffected | Preserved ability to orchestrate adaptive immune responses. |
| B Cells | Proliferation and Ig secretion may be enhanced in certain contexts | Increased antibody production due to the removal of suppressor cells like NK cells.[4] |
Alternatives to LLME for Targeted Immune Cell Depletion
While LLME offers a valuable tool for depleting specific cell types, several alternatives with different mechanisms of action and target specificities are available.
Table 3: Comparison of LLME with Alternative Cell Depletion Methods
| Method | Target Cell Types | Mechanism of Action | Advantages | Disadvantages |
| This compound (LLME) | CTLs, NK cells, Monocytes | Lysosomal disruption via DPPI-mediated polymerization. | Relatively inexpensive, simple to use. | Can have off-target effects at high concentrations, potential for non-specific toxicity.[2][7] |
| Clodronate Liposomes | Monocytes, Macrophages | Phagocytosis of liposomes containing clodronate leads to apoptosis.[8][9][10][11][12] | Highly specific for phagocytic cells. | In vivo use requires careful dosage to avoid systemic effects. |
| Saporin-Based Immunotoxins | Specific lymphocyte subsets (e.g., CD2+, CD19+, CD20+, CD22+) | Antibody-directed delivery of the ribosome-inactivating protein saporin.[13][14][15][16][17] | High specificity based on antibody target. | Can be immunogenic, potential for off-target toxicity if the antibody cross-reacts. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the specificity and effects of LLME.
Preparation and Treatment of Human PBMCs with LLME
Objective: To treat a mixed population of human peripheral blood mononuclear cells (PBMCs) with LLME to selectively deplete susceptible cell types.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (LLME) hydrochloride
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs from whole human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Prepare a stock solution of LLME in sterile PBS.
-
Add LLME to the PBMC suspension at the desired final concentrations (e.g., a range from 0.1 mM to 5 mM).
-
Incubate the cells at 37°C in a 5% CO2 incubator for a specified period (e.g., 1 to 4 hours).
-
After incubation, wash the cells twice with complete RPMI 1640 medium to remove residual LLME.
-
The cells are now ready for downstream analysis, such as immunophenotyping by flow cytometry or functional assays.
Immunophenotyping of LLME-Treated PBMCs by Flow Cytometry
Objective: To identify and quantify the different immune cell subsets remaining in the PBMC population after LLME treatment.
Materials:
-
LLME-treated and control PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD3 (T cells)
-
CD4 (Helper T cells)
-
CD8 (Cytotoxic T cells)
-
CD19 or CD20 (B cells)
-
CD56 (NK cells)
-
CD14 (Monocytes)
-
-
Flow cytometer
Procedure:
-
Following LLME treatment and washing, resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the respective tubes.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify the percentages of different immune cell populations.
Assessment of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after LLME treatment.
Materials:
-
LLME-treated and control PBMCs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
After LLME treatment, wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms and Workflows
LLME's Mechanism of Action
Caption: Mechanism of LLME-induced apoptosis.
Experimental Workflow for Assessing LLME Specificity
Caption: Workflow for evaluating LLME's effects.
Logical Flow for Choosing a Cell Depletion Method
Caption: Decision tree for cell depletion methods.
Conclusion
This compound is a potent and selective agent for the depletion of cytotoxic T lymphocytes, NK cells, and monocytes from mixed immune cell populations. Its specificity is primarily driven by the intracellular concentration of the enzyme DPPI. While LLME is a valuable tool, it is essential to consider potential off-target effects and to carefully titrate its concentration for optimal results. For applications requiring the specific depletion of phagocytic cells or a particular lymphocyte subset defined by a unique surface marker, alternatives such as clodronate liposomes or saporin-based immunotoxins may offer greater specificity. The experimental protocols and decision-making frameworks provided in this guide are intended to assist researchers in making informed choices for their specific experimental needs.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Killer Cells and Cytotoxic T Cells: Complementary Partners against Microorganisms and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monocyte-derived IL-1 and IL-6 are differentially required for cytokine-release syndrome and neurotoxicity due to CAR T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Macrophage Depletion from Mice [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 11. Depleting Macrophages In Vivo with Clodronate-Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Immunotoxins containing saporin linked to different CD2 monoclonal antibodies: in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two Saporin-Containing Immunotoxins Specific for CD20 and CD22 Show Different Behavior in Killing Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsbio.com [atsbio.com]
A Comparative Guide to Cell Death Induction: Leucylleucine Methyl Ester vs. Staurosporine and TNF-α
For researchers, scientists, and drug development professionals, understanding the nuances of different cell death induction methods is paramount for accurate experimental design and interpretation. This guide provides a comprehensive cross-validation of Leucylleucine methyl ester (LLME)-induced cell death with two other widely used methods: staurosporine-induced apoptosis and TNF-α-induced necroptosis.
This comparison delves into the mechanisms of action, experimental protocols, and quantitative performance of these methods, offering a clear and objective overview to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences in Cell Death Induction
| Feature | This compound (LLME) | Staurosporine (B1682477) | TNF-α (+ Z-VAD-fmk) |
| Primary Mechanism | Lysosomal Membrane Permeabilization | Broad-Spectrum Kinase Inhibition | Death Receptor-Mediated Necroptosis |
| Key Molecular Players | Dipeptidyl Peptidase I (DPPI), Cathepsins | Caspases (e.g., Caspase-3, -9) | RIPK1, RIPK3, MLKL |
| Cell Death Morphology | Apoptotic and/or Necrotic | Apoptotic | Necrotic |
| Caspase Dependence | Variable, can be caspase-dependent | Primarily Caspase-Dependent | Caspase-Independent |
Mechanism of Action: A Deeper Dive
This compound (LLME): The Lysosomal Disruptor
LLME is a lysosomotropic agent that selectively targets lysosomes. Upon entering the cell, it is transported into the acidic environment of the lysosome.[1][2][3][4] Inside, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the conversion of LLME into a membranolytic polymer, (LeuLeu)n-OMe.[5][6][7] This polymer disrupts the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[6][8][9] The subsequent leakage of lysosomal contents, including various cathepsins, into the cytosol triggers a cascade of events leading to cell death, which can exhibit features of both apoptosis and necrosis.[7][10]
Figure 1. LLME-Induced Cell Death Pathway.
Staurosporine: The Classic Apoptosis Inducer
Staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[11][12] Its ability to induce apoptosis in a multitude of cell lines has made it a standard positive control in cell death studies.[11][13] By inhibiting protein kinases, staurosporine disrupts intracellular signaling pathways that are crucial for cell survival. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including initiator caspases like caspase-9 and executioner caspases like caspase-3.[14][15] This ultimately results in the typical morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[11] It is important to note that staurosporine can also induce cell death through caspase-independent mechanisms in certain cell types.[16]
References
- 1. Leucyl-leucine-methyl ester | C13H26N2O3 | CID 7016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]
- 4. Facebook [cancer.gov]
- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomal membrane permeabilization causes secretion of IL-1β in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 13. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucylleucine Methyl Ester (LLME): A Comparative Analysis of its Cytotoxic Effects Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Leucylleucine Methyl Ester's Cellular Impact, Supported by Experimental Data and Protocols.
This compound (LLME), a lysosomotropic agent, has garnered significant interest for its selective cytotoxicity towards specific cell populations. This guide provides a comprehensive comparison of LLME's effects on various cell types, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. This objective analysis aims to equip researchers with the necessary information to effectively harness LLME as a tool in their scientific endeavors, from basic cell biology to therapeutic development.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound (LLME) are highly cell-type dependent. This variability is primarily attributed to the differential expression and activity of the lysosomal enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. DPPI converts LLME into a membranolytic polymer, (Leu-Leu)n-OMe, which disrupts the lysosomal membrane, initiating a cascade of events leading to cell death.[1] Cells with high levels of DPPI are therefore more susceptible to LLME-induced cytotoxicity.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LLME in various human and murine cell lines, providing a quantitative comparison of its potency.
| Cell Line | Cell Type | Species | IC50 (mM) | Key Findings |
| Hematopoietic Cells | ||||
| U-937 | Histiocytic Lymphoma | Human | ~0.5 | Highly sensitive, undergoes apoptosis.[2] |
| THP-1 | Acute Monocytic Leukemia | Human | ~0.25 | Highly sensitive, undergoes apoptosis.[2] |
| Jurkat | Acute T-cell Leukemia | Human | >1 (Resistant) | Low sensitivity. |
| NK cells | Natural Killer Cells | Human | Sensitive (EC50 < 0.25 mM) | Highly sensitive to LLME-induced killing.[3] |
| Cytotoxic T Lymphocytes (CTLs) | T-Lymphocytes | Human | Sensitive (EC50 < 0.25 mM) | Highly sensitive to LLME-induced killing.[1][3] |
| Helper T cells | T-Lymphocytes | Human | Resistant | Functionally intact after LLME treatment.[1] |
| B cells | B-Lymphocytes | Human | Resistant | Functionally intact after LLME treatment.[1] |
| B cells | B-Lymphocytes | Murine | Sensitive | Murine B cells are sensitive, unlike human B cells. |
| Monocytes | Monocytes | Human | Sensitive | Susceptible to LLME-induced death.[4] |
| Granulocyte-Macrophage Colony Forming Units (CFU-GM) | Hematopoietic Progenitors | Human | < 0.1 | Growth is reduced or eliminated.[3] |
| Erythroid Burst Forming Units (BFU-E) | Hematopoietic Progenitors | Human | < 0.1 | Growth is reduced or eliminated.[3] |
| Non-Hematopoietic Cells | ||||
| U-87 MG | Glioblastoma | Human | ~1.0 | Moderately sensitive, undergoes apoptosis.[2] |
| HeLa | Cervical Carcinoma | Human | ~5.0 | Less sensitive, undergoes apoptosis at higher concentrations.[2][5] |
| HEK293 | Embryonic Kidney | Human | ~3.0 | Moderately sensitive, undergoes apoptosis.[2] |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, such as incubation time and the assay used to measure cell viability.
Signaling Pathways and Mechanisms of Action
The primary mechanism of LLME-induced cell death involves the disruption of the lysosomal membrane. However, the downstream signaling events that ultimately lead to apoptosis can vary between cell types. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways in sensitive and resistant cells.
Experimental Protocols
To facilitate the replication and further investigation of LLME's effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the IC50 of LLME.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (LLME) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
LLME Treatment: Prepare serial dilutions of LLME in complete culture medium. Remove the old medium from the wells and add 100 µL of the LLME dilutions. Include a vehicle control (medium without LLME).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each LLME concentration relative to the vehicle control. Plot the percentage of viability against the log of LLME concentration to determine the IC50 value.
Dipeptidyl Peptidase I (DPPI) Activity Assay
This fluorometric assay measures the enzymatic activity of DPPI in cell lysates.
Materials:
-
Cell lysate
-
DPPI assay buffer (e.g., 0.1 M sodium acetate, 1 mM EDTA, pH 5.5)
-
DTT (dithiothreitol)
-
DPPI substrate (e.g., Gly-Phe-AFC)
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well black plate, add a defined amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Assay Buffer Addition: Add DPPI assay buffer containing DTT to each well.
-
Substrate Addition: Initiate the reaction by adding the DPPI substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic substrate used (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Calculate the DPPI activity based on a standard curve generated with a known amount of purified DPPI or a fluorescent standard.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from LLME-treated and control cells
-
Caspase assay buffer
-
DTT
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with LLME for various time points.
-
Reaction Setup: In a 96-well black plate, add an equal amount of protein from each cell lysate to separate wells.
-
Assay Buffer and Substrate Addition: Add caspase assay buffer containing DTT and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 380/460 nm for AMC).[6]
-
Data Analysis: Compare the fluorescence levels of LLME-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion
This compound exhibits a distinct and potent cytotoxic profile that is largely dictated by the intracellular activity of Dipeptidyl Peptidase I. This selective toxicity makes LLME a valuable tool for the targeted elimination of specific cell populations, particularly within the immune system. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers to further explore and utilize the unique properties of LLME in their studies. A thorough understanding of its cell-type-specific effects is paramount for its successful application in both fundamental research and the development of novel therapeutic strategies.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the in vitro sensitivity of human lymphoid and hematopoietic progenitors to L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
Evaluating Leucylleucine Methyl Ester in Immunological Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tools for selectively depleting immune cell populations is a critical experimental decision. Leucylleucine methyl ester (LLME), a lysosomotropic agent, has emerged as a valuable tool for the targeted elimination of cytotoxic lymphocytes and monocytes. This guide provides a comprehensive evaluation of the pros and cons of LLME in immunological research, offering a direct comparison with alternative methods and supported by experimental data.
Introduction to this compound (LLME)
This compound is a dipeptide methyl ester that selectively induces apoptosis in cells with high lysosomal enzymatic activity, particularly those rich in dipeptidyl peptidase I (DPPI), also known as Cathepsin C. This enzyme is highly expressed in cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes.
Mechanism of Action
LLME is a cell-permeable compound that readily enters cells and accumulates within lysosomes. Inside the acidic environment of the lysosome, LLME is converted by DPPI into a membranolytic polymer, (Leu-Leu)n-OMe, where n ≥ 3. This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal hydrolases, including cathepsins, into the cytoplasm. The cytosolic cathepsins trigger a cascade of events culminating in caspase activation and apoptotic cell death.[1]
Pros and Cons of LLME in Immunological Research
| Feature | Pros | Cons |
| Selectivity | Highly effective in depleting cytotoxic T lymphocytes, NK cells, and monocytes due to high DPPI expression in these cells. | Can affect other cell types at higher concentrations or with prolonged exposure.[2][3] May also impact hematopoietic progenitor cells.[4][5] |
| Efficiency | Rapid and potent induction of apoptosis in target cells. | Efficacy can vary between species (e.g., murine B cells are sensitive). Resistance in certain subpopulations of human CTL precursors has been observed.[5] |
| Mechanism | Well-defined mechanism of action via lysosomal disruption and caspase activation. | The release of lysosomal contents can sometimes trigger inflammatory responses. |
| Application | Useful for in vitro and ex vivo depletion of specific cell populations, such as in graft-versus-host disease (GVHD) models. | Limited in vivo use due to potential systemic toxicity. |
| Cost | Relatively inexpensive compared to antibody-based depletion methods. |
Comparison with Alternative Methods
The primary alternatives to LLME for monocyte and macrophage depletion are clodronate liposomes and anti-CCR2 monoclonal antibodies.
| Parameter | This compound (LLME) | Clodronate Liposomes | Anti-CCR2 (e.g., MC-21) Antibodies |
| Target Cells | Monocytes, Macrophages, CTLs, NK cells | Phagocytic cells (Monocytes, Macrophages) | CCR2-expressing cells (primarily inflammatory monocytes)[6][7][8] |
| Mechanism | Lysosomal membrane disruption and apoptosis | Phagocytosis of liposomes, release of clodronate, and induction of apoptosis[9] | Antibody-dependent cell-mediated cytotoxicity or receptor blockade |
| Application | Primarily in vitro and ex vivo | In vivo and in vitro | Primarily in vivo |
| Depletion Efficiency | High for target cells | High for phagocytic cells in circulation and tissues like liver and spleen | High for circulating inflammatory monocytes[6][7][8] |
| Off-Target Effects | Can affect other lymphocytes and progenitor cells at high concentrations.[2][5] | Can affect other phagocytic cells. | May not deplete tissue-resident macrophages that do not express CCR2. |
| Toxicity | Potential for non-specific cytotoxicity.[3] | Generally well-tolerated in vivo at appropriate doses. | Generally low toxicity. |
Experimental Protocols
LLME-Mediated Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effect of LLME on a target cell population.
-
Cell Preparation: Isolate the target immune cell population (e.g., peripheral blood mononuclear cells - PBMCs) using standard methods like Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
LLME Treatment: Prepare a stock solution of LLME in a suitable solvent (e.g., sterile PBS or DMSO). Add LLME to the cell cultures at various final concentrations (e.g., 0.1, 0.5, 1, 5 mM). Include a vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 4, 12, or 24 hours).
-
Cytotoxicity Assessment: Determine cell viability using a standard assay such as:
-
MTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Detects apoptosis and necrosis via flow cytometry.[10]
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each LLME concentration compared to the vehicle control.
Monocyte Depletion using Clodronate Liposomes (in vivo)
This protocol provides a general guideline for depleting monocytes/macrophages in a mouse model.
-
Preparation: Allow clodronate liposomes and control (PBS) liposomes to reach room temperature.
-
Administration: For systemic depletion, intravenously inject 200 µL of clodronate liposomes per mouse.[11][12][13] The dosing schedule can be adapted based on the experimental needs (e.g., a single dose or multiple doses over several days).
-
Monitoring: Monitor the mice for any adverse effects.
-
Verification of Depletion: After the desired time point (e.g., 24-48 hours post-injection), collect blood or tissues (e.g., spleen, liver) to assess the depletion of monocytes/macrophages using flow cytometry with specific markers (e.g., CD11b, F4/80).
Monocyte Depletion using Anti-CCR2 Antibody (in vivo)
This protocol describes a general method for depleting inflammatory monocytes in mice.
-
Antibody Preparation: Dilute the anti-CCR2 antibody (e.g., clone MC-21) and isotype control antibody in sterile PBS.
-
Administration: Intraperitoneally inject mice with the anti-CCR2 antibody (e.g., 20 µg per mouse).[6][14] The injection schedule can be adjusted depending on the experimental design.
-
Verification of Depletion: At a specified time after injection (e.g., 24 hours), collect peripheral blood and analyze the monocyte population by flow cytometry using markers such as Ly6C and CD11b to confirm the depletion of Ly6C-high inflammatory monocytes.[6][7][8]
Visualizing Experimental Workflows
Conclusion
This compound is a powerful and cost-effective tool for the selective depletion of cytotoxic lymphocytes and monocytes in in vitro and ex vivo settings. Its well-characterized mechanism of action provides a clear basis for its cytotoxic effects. However, researchers must be mindful of its potential for off-target effects at higher concentrations and its limited applicability for in vivo studies. For in vivo monocyte and macrophage depletion, clodronate liposomes and anti-CCR2 antibodies offer effective alternatives with different selectivity profiles. The choice between these methods will ultimately depend on the specific experimental goals, the target cell population, and the experimental setting (in vitro vs. in vivo). A thorough understanding of the pros and cons of each approach, as outlined in this guide, is essential for designing robust and reproducible immunological research studies.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-leucyl-L-leucine methyl ester on human marrow and protection of progenitor cells by IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the in vitro sensitivity of human lymphoid and hematopoietic progenitors to L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR2+Ly6Chi Inflammatory Monocyte Recruitment Exacerbates Acute Disability Following Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Depletion of Ly6Chi Inflammatory Monocytes Prevents Immunopathology in Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-infiltrating CCR2+ inflammatory monocytes counteract specific immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Monocyte and macrophage depletion [bio-protocol.org]
- 12. Protocol for Macrophage Depletion from Mice [en.bio-protocol.org]
- 13. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 14. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leucylleucine Methyl Ester and Other Dipeptide Methyl Esters in Inducing Cell Death
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive molecules is paramount. This guide provides a detailed, data-driven comparison of Leucylleucine methyl ester (LLME) and other dipeptide methyl esters, focusing on their efficacy and mechanisms in inducing cell death, particularly in immune cells.
This compound (LLME) is a well-documented lysosomotropic agent that selectively induces apoptosis in specific immune cell populations, such as cytotoxic T lymphocytes and natural killer (NK) cells.[1][2][3][4] Its unique mechanism of action, which relies on the intracellular enzymatic activity of dipeptidyl peptidase I (DPPI), sets it apart from other apoptosis-inducing agents.[1] This comparison guide delves into the performance of LLME against other dipeptide methyl esters, providing supporting experimental data and detailed protocols for key assays.
Comparative Analysis of Cytotoxicity
To provide a clear performance benchmark, the following table summarizes the cytotoxic effects of LLME and other selected dipeptide methyl esters on lymphocyte populations. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.
| Dipeptide Methyl Ester | Target Cell Type | IC50 (µM) | Key Findings | Reference |
| This compound (LLME) | Human Cytotoxic T Lymphocytes | ~50-100 | Selective toxicity towards cells with high DPPI activity. | [1] |
| Murine Lymphocytes | Not specified | Broad toxicity to T and B lymphocytes.[3][5] | ||
| Glycyl-phenylalanine methyl ester | Not specified | Not available | Substrate for DPPI, but with lower efficiency than LLME.[6][7] | |
| Valyl-alanine-aspartyl(OMe)-fluoromethylketone (Z-VAD(OMe)-FMK) | Jurkat T cells | Not specified as IC50 | Pan-caspase inhibitor, blocks apoptosis.[8] |
Note: Direct comparative studies providing IC50 values for a range of dipeptide methyl esters under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Mechanism of Action: A Tale of Two Pathways
The mode of action of LLME is distinct from many other apoptosis-inducing agents. Its targeted effect is contingent on the intracellular enzymatic machinery of the target cell, specifically the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][9]
The LLME-DPPI Lysosomal Death Pathway
The signaling pathway for LLME-induced apoptosis is a fascinating example of targeted cytotoxicity.
Caption: LLME-induced apoptosis pathway.
This pathway highlights the specificity of LLME. Cells with low DPPI activity are significantly less susceptible to its cytotoxic effects.[1]
In contrast, other dipeptide derivatives, such as those designed as protease inhibitors, function through different mechanisms. For example, Z-VAD(OMe)-FMK is a broad-spectrum caspase inhibitor. Caspases are a family of proteases that are essential executioners of apoptosis. By inhibiting caspases, Z-VAD(OMe)-FMK effectively blocks the apoptotic cascade initiated by various stimuli.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Synthesis of Dipeptide Methyl Esters
A general method for the synthesis of dipeptide methyl esters involves the coupling of two amino acid methyl esters. A common approach utilizes N-protection of one amino acid and activation of the carboxyl group for amide bond formation, followed by deprotection.
Materials:
-
N-protected amino acid (e.g., Boc-L-Leucine)
-
Amino acid methyl ester hydrochloride (e.g., L-Leucine (B1674790) methyl ester hydrochloride)
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA for Boc group)
-
Silica (B1680970) gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve the N-protected amino acid in an appropriate solvent (e.g., DMF).
-
Add the coupling agent and a base to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride in the same solvent and add a base to neutralize the hydrochloride.
-
Add the neutralized amino acid methyl ester solution to the activated N-protected amino acid solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off any precipitated by-products.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-protected dipeptide methyl ester by silica gel column chromatography.
-
Remove the N-protecting group using an appropriate deprotection agent (e.g., treat the Boc-protected dipeptide with a solution of TFA in DCM).
-
Remove the deprotection agent and solvent under reduced pressure to obtain the final dipeptide methyl ester.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Target cells (e.g., lymphocytes)
-
Complete cell culture medium
-
Dipeptide methyl ester stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the target cells into a 96-well plate at a desired density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium.
-
Prepare serial dilutions of the dipeptide methyl esters in culture medium.
-
Add 100 µL of the diluted compounds to the wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells as a control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)
Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, emitting red fluorescence. Upon lysosomal membrane permeabilization (LMP), the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence. The ratio of red to green fluorescence can be used to quantify LMP.
Materials:
-
Target cells
-
Complete cell culture medium
-
Dipeptide methyl ester stock solutions
-
Acridine Orange (AO) staining solution (e.g., 5 µg/mL in PBS)
-
Fluorescence microscope or flow cytometer
-
Glass bottom dishes or 96-well black plates
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass bottom dishes for microscopy or black-walled 96-well plates for plate reader analysis).
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of the dipeptide methyl esters for the desired time.
-
After treatment, wash the cells with PBS.
-
Stain the cells with Acridine Orange solution for 15-30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess stain.
-
Immediately analyze the cells using a fluorescence microscope (for visualization) or a flow cytometer or fluorescence plate reader (for quantification). For quantitative analysis, measure the fluorescence intensity at the red (e.g., Ex/Em ~488/610 nm) and green (e.g., Ex/Em ~502/525 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates an increase in lysosomal membrane permeabilization.
Caption: General experimental workflow.
Conclusion
This compound stands out as a dipeptide methyl ester with a highly specific mechanism of action for inducing apoptosis in cells rich in dipeptidyl peptidase I. This targeted approach offers potential advantages in therapeutic applications where the elimination of specific immune cell populations is desired. While other dipeptide methyl esters can also exhibit biological activity, their mechanisms are often different, such as the broad inhibition of caspases by Z-VAD(OMe)-FMK. The choice of a dipeptide methyl ester for research or drug development will, therefore, critically depend on the desired biological outcome and the specific cellular targets. Further head-to-head comparative studies with a wider range of dipeptide methyl esters are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl peptidase I: importance of progranzyme activation sequences, other dipeptide sequences, and the N-terminal amino group of synthetic substrates for enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-leucyl-L-leucine methyl ester | Semantic Scholar [semanticscholar.org]
- 9. Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide: Leucylleucine Methyl Ester vs. Complement-Dependent Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular cytotoxicity, various methods are employed to eliminate specific cell populations for research and therapeutic purposes. This guide provides a detailed comparison of two distinct cytotoxic mechanisms: the lysosomotropic agent Leucylleucine methyl ester (LLME) and the antibody-mediated effector function, complement-dependent cytotoxicity (CDC). We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the appropriate method for their needs.
At a Glance: Key Differences
| Feature | This compound (LLME) | Complement-Dependent Cytotoxicity (CDC) |
| Mechanism | Intracellular enzymatic conversion to a membranolytic polymer, inducing apoptosis. | Antibody-directed activation of the classical complement cascade, forming a Membrane Attack Complex (MAC) that lyses the cell. |
| Target Recognition | Dependent on high intracellular concentrations of the lysosomal enzyme dipeptidyl peptidase I (DPPI). | Requires specific antibody binding to a cell surface antigen. |
| Primary Targets | Cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, monocytes, and macrophages. | Any cell type for which a specific complement-activating antibody is available (e.g., B-cell lymphomas). |
| Effector Molecules | LLME itself is the pro-drug; the active form is a polymer of Leucylleucine. | A cascade of complement proteins (C1-C9) present in serum. |
| Mode of Action | Induces apoptosis through lysosomal disruption. | Causes cell lysis through pore formation in the plasma membrane. |
Quantitative Comparison of Efficacy
The following table summarizes available quantitative data for each method to provide a context for their respective potencies.
| Method | Target Cells | Agent/Antibody | Efficacy Metric | Value |
| This compound (LLME) | Human bone marrow myeloid cells and monocytes | LLME | Concentration for elimination | 0.5 mM[1] |
| Complement-Dependent Cytotoxicity (CDC) | Raji (B-cell lymphoma) | Rituximab (anti-CD20) | EC50 | 24 ng/mL[2] |
| Complement-Dependent Cytotoxicity (CDC) | Ramos (B-cell lymphoma) | Rituximab (anti-CD20) | EC50 | 82 ng/mL[2] |
| Complement-Dependent Cytotoxicity (CDC) | Raji (B-cell lymphoma) | Rituximab (anti-CD20) | % Lysis (at 10 µg/mL) | ~85%[3] |
| Complement-Dependent Cytotoxicity (CDC) | Daudi (B-cell lymphoma) | Rituximab (anti-CD20) | % Lysis (at 10 µg/mL) | ~60%[4] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanisms of Action
This compound (LLME)
LLME is a lysosomotropic agent that selectively kills cells with high concentrations of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[5][6] This enzyme is particularly abundant in cytotoxic lymphocytes such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, as well as in monocytes and macrophages.[5][6]
The mechanism proceeds as follows:
-
Uptake: LLME, being a small and lipophilic molecule, readily diffuses across the cell membrane and accumulates in the acidic environment of lysosomes.
-
Enzymatic Conversion: Inside the lysosome, DPPI catalyzes the polymerization of LLME into a larger, membranolytic polymer, (Leu-Leu)n-OMe.[5][6]
-
Lysosomal Disruption: This polymer disrupts the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents into the cytoplasm.
-
Apoptosis Induction: The release of lysosomal proteases and other molecules into the cytosol triggers the apoptotic cascade, leading to programmed cell death.
Cells with low levels of DPPI, such as helper T cells and B cells, are largely spared from the cytotoxic effects of LLME.[5][7]
Complement-Dependent Cytotoxicity (CDC)
CDC is a major effector function of the humoral immune system and a key mechanism of action for several therapeutic monoclonal antibodies.[8] It involves the activation of the classical complement pathway, a cascade of enzymatic reactions involving over 30 proteins, culminating in the formation of the Membrane Attack Complex (MAC) on the surface of a target cell.
The process is initiated by the binding of an antibody (typically of the IgM or IgG1/IgG3 isotype) to a specific antigen on the target cell surface.[9][10] The steps are as follows:
-
Antibody Binding: A specific antibody binds to its cognate antigen on the cell surface.
-
C1q Recognition: The C1q component of the C1 complex recognizes and binds to the Fc portion of the cell-bound antibody.
-
Complement Cascade Activation: This binding event triggers a cascade of enzymatic cleavages and activations of subsequent complement proteins (C2, C3, C4, etc.).
-
Opsonization and Amplification: The cleavage of C3 results in the deposition of C3b on the cell surface, a process called opsonization, which can also be recognized by phagocytes. The pathway is amplified at this stage.
-
MAC Formation: The cascade culminates in the assembly of the C5b-9 complex, also known as the Membrane Attack Complex (MAC).
-
Cell Lysis: The MAC forms a transmembrane pore in the target cell's plasma membrane, leading to the disruption of osmotic balance and subsequent cell lysis.
Experimental Protocols
This compound (LLME) Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effect of LLME on a mixed lymphocyte population.
Materials:
-
This compound (LLME) hydrochloride
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell viability dye (e.g., Trypan Blue, Propidium Iodide)
-
Peripheral blood mononuclear cells (PBMCs) or other target cell populations
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
LLME Preparation: Prepare a stock solution of LLME in sterile PBS or culture medium. Further dilute the stock solution to create a range of working concentrations (e.g., 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM).
-
Cell Treatment: Seed 100 µL of the cell suspension into the wells of a 96-well plate. Add 100 µL of the LLME working solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
Cell Viability Assessment:
-
Trypan Blue Exclusion: Gently resuspend the cells in each well. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Flow Cytometry: Transfer the cells to flow cytometry tubes. Add a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions. Analyze the samples on a flow cytometer to determine the percentage of dead (dye-positive) cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each LLME concentration compared to the untreated control. Plot the dose-response curve and determine the IC50 value if desired.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol provides a general framework for a CDC assay using a therapeutic antibody.
Materials:
-
Target cells expressing the antigen of interest (e.g., Raji cells for anti-CD20 antibodies)
-
Therapeutic monoclonal antibody (e.g., Rituximab)
-
Source of complement (e.g., normal human serum, baby rabbit complement)
-
Assay medium (e.g., RPMI-1640 with 1% BSA)
-
96-well cell culture plates (flat-bottom for adherent cells, round-bottom for suspension cells)
-
Cytotoxicity detection reagent (e.g., LDH release kit, Calcein-AM, AlamarBlue)
-
Plate reader (spectrophotometer or fluorometer)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest target cells and wash them with assay medium. Resuspend the cells to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Antibody Dilution: Prepare a serial dilution of the antibody in assay medium.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted antibody to the respective wells. Include a no-antibody control.
-
Incubate for 15-30 minutes at room temperature to allow antibody binding.
-
-
Complement Addition: Add 50 µL of the complement source to each well. For negative controls, use heat-inactivated complement (heated at 56°C for 30 minutes).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement (Example using LDH release):
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH substrate solution according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells lysed with a detergent).
-
Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the dose-response curve and determine the EC50 value.
-
Conclusion
This compound and complement-dependent cytotoxicity represent two distinct and powerful methods for inducing cell death. The choice between them is dictated by the research or therapeutic goal.
-
LLME is a tool for the selective depletion of DPPI-rich immune cells, making it valuable for studies involving the role of cytotoxic lymphocytes and for applications such as graft-versus-host disease prevention. Its efficacy is dependent on an intracellular enzymatic activity.
-
CDC is a highly specific mechanism for eliminating cells that express a particular surface antigen. It is a cornerstone of many antibody-based cancer therapies and is a critical in vitro assay for the characterization of therapeutic antibodies. Its effectiveness is dependent on antibody specificity, isotype, antigen density, and the presence of functional complement proteins.
While a direct quantitative comparison of their "effectiveness" is not straightforward due to their different targets and modes of action, the data presented in this guide provides a basis for understanding their respective potencies in their intended applications. Researchers should carefully consider the nature of their target cells and the desired outcome when selecting the most appropriate cytotoxic method.
References
- 1. Effects of L-leucyl-L-leucine methyl ester on human marrow and protection of progenitor cells by IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. genscript.com [genscript.com]
- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-CD20 therapies in multiple sclerosis: From pathology to the clinic [frontiersin.org]
- 9. All anti-CD20 monoclonal antibodies have similar efficacy and safety risks: Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Leucylleucine Methyl Ester Against Novel Immunomodulatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established immunomodulatory agent, Leucylleucine methyl ester (LLME), with a class of novel immunomodulatory compounds, including Immunomodulatory Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting and evaluating appropriate compounds for their studies.
Introduction
This compound (LLME) is a lysosomotropic agent known for its selective cytotoxicity towards specific immune cell populations.[1][2][3] In contrast, novel immunomodulatory compounds like the thalidomide (B1683933) analogs (Lenalidomide, Pomalidomide) and the more recent CELMoDs (Avadomide/CC-122, Iberdomide/CC-220) operate through a distinct mechanism involving the modulation of the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5] This guide will delve into the mechanistic differences, comparative efficacy, and experimental evaluation of these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and quantitative data for LLME and representative novel immunomodulatory compounds. Data has been compiled from various sources to provide a comparative overview.
Table 1: Mechanism of Action and Cellular Targets
| Feature | This compound (LLME) | Novel Immunomodulatory Compounds (IMiDs/CELMoDs) |
| Primary Mechanism | Lysosomal membrane permeabilization.[2][3] | Modulation of the CRL4CRBN E3 ubiquitin ligase complex.[3][4] |
| Molecular Target | Dipeptidyl peptidase I (DPPI/Cathepsin C) within lysosomes.[1][3] | Cereblon (CRBN), a substrate receptor for the E3 ligase complex.[3][4] |
| Cellular Outcome | Accumulation of membranolytic metabolites leading to lysosomal rupture and apoptosis.[2][6] | Ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7] |
| Primary Target Cells | Cytotoxic T Lymphocytes (CD8+), Natural Killer (NK) cells, monocytes, and macrophages.[8][9] Murine B cells are also sensitive.[10] | Primarily acts on B-cell malignancies and T cells.[1][11] |
| Generally Spared Cells | Helper T cells (CD4+) and B cells (in humans).[1][9] | Varies by specific compound and cellular context. |
Table 2: Comparative Cytotoxicity (IC50/EC50 Values)
| Compound | Cell Type | Assay | IC50/EC50 | Reference |
| Pomalidomide (B1683931) | RPMI8226 (Multiple Myeloma) | MTT | 8 µM | [12] |
| OPM2 (Multiple Myeloma) | MTT | 10 µM | [12] | |
| Lenalidomide (B1683929) | Various Myeloma Cell Lines | Proliferation | 0.15 - 7 µM | [13] |
| U266 Myeloma Cells | CRBN Binding | ~2 µM | [10] | |
| Iberdomide (CC-220) | H929 (Multiple Myeloma) | Proliferation | < 1 µM | [14] |
| Aiolos Degradation | Cellular Assay | 0.5 nM | [5] | |
| Ikaros Degradation | Cellular Assay | 1 nM | [5] | |
| Cereblon Binding | TR-FRET | 60 nM | [5] | |
| This compound (LLME) | Data not readily available in a comparable format | - | - | - |
Table 3: Comparative Effects on Cytokine Production
| Compound | Cell Type | Cytokine Change | Reference |
| This compound (LLME) | Astrocytes | Abolishes IL-1β release | [15] |
| Lenalidomide | T Cells | ↑ IL-2, ↑ IFN-γ | [16][17] |
| PBMCs | ↓ TNF-α, ↓ IL-1, ↓ IL-6, ↓ IL-12, ↑ IL-10 | [16] | |
| NK Cells (with tumor cells) | ↑ GM-CSF, ↑ TNF-α, ↑ RANTES, ↑ MCP-1, ↑ IL-8, ↑ MIP-1α, ↑ MIP-1β | [18] | |
| Pomalidomide | T Cells | ↑ IL-2 | [19] |
| Monocytes | ↓ TNF-α | [20] | |
| Iberdomide (CC-220) | Whole Blood | ↑ IL-2, ↓ IL-1β | [21] |
| Avadomide (CC-122) | T Cells | T-cell activation, mimicking interferon signaling | [1][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assays
a) MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[1][4][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Include wells with medium only as a background control.
-
Compound Treatment: Add various concentrations of the test compounds (LLME, IMiDs, etc.) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
b) LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay procedures.[2][3]
-
Cell Seeding: Seed target cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Cytokine Profiling
a) Sandwich ELISA for Single Cytokine Quantification
This protocol is a general guideline for a sandwich ELISA.[6][23][24]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-human IL-2) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL/well of biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL/well of TMB substrate solution and incubate until a color change is observed.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
b) Multiplex Cytokine Assay (Bead-based)
This protocol provides a general workflow for a multiplex bead-based immunoassay.[11][15][25]
-
Bead Preparation: Prepare the antibody-coupled magnetic beads by vortexing and sonicating.
-
Plate Preparation: Pre-wet a 96-well filter plate with wash buffer and aspirate.
-
Sample and Standard Incubation: Add the mixed bead solution to each well, followed by cell culture supernatants and standards. Incubate on a shaker for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the beads. Add the detection antibody cocktail and incubate for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Wash the beads. Add streptavidin-phycoerythrin (PE) and incubate for 30 minutes at room temperature.
-
Bead Resuspension and Reading: Wash the beads and resuspend in sheath fluid. Acquire the data on a multiplex assay system (e.g., Luminex).
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of multiple cytokines simultaneously.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of LLME-induced cytotoxicity.
Caption: Mechanism of IMiD/CELMoD-mediated immunomodulation.
Experimental Workflows
Caption: General workflow for cytotoxicity assessment.
Caption: General workflow for cytokine profiling.
Conclusion
This compound and the novel immunomodulatory compounds represented by IMiDs and CELMoDs offer distinct approaches to modulating the immune system. LLME's mechanism of inducing lysosomal cell death in specific cytotoxic and myeloid cells provides a tool for targeted depletion. In contrast, the CRBN-modulating agents offer a more nuanced approach by altering the degradation of key transcription factors, leading to a broader range of immunomodulatory effects, including T-cell co-stimulation and anti-tumor activity. The choice of compound will ultimately depend on the specific research question and the desired immunological outcome. This guide provides a foundational framework for comparing these agents and designing appropriate experimental evaluations.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scribd.com [scribd.com]
- 7. assaygenie.com [assaygenie.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of ligand-dependent activation of human natural killer T cells by lenalidomide: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Effect of Pomalidomide on Bone Marrow Mononuclear Cells From Multiple Myeloma Patients [immunoreg.shahed.ac.ir]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. biomatik.com [biomatik.com]
- 25. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
Safety Operating Guide
Proper Disposal of Leucylleucine Methyl Ester: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Leucylleucine methyl ester are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing from safety data sheets (SDS) to ensure compliance and best practices.
Different suppliers provide conflicting hazard classifications for this compound and its salts. While some classify it as non-hazardous[1][2], others identify the hydrochloride salt as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation[3]. Given this discrepancy, a cautious approach adhering to the highest safety standards is strongly recommended.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that the appropriate personal protective equipment is worn.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material |
| Eye Protection | Safety glasses or goggles | Must be worn at all times |
| Body Protection | Laboratory coat | To protect from accidental splashes |
| Respiratory | Use in a well-ventilated area | A fume hood may be necessary for large quantities or if dust is generated |
Step-by-Step Disposal Protocol
The disposal method for this compound depends on the quantity and the applicable local, state, and federal regulations.
Step 1: Waste Characterization
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1][4]. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
Step 2: Handling Small Quantities
For very small "household" quantities, some safety data sheets suggest disposal with regular household waste may be permissible. However, this should only be done after consulting with and receiving approval from your institution's EHS department.
Step 3: Handling Larger Quantities and Spills
For larger quantities or in the event of a spill, follow these procedures:
-
Containment:
-
Solid Form: If the material is a solid, carefully sweep it up to avoid creating dust[4]. Place the collected solid into a suitable, clearly labeled container for disposal.
-
Liquid Form/Solutions: Absorb any liquid containing this compound with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth[2][3].
-
-
Collection: Once absorbed, scoop the material into a designated and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent, such as alcohol, followed by soap and water[2][3]. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
Waste Disposal: Seal the waste container and arrange for its disposal through your institution's hazardous waste program. Ensure that the disposal is conducted in accordance with all local, regional, and national environmental regulations[3].
Important Environmental Precaution: Do not allow this compound to enter drains, sewers, or waterways, as it is considered slightly hazardous to aquatic life[2][3].
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling Leucylleucine Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Leucylleucine methyl ester, including operational and disposal plans.
Hazard Summary: There are conflicting classifications regarding the hazards of this compound and its salts. While some safety data sheets (SDS) classify it as non-hazardous[1][2][3], others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[4]. Therefore, it is prudent to handle this compound as potentially hazardous until more definitive information is available[5].
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields should be worn to protect against splashes[1][2][4]. In situations with a higher risk of splashing, a face shield may be appropriate[6]. |
| Hand Protection | Wear appropriate chemical-resistant gloves[1][2][4]. While specific permeation data for this compound is not readily available, nitrile, butyl rubber, or neoprene gloves are generally recommended for handling laboratory chemicals[6]. It is important to inspect gloves for any signs of degradation before use and to change them frequently. |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact[1][2][4]. Ensure that clothing covers exposed skin. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required[1][7]. If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with an organic vapor cartridge) should be used[2][4]. Always ensure your respiratory protection program complies with OSHA requirements[6]. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.
1. Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Ensure a safety shower and eyewash station are readily accessible[2][4].
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation[2][4].
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing[1][5].
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing. This compound hydrochloride is soluble in organic solvents like ethanol, DMSO, and DMF, and also in aqueous buffers like PBS[5].
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][4].
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[4][7].
-
Protect from light[7].
-
Aqueous solutions are not recommended for storage for more than one day[5].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators are responsible for determining if the waste is hazardous according to local, regional, and national regulations[1].
-
Solid Waste: Dispose of solid this compound in a designated chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
